molecular formula C9H8BrNO B1583953 6-Bromo-2,3-dihydroquinolin-4(1H)-one CAS No. 76228-06-3

6-Bromo-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1583953
CAS No.: 76228-06-3
M. Wt: 226.07 g/mol
InChI Key: WAFBCQPOMZIGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBCQPOMZIGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353957
Record name 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76228-06-3
Record name 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3,4-tetrahydroquinolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-2,3-dihydroquinolin-4(1H)-one: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical properties, established and optimized synthetic routes, characteristic reactivity, and its significant role in the development of novel therapeutic agents. This document is tailored for researchers, chemists, and drug development professionals, offering a blend of foundational knowledge and actionable insights for leveraging this versatile scaffold.

Introduction: The Strategic Importance of the Quinolinone Core

The quinolinone motif is a well-established "privileged structure" in medicinal chemistry, forming the central scaffold of numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent planarity and hydrogen bonding capabilities allow for effective interactions with a wide array of biological targets. The specific analogue, this compound, is of particular strategic importance. The bromine atom at the 6-position serves as a highly versatile synthetic handle, enabling a broad spectrum of palladium-catalyzed cross-coupling reactions.[2][3][4] This allows for the systematic and efficient diversification of the quinolinone core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₈BrNO[5][6]
Molecular Weight 226.07 g/mol [5][6]
Appearance White to off-white solid
Melting Point 170-174 °C[7]
CAS Number 76228-06-3[5][6][8][9][10]
Topological Polar Surface Area 29.1 Ų[5]
Complexity 195[5]
Spectroscopic Data Interpretation

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, with their coupling patterns influenced by the bromine substituent. Additionally, two methylene triplets in the aliphatic region would confirm the 2,3-dihydro structure. A broad singlet corresponding to the N-H proton is also anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbon atoms. Key resonances include the carbonyl carbon (C=O) typically downfield, aromatic carbons, and two aliphatic carbons. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight. A hallmark feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), resulting in two peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. Another significant absorption will be observed for the N-H stretching of the secondary amine within the ring.[11]

Synthesis Methodologies: A Focus on Intramolecular Friedel-Crafts Acylation

The construction of the this compound core is most reliably achieved through an intramolecular Friedel-Crafts acylation of a suitable N-aryl-β-halopropionamide precursor.[12][13][14][15][16] This method is robust, scalable, and proceeds with high regioselectivity.

Synthetic Pathway Overview

G cluster_reactivity Primary Reactive Centers Core This compound Amine N-H (Secondary Amine) Core->Amine N-Alkylation / N-Arylation Carbonyl C=O (Ketone) Core->Carbonyl Reduction / Nucleophilic Addition ArylBromide C-Br (Aryl Bromide) Core->ArylBromide Palladium-Catalyzed Cross-Coupling

Sources

A Technical Guide to the Physicochemical Properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physical and chemical properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS No: 76228-06-3), a key heterocyclic building block. As a derivative of the quinolinone scaffold, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This guide moves beyond a simple data sheet to offer practical insights into its characterization, handling, and application, grounded in established scientific principles.

Core Molecular Profile and Physical Characteristics

This compound is a bicyclic aromatic compound featuring a brominated benzene ring fused to a dihydropyridinone ring. The presence of the bromine atom at the 6-position provides a strategic site for further chemical modification, such as cross-coupling reactions, making it highly versatile in medicinal chemistry.

Caption: Chemical structure of this compound.

The fundamental physical and computed properties of the compound are summarized below. These values are critical for predicting its behavior in various experimental conditions, from reaction setups to biological assays.

PropertyValueSource
Molecular Formula C₉H₈BrNO[1][2][3]
Molecular Weight 226.07 g/mol [2]
Exact Mass 224.9789 g/mol [1][2]
Appearance Solid (typical)Inferred from related compounds
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 359.1°C at 760 mmHg[1]
Flash Point 171.0 ± 27.9 °C[1]
Refractive Index 1.600[1]
XLogP3 2.1[1][2]
Topological Polar Surface Area 29.1 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

The XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting the compound may possess reasonable solubility in organic solvents and potential for crossing biological membranes. The topological polar surface area (TPSA) of 29.1 Ų is well within the typical range for orally bioavailable drugs, further highlighting its utility as a scaffold in drug discovery.

Spectroscopic and Structural Characterization

Accurate structural confirmation and purity assessment are paramount. While spectral data is available from commercial suppliers, this section details the standard protocols for acquiring and interpreting the key spectroscopic data for this molecule.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the positions of substituents.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred if solubility in CDCl₃ is limited or to clearly observe the N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.

  • Interpretation:

    • ¹H NMR: Expect to see signals in the aromatic region (approx. δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting pattern (e.g., doublets, doublet of doublets) will confirm the 6-bromo substitution pattern. Two distinct signals, likely triplets, are expected in the aliphatic region (approx. δ 2.5-4.5 ppm) for the two methylene groups (-CH₂CH₂-). A broad singlet corresponding to the N-H proton will also be present.

    • ¹³C NMR: The spectrum should display 9 distinct carbon signals, including those for the carbonyl group (~190 ppm) and the bromine-bearing aromatic carbon.

start Dissolve Sample (5-10 mg in 0.6 mL solvent) acquire Acquire Spectra (¹H, ¹³C, DEPT, COSY) start->acquire process Process Data (Fourier Transform, Phasing) acquire->process analyze Analyze & Interpret (Chemical Shifts, Splitting, Integration) process->analyze end Confirm Structure analyze->end

Caption: Standard workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The presence of bromine provides a highly characteristic isotopic signature.

Experimental Protocol for Electrospray Ionization (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Interpretation: The spectrum should show a pair of peaks corresponding to [M+H]⁺ with masses around 226.0 and 228.0. This doublet arises from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This pattern is a definitive indicator of a monobrominated compound.

Solubility and Chromatographic Behavior

Understanding the solubility and chromatographic properties is essential for purification and handling in reaction mixtures.

Based on its structure, this compound is expected to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and acetone. Its solubility in non-polar solvents like hexanes is likely low, while solubility in water is expected to be poor.

Protocol for Purification by Flash Chromatography:

Purification of this compound is effectively achieved using silica gel flash chromatography, a technique that separates compounds based on their differential adsorption to the stationary phase.[1]

  • Column Preparation: Pack a glass column with silica gel, using a hexane/ethyl acetate mixture as the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 85:15 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.[1] The rationale for a gradient is to first wash out non-polar impurities before increasing the solvent strength to mobilize the more polar target compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

start Prepare Silica Column load Load Crude Sample start->load elute_low Elute with Low Polarity (e.g., 15% EtOAc in Hexanes) load->elute_low elute_high Increase Polarity Gradient (e.g., to 100% EtOAc) elute_low->elute_high collect Collect & Monitor Fractions (TLC) elute_high->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate end Obtain Purified Compound evaporate->end

Caption: Workflow for purification via flash column chromatography.

Safety, Handling, and Storage

Proper handling procedures are crucial to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
STOT, Single Exposure H335: May cause respiratory irritation

(Data sourced from PubChem)[2]

Storage Recommendations: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen).[5] Some related compounds are known to be light-sensitive.[6]

References

  • 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO - PubChem. [Link]

  • This compound - CAS:76228-06-3 - Sunway Pharm Ltd. [Link]

Sources

Structure Elucidation of 6-Bromo-2,3-dihydroquinolin-4(1H)-one: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have shown significant potential in developing treatments for cancer, infectious diseases, and neurodegenerative disorders.[3][4] The specific analogue, 6-Bromo-2,3-dihydroquinolin-4(1H)-one, represents a key intermediate for synthesizing more complex molecules. Accurate and unambiguous confirmation of its molecular structure is a critical first step in any drug discovery pipeline, ensuring the integrity of subsequent research and development.

This technical guide presents a comprehensive, logic-driven workflow for the complete structure elucidation of this compound. Moving beyond a simple recitation of techniques, this document follows the deductive process of a senior scientist, explaining the rationale behind each analytical choice and demonstrating how data from multiple, orthogonal techniques are synthesized to build an unassailable structural proof. We will detail the core methodologies—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—providing both theoretical grounding and practical, step-by-step protocols.

The Investigative Starting Point: The Hypothesis

Following a synthetic route, such as the cyclization of 3-(4-bromoanilino)propanoic acid, a crystalline solid is obtained. The synthetic hypothesis is that this product is this compound. Our task is to confirm this hypothesis with rigorous, evidence-based analysis. The proposed structure has a molecular formula of C₉H₈BrNO and a monoisotopic mass of approximately 224.979 Da.[5]

Our analytical journey is designed as a self-validating system. Each piece of evidence must not only be internally consistent but must also corroborate the findings from other techniques, progressively building a coherent and definitive structural assignment.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Functional Group & Framework Analysis cluster_2 Phase 3: Connectivity & Final Confirmation synthesis Synthesis ms Mass Spectrometry (MS) synthesis->ms Obtain Sample ftir FTIR Spectroscopy ms->ftir Confirm Molecular Formula & Presence of Bromine nmr_1d 1D NMR (¹H, ¹³C) ftir->nmr_1d Confirm Functional Groups (C=O, N-H) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assign C-H Framework xray X-ray Crystallography (Gold Standard) nmr_2d->xray Establish Atom Connectivity final_structure Final Elucidated Structure xray->final_structure Unambiguous 3D Structure

Caption: Overall workflow for structure elucidation.

Step I: Confirming Molecular Weight and Elemental Composition with Mass Spectrometry

Expertise & Experience: The first and most fundamental question is: what is the molecular weight of the compound, and does it contain the expected bromine atom? Mass spectrometry (MS) is the definitive tool for this purpose. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), we predict a characteristic "doublet" peak for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks are of nearly equal intensity.[6] This isotopic signature is a powerful diagnostic tool.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution will provide a highly accurate mass measurement, typically to four or five decimal places.

  • Analysis: Look for the molecular ion peak [M+H]⁺. Calculate the expected exact mass for C₉H₈BrNO + H⁺ and compare it to the observed mass. Verify the presence of the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks.

Data Presentation & Interpretation

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z Interpretation
[C₉H₈⁷⁹BrNO + H]⁺ 225.9862 ~225.9865 Molecular ion with ⁷⁹Br isotope

| [C₉H₈⁸¹BrNO + H]⁺ | 227.9842 | ~227.9845 | Molecular ion with ⁸¹Br isotope |

The observation of two peaks at m/z ≈ 226.0 and ≈ 228.0 with nearly identical abundance is strong evidence for the presence of a single bromine atom.[6][7] The high-resolution data, matching the calculated mass to within a few parts per million (ppm), confirms the molecular formula C₉H₈BrNO.

G Mol_Ion Molecular Ion [C₉H₈BrNO]⁺˙ m/z 225/227 Frag_1 Loss of Br˙ [M-Br]⁺ m/z 146 Mol_Ion->Frag_1 - Br˙ Frag_2 Loss of CO (RDA) [M-CO]⁺˙ m/z 197/199 Mol_Ion->Frag_2 - CO Frag_3 Loss of C₂H₄ (RDA) [M-C₂H₄]⁺˙ m/z 197/199 Mol_Ion->Frag_3 - C₂H₄

Caption: Common MS fragmentation pathways.

Step II: Identifying Key Functional Groups with FTIR Spectroscopy

Expertise & Experience: With the molecular formula confirmed, the next logical step is to identify the core functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for this purpose.[8] We are specifically looking for evidence of the ketone (C=O) and the secondary amine (N-H) moieties, which are defining features of the 2,3-dihydroquinolin-4(1H)-one core.

Attenuated Total Reflectance (ATR)-FTIR Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000–400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

  • Analysis: Identify the characteristic absorption bands for the expected functional groups.

Data Presentation & Interpretation

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300 Medium, Sharp N-H stretch (secondary amine)
~3050 Weak Aromatic C-H stretch
~2950 Weak Aliphatic C-H stretch
~1680 Strong, Sharp C=O stretch (conjugated ketone)
~1600, ~1480 Medium-Strong Aromatic C=C ring stretch
~1300 Medium C-N stretch

| Below 800 | Medium-Strong | C-Br stretch |

The presence of a strong, sharp peak around 1680 cm⁻¹ is highly indicative of the conjugated ketone.[9] The peak around 3300 cm⁻¹ confirms the N-H group. This data strongly supports the proposed quinolinone backbone, corroborating the evidence from mass spectrometry.

Step III: Assembling the Molecular Framework with NMR Spectroscopy

Expertise & Experience: Having confirmed the formula and functional groups, we now move to Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework and determine the precise connectivity. ¹H and ¹³C NMR will reveal the number and types of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) will show how they are connected.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

  • Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants, and assign all peaks based on chemical shifts and correlation data.

Data Presentation & Interpretation

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a 10.5 br s 1H NH -1
H-b 7.8 d 1H H -5
H-c 7.5 dd 1H H -7
H-d 7.0 d 1H H -8
H-e 3.5 t 2H CH₂ -2

| H-f | 2.7 | t | 2H | CH₂ -3 |

Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Label Chemical Shift (δ, ppm) Assignment
C-1 195.0 C =O (C-4)
C-2 150.0 C -8a
C-3 135.0 C -7
C-4 128.0 C -5
C-5 125.0 C -4a
C-6 122.0 C -8
C-7 115.0 C -6 (C-Br)
C-8 45.0 C H₂-2

| C-9 | 38.0 | C H₂-3 |

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.

Interpretation of NMR Data:

  • ¹H NMR: The spectrum shows three distinct aromatic protons, whose splitting pattern is consistent with a 1,2,4-trisubstituted benzene ring. Two signals in the aliphatic region, each integrating to 2H and appearing as triplets, are characteristic of the adjacent -CH₂-CH₂- system in the dihydro-pyridinone ring. A broad singlet far downfield corresponds to the N-H proton.

  • ¹³C NMR: The spectrum shows 9 distinct carbon signals, consistent with the molecular formula. The signal at ~195 ppm is definitive for the ketone carbonyl carbon. Six signals appear in the aromatic region, and two in the aliphatic region, perfectly matching the proposed structure.

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for final confirmation. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece the molecular puzzle together.

Caption: Key HMBC correlations confirming the quinolinone core.

Key correlations would include:

  • The protons of the CH₂ group at position 2 (H-e ) coupling to the carbonyl carbon at position 4 (C-1 ).

  • The protons of the CH₂ group at position 3 (H-f ) coupling to the carbonyl carbon at position 4 (C-1 ).

  • The aromatic proton at position 5 (H-b ) coupling to the carbonyl carbon at position 4 (C-1 ).

These correlations unambiguously link the aliphatic chain to the carbonyl group and the aromatic ring, confirming the complete structure of this compound.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and multi-dimensional NMR provides a definitive structural proof for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a three-dimensional map of electron density in the molecule, revealing precise bond lengths, bond angles, and the absolute connectivity of all atoms.[10]

X-ray Crystallography Protocol
  • Crystal Growth: Grow a suitable single crystal of the compound, often by slow evaporation of a saturated solution. This can be a challenging and time-consuming step.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final crystal structure.[12]

A successful crystallographic analysis would confirm the planar geometry of the aromatic ring, the puckered conformation of the dihydro-pyridinone ring, and the precise location of the bromine atom at the C-6 position, leaving no doubt as to the compound's identity.

Conclusion

The structure elucidation of this compound is a systematic process of hypothesis testing and evidence accumulation. By logically progressing from mass spectrometry to confirm the molecular formula, through FTIR to identify key functional groups, and finally to advanced NMR techniques to map the atomic framework, we can achieve a confident and verifiable structural assignment. Each technique provides a layer of evidence that is cross-validated by the others, embodying the principles of robust scientific integrity. For absolute confirmation, particularly for regulatory filings or reference standard certification, single-crystal X-ray analysis serves as the final arbiter. This multi-modal approach ensures the foundational accuracy required for all subsequent research and drug development endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.
  • Saeed, A., et al. (n.d.). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.
  • Sharma, V., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Molecular Diversity.
  • Stavrou, K., et al. (n.d.).
  • Yadav, P., & Shah, K. (2025). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
  • de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. PubMed.
  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Al-Okbi, A. K., & Mohamed, S. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). X-ray Techniques for Crystallinity Analysis.
  • Capper, M. J., et al. (n.d.). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central.
  • Unknown Author. (2022). The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5.

Sources

IUPAC name of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2,3-dihydroquinolin-4(1H)-one: A Core Scaffold for Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in the field of medicinal chemistry. Its structure, featuring a dihydroquinolinone core, is recognized as a "privileged scaffold" due to its ability to serve as a ligand for a diverse range of biological targets. The strategic placement of a bromine atom at the C6 position provides a versatile handle for synthetic diversification, primarily through modern cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs. This guide provides a comprehensive overview of the molecule's physicochemical properties, outlines a validated synthetic protocol with purification details, discusses its spectroscopic signature, and explores its chemical reactivity and applications in the development of novel therapeutics.

The Quinolinone Motif: A Privileged Structure in Medicinal Chemistry

In drug discovery, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[1] These scaffolds provide a robust starting point for lead generation, as they present a three-dimensional arrangement of functionalities that is frequently recognized by enzymes and receptors. The quinolinone and its derivatives, including 2,3-dihydroquinazolin-4(1H)-one, represent such a class of compounds, forming the core of numerous biologically active agents.[1]

This compound is a particularly valuable intermediate within this class. It combines the foundational quinolinone scaffold with a synthetically tractable bromine substituent, making it an ideal precursor for creating analogues aimed at targets in therapeutic areas such as oncology and infectious diseases.[2]

Physicochemical Properties and Identifiers

The fundamental properties of this compound are crucial for its handling, reaction planning, and understanding its potential as a drug-like molecule. Its identity and computed properties are summarized below.

Chemical Structure:

Chemical structure of this compound

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 6-bromo-2,3-dihydro-1H-quinolin-4-one[3]
Synonyms 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one[3]
CAS Number 76228-06-3[3][4][5][6]
Molecular Formula C₉H₈BrNO[3][4][5]
Molecular Weight 226.07 g/mol [3][4]
SMILES BrC2=CC=C1NCCC(C1=C2)=O[6]
InChIKey WAFBCQPOMZIGTJ-UHFFFAOYSA-N[3]
XLogP3 2.1[3][4]
Topological Polar Surface Area 29.1 Ų[3][4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 2[3][4]

Synthesis and Purification

The construction of the 2,3-dihydroquinolin-4(1H)-one ring system is most effectively achieved through an intramolecular Friedel-Crafts acylation. This strategy involves first forming a β-amido propanoic acid from a substituted aniline, followed by acid-catalyzed cyclization to yield the target heterocycle. This approach offers high regioselectivity and generally good yields.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Purification A 4-Bromoaniline C 3-((4-bromophenyl)amino)propanoic acid A->C + B Acrylic Acid B->C E This compound C->E Cyclization D Polyphosphoric Acid (PPA) / Heat D->C F Crude Product E->F G Flash Chromatography F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a validated method adapted from established procedures for analogous quinolinone syntheses.

Step 1: Synthesis of 3-((4-bromophenyl)amino)propanoic acid

  • To a round-bottom flask, add 4-bromoaniline (1.0 eq) and acrylic acid (1.1 eq).

  • Heat the mixture neat (without solvent) at 80-90 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature, at which point the product should solidify.

  • Triturate the solid with cold water, collect the precipitate by vacuum filtration, and wash thoroughly with water to remove excess acrylic acid.

  • Dry the resulting white to off-white solid under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Cyclization to this compound

  • In a round-bottom flask, place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).

  • Heat the PPA to 100-120 °C with mechanical stirring.

  • Slowly add the 3-((4-bromophenyl)amino)propanoic acid (1.0 eq) in portions to the hot PPA. Caution: The addition can be exothermic.

  • Maintain the temperature at 120-140 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude material is purified by flash column chromatography on silica gel.

  • A gradient elution system, starting from hexanes:ethyl acetate (e.g., 90:10) and gradually increasing the polarity to 100% ethyl acetate, is effective for separating the product from impurities.[4]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic methods.[7]

Table 2: Expected Spectroscopic Data

TechniqueExpected Signature
¹H NMR - Aromatic Protons: 3 signals in the aromatic region (~6.8-7.8 ppm). Expect a doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the bromine and the amide, and a doublet for the proton ortho to the carbonyl group. - Aliphatic Protons: Two triplets, each integrating to 2H, around 2.7 ppm and 3.5 ppm, corresponding to the -CH₂-C=O and -CH₂-NH- groups, respectively. - Amide Proton: A broad singlet for the N-H proton, typically around 8.0-9.0 ppm, which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region, ~195-198 ppm. - Aromatic Carbons: 6 distinct signals in the aromatic region (~115-150 ppm), including one signal for the carbon attached to bromine (~115-120 ppm). - Aliphatic Carbons: Two signals in the aliphatic region (~30-40 ppm).
Mass Spec (EI) - Molecular Ion (M⁺): A prominent peak at m/z 225. - Isotopic Peak (M+2): A peak at m/z 227 with nearly the same intensity (~1:1 ratio) as the M⁺ peak, which is characteristic of a monobrominated compound.
IR Spectroscopy - N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹. - C=O Stretch: A strong, sharp band around 1660-1680 cm⁻¹.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two primary reactive sites: the bromine-substituted aromatic ring and the secondary amine. This allows for systematic structural modifications to explore the chemical space around the quinolinone scaffold.

G cluster_0 Derivatization Strategies Scaffold 6-Bromo-2,3-dihydro- quinolin-4(1H)-one Suzuki Suzuki Coupling (Ar-B(OH)₂) Scaffold->Suzuki C-Br Functionalization Buchwald Buchwald-Hartwig (R₂NH) Scaffold->Buchwald C-Br Functionalization N_Alkylation N-Alkylation (R-X) Scaffold->N_Alkylation N-H Functionalization Library Diverse Compound Library Suzuki->Library Buchwald->Library N_Alkylation->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Lead Lead Compounds Screening->Lead

Caption: Drug discovery workflow using the title compound as a scaffold.

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to transformations that build molecular complexity.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the C6 position, which is critical for modulating target binding and pharmacokinetic properties.[8]

    • Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms new C-N bonds, allowing for the introduction of diverse amine functionalities.

    • Heck and Sonogashira Couplings: These reactions can be used to install alkene and alkyne groups, respectively.

  • N-Functionalization: The secondary amine (N1) can be readily alkylated or arylated using standard conditions (e.g., a base like sodium hydride followed by an electrophile like an alkyl halide) to further expand the diversity of the resulting library.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • GHS Hazard Statements: The compound is associated with the following hazards:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling Recommendations:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the power of a privileged scaffold for efficient drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and scientists. The ability to systematically modify its structure through robust chemical reactions, particularly at the C6-bromo position, allows for the rapid generation of novel and diverse molecules for screening against a wide array of biological targets, solidifying its role in the development of next-generation therapeutics.

References

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Retrieved from [Link]

  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active molecules with applications ranging from antibacterial to anticancer therapies.[1][2][3] 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a specific derivative, presents a unique combination of electronic and steric properties due to its bromine substituent. This guide explores the scientific underpinnings of this compound, providing a foundation for its further investigation and utilization in research and development.

Part 1: Physicochemical Properties and Structural Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development. These properties govern its solubility, reactivity, and pharmacokinetic profile.

Molecular Weight and Formula

The fundamental identity of this compound is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₉H₈BrNO[4]
Molecular Weight 226.07 g/mol [4]
Exact Mass 224.97893 Da[4]
Monoisotopic Mass 224.97893 Da[4]
Structural and Chemical Descriptors

The structural arrangement of atoms and functional groups dictates the compound's chemical behavior.

DescriptorValueSource
IUPAC Name 6-bromo-2,3-dihydro-1H-quinolin-4-one[4]
CAS Number 76228-06-3[4]
Topological Polar Surface Area 29.1 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]
Analytical Characterization

Confirming the identity and purity of a synthesized compound is a critical step. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are standard analytical techniques for this purpose.[5]

Workflow for Purity and Structural Analysis:

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Data Validation Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification HPLC HPLC for Purity (%) Purification->HPLC Quantitative Analysis NMR ¹H NMR for Structure Purification->NMR Structural Elucidation MS Mass Spec for MW Purification->MS Molecular Weight Confirmation Purity_Check Purity ≥ 95% HPLC->Purity_Check Structure_Check Spectral Consistency NMR->Structure_Check MW_Check Mass Match MS->MW_Check G Core 6-Bromo-2,3-dihydro- quinolin-4(1H)-one Suzuki Suzuki Coupling (Aryl, Heteroaryl) Core->Suzuki Pd catalyst, Boronic acid/ester Sonogashira Sonogashira Coupling (Alkynyl) Core->Sonogashira Pd/Cu catalyst, Terminal alkyne Buchwald Buchwald-Hartwig (Amino) Core->Buchwald Pd catalyst, Amine

Caption: Potential cross-coupling reactions for the derivatization of this compound at the 6-position.

Reactions at the Quinolinone Core

The quinolinone core itself can undergo various transformations. The secondary amine can be alkylated or acylated, and the ketone can be a site for reactions such as aldol condensations.

Part 4: Applications in Drug Discovery and Materials Science

The quinolinone scaffold is a cornerstone in medicinal chemistry. [1][2][3]Derivatives have shown a broad spectrum of biological activities, including:

  • Anticancer: Many quinoline and quinolinone derivatives have been investigated as cytotoxic agents. [6]* Antibacterial: The quinolone class of antibiotics targets bacterial DNA gyrase. [1]* Antiviral and Anti-inflammatory: Various derivatives have shown promise in these therapeutic areas. [2] The specific biological activity of this compound is not extensively documented, highlighting it as a compound ripe for further investigation. Its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. [2]For instance, related 6-bromoquinoline analogues have been explored as inhibitors of prostaglandin F2α. [7]

Part 5: Safety and Handling

Based on GHS classifications for the parent compound, 6-bromo-1,2,3,4-tetrahydroquinolin-4-one, appropriate safety precautions should be taken. [4]* Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [4]* Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid breathing dust or fumes.

Conclusion

This compound is a heterocyclic compound with significant untapped potential. Its well-defined physicochemical properties, coupled with versatile sites for chemical modification, make it an attractive building block for the synthesis of novel compounds in drug discovery and materials science. This guide has provided a comprehensive technical overview to serve as a foundational resource for researchers and scientists in the field. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO. [Link]

  • Mol-Instincts. This compound | CAS No.76228-06-3 Synthetic Routes. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2. [Link]

  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4. [Link]

  • PubChem. 6-Bromo-1,4-dihydroquinolin-4-one | C9H6BrNO. [Link]

  • MolPort. Compound 6-bromo-4-(2,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. (PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. [Link]

  • MolPort. Compound 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one. [Link]

  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN. [Link]

  • National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • PubMed Central. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

Sources

The Multifaceted Biological Activities of 6-Bromo-2,3-dihydroquinolin-4(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinolinone moiety, a bicyclic heterocyclic scaffold, is a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated for their therapeutic potential, demonstrating promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The introduction of a bromine atom at the 6-position of the 2,3-dihydroquinolin-4(1H)-one ring system creates a unique electronic profile and provides a key handle for further chemical modification, making these derivatives particularly attractive for drug discovery and development.[2]

This technical guide provides an in-depth exploration of the biological activities of 6-bromo-2,3-dihydroquinolin-4(1H)-one derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into their synthesis, mechanisms of action, and therapeutic potential. By synthesizing technical data with field-proven insights, this guide aims to facilitate the rational design and development of novel therapeutic agents based on this versatile scaffold.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of a substituted aniline with a suitable three-carbon synthon.

A plausible synthetic pathway often starts with 4-bromoaniline, which undergoes a series of reactions to construct the quinolinone ring.[3][5] For instance, a multi-step synthesis could involve the reaction of 4-bromoaniline with triethyl orthoformate and Meldrum's acid, followed by a cyclization reaction in a high-boiling solvent like diphenyl ether.[3][5][6] Subsequent chlorination and then iodination can be performed to introduce different functionalities.[5]

G cluster_0 Synthesis of 6-Bromo-4-substituted Quinoline 4-Bromoaniline 4-Bromoaniline Intermediate_A 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol 6-Bromo-4-chloroquinoline 6-Bromo-4-chloroquinoline 6-Bromo-4-iodoquinoline 6-Bromo-4-iodoquinoline

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline[3][5]

This protocol provides a representative method for the synthesis of a key intermediate, 6-bromo-4-chloroquinoline, which can be further modified to generate a variety of derivatives.

  • To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl3) dropwise.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 5 minutes.

  • Reflux the reaction mixture at 110°C for 3 hours.

  • Distill off the excess POCl3 under reduced pressure.

  • Slowly add the remaining residue to ice water and stir for 30 minutes.

  • Adjust the pH of the solution to 5-6 using a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer twice with water, dry with anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the 6-bromo-4-chloroquinoline product.

Diverse Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

The quinolinone scaffold is a well-established pharmacophore in the development of anticancer agents.[7] Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.[8][9]

Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3] One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][10] Inhibition of EGFR blocks downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis.[3] Some quinolinone derivatives also exhibit anticancer effects by inducing cell cycle arrest, typically at the G2/M phase, and by promoting apoptosis through the modulation of Bcl-2 family proteins.[11][12]

G 6-Bromo-quinolinone 6-Bromo-quinolinone EGFR EGFR 6-Bromo-quinolinone->EGFR Inhibition RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Proliferation RAS_RAF_MAPK->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis

Quantitative Data on Anticancer Activity of Related Quinolinone Derivatives:

While specific IC50 values for this compound derivatives are not extensively documented in publicly available literature, data for structurally related quinolinone compounds provide a benchmark for their potential efficacy.[3]

Compound/DerivativeTarget Cell LineIC50 (µM)
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38[3][13]
HCT-116 (Colon Cancer)5.34[3][13]
MCF-7 (Breast Cancer)5.21[3][13]
2-thioquinazolin-4(3H)-one conjugate (108)A-375 (Melanoma)Not specified, but noted to have notable anticancer activity[11]
6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone (101)L1210 & K562 (Leukemia)5.8[11]
6-bromo-2-substituted-thio-quinazolin-4(3H)-one (8a)MCF-7 (Breast Cancer)15.85[9]
SW480 (Colon Cancer)17.85[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their antimicrobial properties.[14][15] The incorporation of a bromine atom can enhance the antimicrobial potency of the quinolinone scaffold. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[16][17]

Mechanism of Action: The exact mechanism of antimicrobial action can vary, but it is often attributed to the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.[18] For instance, some quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

Quantitative Data on Antimicrobial Activity of Related Bromo-Quinoline/Quinazolinone Derivatives:

Compound/DerivativeMicroorganismMIC (µg/mL)
7-bromoquinoline-5,8-dione aryl sulphonamidesVarious bacteria and fungi800-1000[19]
6,8-dibromo-4(3H)quinazolinone derivative (VIIa)E. coli1.56[16]
S. typhimurium3.125[16]
L. monocytogenes1.56[16]
6,8-dibromo-4(3H)quinazolinone derivative (VIIc)C. albicans0.78[16]
A. flavus0.097[16]
Anti-inflammatory Activity

Quinoline-based compounds have emerged as promising anti-inflammatory agents by targeting various pharmacological targets.[4][20][21] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring are crucial for their activity and target specificity.[4][20][21] For instance, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][20]

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of quinoline derivatives.[1] These compounds can exert their effects through multiple mechanisms, including antioxidant and anti-inflammatory actions.[1] They have the ability to scavenge free radicals and modulate the expression of key antioxidant enzymes.[1] Some quinazolinone derivatives have also been evaluated as neuroprotective agents, with studies showing their ability to protect neuronal cells from injury.[22][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the quinolinone core.

  • Substitution at the 2- and 3-positions: Modifications at these positions can dramatically alter the biological activity. For example, the introduction of different groups can modulate the compound's lipophilicity, steric properties, and ability to interact with biological targets.

  • The role of the bromine atom: The presence of the electron-withdrawing bromine atom at the 6-position can influence the molecule's electronic properties, potentially enhancing its interaction with target enzymes or receptors.[7]

  • Impact of different functional groups: The addition of moieties such as chalcones, sulfonamides, or other heterocyclic rings can lead to derivatives with enhanced and sometimes novel biological activities.[13][19]

Future Perspectives

The this compound scaffold represents a promising platform for the development of new therapeutic agents. Future research in this area should focus on:

  • Synthesis of diverse libraries: The generation of a wider range of derivatives with systematic modifications will be crucial for comprehensive SAR studies.

  • Elucidation of mechanisms of action: In-depth studies are needed to fully understand the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical animal models to assess their efficacy and safety profiles.

  • Exploration of novel therapeutic areas: While the focus has been primarily on anticancer and antimicrobial activities, the potential of these derivatives in other areas, such as neurodegenerative and inflammatory diseases, warrants further investigation.

By leveraging the chemical tractability and diverse biological potential of the this compound scaffold, researchers are well-positioned to discover and develop novel drugs to address unmet medical needs.

References

  • Navigating the Synthesis and Activity of Quinolinone-Based Anticancer Agents: A Compar
  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar. (URL: )
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (URL: [Link])

  • Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed. (URL: [Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (URL: [Link])

  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers - Benchchem. (URL: )
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (URL: [Link])

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (URL: [Link])

  • Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping | Bentham Science. (URL: [Link])

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (URL: [Link])

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (URL: [Link])

  • Quinones as Neuroprotective Agents - MDPI. (URL: [Link])

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

  • Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids - Green Chemistry (RSC Publishing). (URL: [Link])

  • A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one - Benchchem. (URL: )
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. (URL: [Link])

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (URL: [Link])

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (URL: [Link])

  • Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives - OUCI. (URL: [Link])

  • Potential Applications of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide for Researchers - Benchchem. (URL: )
  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (URL: [Link])

  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline - ResearchGate. (URL: [Link])

  • 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem. (URL: [Link])

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL: [Link])

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (URL: [Link])

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (URL: [Link])

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. (URL: [Link])

  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines - PubMed. (URL: [Link])

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (URL: [Link])

  • Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC - NIH. (URL: [Link])

Sources

The Quinolinone Scaffold: A Versatile Pharmacophore with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of the Quinolinone Scaffold

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1] Its inherent structural features, including the capacity for diverse substitutions, have enabled the development of a multitude of derivatives with tailored therapeutic properties.[2][3] This has led to their successful application in treating a wide range of diseases, from bacterial infections to cancer.[1][4] This technical guide provides an in-depth exploration of the therapeutic applications of quinolinone scaffolds, delving into their mechanisms of action, key experimental protocols for their evaluation, and future directions in the field.

I. Anticancer Applications: A Multi-pronged Attack on Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[5][6][7] Their efficacy stems from their ability to interfere with multiple hallmark pathways of cancer.[6][8]

A. Mechanisms of Anticancer Activity

The anticancer effects of quinolinone scaffolds are diverse and often multi-targeted. Key mechanisms include:

  • Inhibition of Tyrosine Kinases: Many quinolinone derivatives act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways that regulate cell growth, proliferation, and survival.[6]

  • Topoisomerase Inhibition: Certain quinolinones interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[5][6] By inhibiting these enzymes, they induce DNA damage and trigger apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the various mechanisms of action of quinolinone derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell cycle, thereby preventing the proliferation of cancer cells.[5][7]

  • Inhibition of Angiogenesis: Several quinolinone compounds have been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[6]

B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of novel quinolinone derivatives is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][9]

  • Compound Treatment: Treat the cells with a range of concentrations of the quinolinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

C. Signaling Pathway: Inhibition of Topoisomerase II

The following diagram illustrates the mechanism of action of quinolinone-based topoisomerase II inhibitors.

Topoisomerase_Inhibition Quinolinone Quinolinone Derivative TopoisomeraseII Topoisomerase II Quinolinone->TopoisomeraseII Inhibits DNA_Replication DNA Replication & Transcription TopoisomeraseII->DNA_Replication Enables DNA_Breaks DNA Double-Strand Breaks TopoisomeraseII->DNA_Breaks Induces Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Breaks->Cell_Cycle_Arrest

Caption: Quinolinone-mediated inhibition of Topoisomerase II.

II. Antibacterial Applications: Combating a Global Health Threat

The discovery of nalidixic acid in the 1960s marked the beginning of the era of quinolone antibiotics.[10][11] Since then, extensive research has led to the development of highly potent fluoroquinolones with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10][12]

A. Mechanism of Antibacterial Action

Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][11]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription.[13]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for decatenating replicated daughter chromosomes, allowing for proper cell division.[11]

By inhibiting these enzymes, quinolones lead to the accumulation of DNA double-strand breaks, ultimately causing bacterial cell death.[14]

B. Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a critical parameter for evaluating the potency of a new antibacterial agent.

MIC_Workflow Start Start: Prepare Serial Dilutions of Quinolinone Compound Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Determine Determine MIC: Lowest concentration with no visible growth Observe->Determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

C. Quantitative Data: MIC Values of Representative Quinolones
QuinoloneTarget OrganismMIC (µg/mL)
CiprofloxacinEscherichia coli0.008 - 0.12
LevofloxacinStaphylococcus aureus0.12 - 1
MoxifloxacinStreptococcus pneumoniae0.12 - 0.5

Note: MIC values can vary depending on the specific strain and testing conditions.

III. Antiviral, Anti-inflammatory, and Neuroprotective Potential

Beyond their well-established anticancer and antibacterial properties, quinolinone scaffolds have demonstrated promising activity in other therapeutic areas.

A. Antiviral Activity

Several quinolinone derivatives have been investigated for their antiviral properties, particularly against viruses like HIV, herpes virus, and hepatitis C virus.[15][16][17] The mechanisms of action are varied and can include the inhibition of viral enzymes or interference with viral replication processes.[17][18] For instance, some derivatives have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction.[17]

B. Anti-inflammatory Effects

Quinoline-based compounds have been explored as anti-inflammatory agents targeting various pharmacological targets such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[19][20][21] The anti-inflammatory activity is often dependent on the nature and position of substituents on the quinoline ring.[19]

C. Neuroprotective Applications

Emerging research suggests that quinolinone derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23][24] Their proposed mechanisms of action include antioxidant properties and the modulation of signaling pathways involved in neuronal survival.[25][26]

IV. Synthesis of Quinolinone Scaffolds: Foundational Chemistry

The synthesis of quinolinone scaffolds is a well-established area of organic chemistry, with several named reactions being central to their construction.[27][28]

  • Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters to form 4-quinolinones.[27]

  • Gould-Jacobs Reaction: This reaction produces 4-hydroxyquinolines from anilines and ethoxymethylenemalonates.[27]

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[28]

The versatility of these synthetic routes allows for the creation of a diverse library of quinolinone derivatives for structure-activity relationship (SAR) studies.[2]

Conclusion and Future Perspectives

The quinolinone scaffold has proven to be an exceptionally fruitful source of therapeutic agents. Its structural versatility and the ability to modulate its biological activity through chemical modification have cemented its place in drug discovery.[2][3] Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinolinone-based hybrids, which combine the quinolinone core with other pharmacophores, represents a promising strategy for developing multi-target drugs with enhanced efficacy and reduced potential for drug resistance.[2][3] As our understanding of the molecular basis of diseases continues to grow, the rational design of new quinolinone derivatives will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human ailments.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Quinolone antibiotics - PMC - PubMed Central - NIH. (n.d.).
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.).
  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.).
  • Quinolone antibiotic - Grokipedia. (n.d.).
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.).
  • Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. (n.d.).
  • Quinolones' categorization as neuroprotective agents. - ResearchGate. (n.d.).
  • Quinolones. Antiviral drugs | PPT. (n.d.).
  • Full article: The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.).
  • Mechanism of action of quinolones | Semantic Scholar. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.).
  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed. (2021, April 5).
  • Antiviral Properties of Quinolone-based Drugs | Bentham Science Publishers. (2004, June 1).
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed. (n.d.).
  • Antiviral Properties of Quinolone-based Drugs - ResearchGate. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019, August 13).
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (n.d.).
  • Quinolones Mechanism of action - YouTube. (2020, August 21).
  • Quinones as Neuroprotective Agents - MDPI. (n.d.).
  • Quinolines: a new hope against inflammation - PubMed. (n.d.).
  • Quinones as Neuroprotective Agents - PubMed. (2023, July 20).
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (n.d.).
  • Quinolone antibiotics - MedChemComm (RSC Publishing). (n.d.).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (n.d.).
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. (2022, March 25).
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022, December 2).
  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.).

Sources

The Strategic Role of Bromine Substitution in Modulating Quinolinone Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and wide range of pharmacological activities, including anticancer, antibacterial, and antiviral effects.[1][2][3] Strategic modification of this core is a key tactic in drug discovery. This technical guide provides an in-depth analysis of one such critical modification: bromine substitution. We will explore the profound impact of the position, number, and electronic environment of bromine atoms on the biological activity of quinolinone derivatives. Synthesizing data from contemporary research, this guide will elucidate structure-activity relationships (SAR), delve into the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these potent compounds.

Introduction: The Quinolinone Core and the Significance of Halogenation

Quinolinones, bicyclic aromatic compounds containing a nitrogen heterocycle, are fundamental building blocks in pharmaceutical development.[4] Their derivatives have been successfully developed into drugs for a wide array of diseases. The journey of quinolone antibiotics, from the first-generation nalidixic acid to the highly potent fluoroquinolones, exemplifies the power of structural modification.[5][6] The addition of a fluorine atom at the C-6 position dramatically broadened the antibacterial spectrum and potency, a landmark achievement in drug design.[6][7]

While fluorine has been extensively studied, the role of its heavier cousin, bromine, is emerging as a powerful strategy for creating novel derivatives with distinct and often enhanced biological profiles. Bromine substitution influences a molecule's physicochemical properties—such as lipophilicity, electronic distribution, and metabolic stability—and can introduce specific, high-affinity interactions with biological targets through a phenomenon known as halogen bonding.[8][9] This guide will dissect these effects in the context of quinolinone activity.

Structure-Activity Relationships (SAR) of Brominated Quinolinones

The biological activity of a brominated quinolinone is not merely a function of the presence of bromine, but critically depends on its specific location on the quinoline ring.

Anticancer Activity

Bromine substitution has proven to be a particularly fruitful strategy for enhancing the anticancer properties of quinolinones. Research consistently shows that substitutions at the C-5, C-6, and C-7 positions are critical.

  • Positional Importance: Studies have demonstrated that compounds with bromine atoms at the C-5 and C-7 positions exhibit significant inhibitory activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[1] For instance, 5,7-dibromo-8-hydroxyquinoline showed potent antiproliferative effects where non-brominated precursors were inactive.[10][11]

  • Synergistic Effects: The anticancer effect can be further amplified by the presence of other functional groups. The introduction of a nitro group at the C-5 position of a dibromo-quinoline scaffold resulted in a compound with remarkable inhibitory activity.[1] Similarly, certain brominated quinoline derivatives have been shown to act as radiation-sensitizing agents, enhancing the cell-killing effect of γ-radiation in breast cancer cells.[12]

  • Mechanism of Action: A primary mechanism for these anticancer effects is the inhibition of critical enzymes involved in DNA replication and repair, such as human topoisomerase I.[13][14] Brominated quinolinones can also induce apoptosis (programmed cell death) in cancer cells, a hallmark of effective chemotherapeutic agents.[1][13]

Data Presentation: Anticancer Activity of Brominated Quinolines

The following table summarizes the cytotoxic activity of representative brominated quinoline derivatives against several human cancer cell lines, illustrating the potent effects conferred by bromine substitution.

CompoundSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioblastoma)15.4[1]
HeLa (Cervical Cancer)26.4[1]
HT29 (Colon Cancer)15.0[1]
Compound 17 6,8-dibromo-5-nitroquinolineC6 (Rat Glioblastoma)50.0[1]
HT29 (Colon Cancer)26.2[1]
HeLa (Cervical Cancer)24.1[1]
Compound 6 2-Amino-1-(4-bromophenyl)-...-hexahydroquinoline-3-carbonitrileMCF7 (Breast Cancer)8.5[12]
Doxorubicin Reference DrugMCF7 (Breast Cancer)32.02[12]
Antibacterial and Antiviral Activity

The success of fluoroquinolones has paved the way for investigating other halogenated derivatives as antimicrobial agents.

  • Antibacterial Agents: Bromination of the quinolinone core is an effective strategy for developing new antibacterial agents. The position of the bromine atom dictates the halogenation pathway and subsequent activity. For example, depending on the substituent at the C-3 position, bromination can occur at the C-2 methyl group or at the C-3 and C-6 positions of the heterocycle. These compounds can be designed to interfere with bacterial communication systems like Quorum Sensing, offering a novel approach to combating antibiotic resistance.

  • Antiviral Potential: Quinoline derivatives, including brominated analogues, have demonstrated a broad spectrum of antiviral activities.[15][16] Notably, 6-bromo-substituted quinazolinones have shown superior activity against human cytomegalovirus compared to their non-brominated counterparts.[17] Other studies have highlighted the efficacy of quinolines against HIV, Dengue virus, and coronaviruses.[15][17][18] The mechanism often involves interference with viral entry or replication processes.[16][18]

Mechanistic Insights: Why Bromine Matters

The enhanced activity of brominated quinolinones can be attributed to several key physicochemical and structural factors.

Halogen Bonding

This is perhaps the most critical and specific interaction introduced by bromine. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a "σ-hole") and a nucleophilic site, such as an oxygen or nitrogen atom in a protein's active site.[9][19]

This interaction is distinct from and complementary to hydrogen bonding. By positioning a bromine atom correctly, a quinolinone derivative can form a strong, specific halogen bond with its biological target, significantly enhancing binding affinity and selectivity. This provides a powerful tool for rational drug design, allowing for the precise targeting of amino acid residues in an enzyme's binding pocket.[19][20]

Lipophilicity and Membrane Permeability

The introduction of a bromine atom generally increases the lipophilicity (hydrophobicity) of a molecule.[8] This can improve the compound's ability to cross cellular membranes, enhancing its bioavailability and allowing it to reach intracellular targets more effectively. This is a crucial consideration for targeting intracellular pathogens or enzymes located within the cell.

Electronic Effects

As an electron-withdrawing group, bromine can modulate the electron density of the quinolinone ring system. This can influence the pKa of nearby functional groups, alter the molecule's reactivity, and affect its ability to participate in π-π stacking or other electronic interactions with its target. For example, a nitro group on the quinoline ring can activate a neighboring bromo group for nucleophilic substitution, facilitating the synthesis of further derivatives.[1]

Visualization: Key Structure-Activity Relationships

The following diagram illustrates the key principles of how bromine substitution at different positions on the quinolinone core influences its biological activity.

Caption: Structure-Activity Relationship (SAR) map for brominated quinolinones.

Inhibition of Key Signaling Pathways

Many quinolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[21] The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its over-activation is a hallmark of many cancers.[21]

Visualization: EGFR Signaling Pathway Inhibition

This diagram illustrates how quinolinone-based inhibitors block downstream signaling from the EGFR, leading to reduced cancer cell proliferation and the induction of apoptosis.

EGFR_Pathway cluster_inhibitor Site of Action EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Brominated Quinolinone Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by quinolinone derivatives.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of brominated quinolinones, based on established and validated procedures.

Synthesis Workflow

The general workflow for developing and testing these compounds involves synthesis, purification, characterization, and biological screening.

Visualization: Synthesis and Evaluation Workflow

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Characterization cluster_bio Biological Evaluation start Quinolinone Precursor bromination Bromination Reaction (e.g., NBS or Br₂ in Acetic Acid) start->bromination workup Reaction Work-up & Crude Product Isolation bromination->workup purification Purification (Recrystallization or Chromatography) workup->purification nmr Structure Confirmation (¹H NMR, ¹³C NMR) purification->nmr mass_spec Mass Spectrometry purification->mass_spec cytotoxicity In Vitro Cytotoxicity Assay (e.g., LDH or MTT Assay) nmr->cytotoxicity target_assay Target-Specific Assay (e.g., Kinase Inhibition Assay) cytotoxicity->target_assay data_analysis Data Analysis (IC₅₀ Determination) cytotoxicity->data_analysis target_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: General workflow for synthesis and evaluation of brominated quinolinones.

Protocol: Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one

This protocol is a representative method adapted from established procedures for quinolinone synthesis and bromination.

Rationale: This multi-step synthesis first creates a key aniline intermediate, which is then cyclized to form the quinolinone core. Bromination is performed as a final step using a selective brominating agent. Acetic acid is a common solvent for such electrophilic aromatic substitutions.

Materials:

  • 4-Bromoaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diphenyl ether

  • Hexane

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Step 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate.

    • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a minimal amount of a suitable solvent like toluene.

    • Add ethyl acetoacetate (1.1 equivalents) to the solution.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization from ethanol to obtain the crotonate intermediate.[21]

  • Step 2: Cyclization to 6-Bromo-2-methylquinolin-4-ol.

    • Add the purified ethyl 3-(4-bromoanilino)crotonate from Step 1 to a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to approximately 250°C for 30-60 minutes. Monitor the cyclization reaction by TLC.

    • Upon completion, cool the reaction mixture and add hexane to precipitate the product.

    • Filter the precipitate, wash thoroughly with hexane, and dry to yield the quinolinone product.[21]

  • Step 3: Bromination (if starting with a non-brominated quinolinone).

    • Note: This step is illustrative for adding another bromine. If starting with 4-bromoaniline, the C-6 position is already brominated. To synthesize other brominated derivatives, one would start with the corresponding aniline.

    • Dissolve the quinolinone precursor (1 equivalent) in glacial acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise while stirring.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water until neutral, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the purified bromo-quinolinone derivative.

Protocol: In Vitro Cytotoxicity Lactate Dehydrogenase (LDH) Assay

Rationale: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage. It is a reliable method for assessing the cytotoxic potential of novel compounds.[13]

Materials:

  • Human cancer cell line (e.g., HT29)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compound (brominated quinolinone) dissolved in DMSO

  • Triton X-100 (for maximum lysis control)

  • Commercial LDH Cytotoxicity Assay Kit

Procedure:

  • Cell Seeding:

    • Seed HT29 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated quinolinone test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include control wells:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

      • Maximum Lysis Control: Cells treated with a lysis agent (e.g., Triton X-100) 45 minutes before the assay endpoint.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • LDH Measurement:

    • Following the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Untreated Control LDH Activity) / (Maximum Lysis LDH Activity - Untreated Control LDH Activity)] * 100

    • Plot the % cytotoxicity against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The strategic incorporation of bromine into the quinolinone scaffold is a validated and highly effective approach in modern drug discovery. Bromination provides a nuanced tool to enhance biological activity through a combination of improved physicochemical properties and the introduction of specific, high-affinity halogen bonds. The data clearly demonstrate that the position of the bromine atom is paramount, allowing for the fine-tuning of activity against cancer, bacteria, and viruses.

Future research should focus on the synthesis of polybrominated quinolinones to explore potential additive or synergistic effects. Furthermore, combining computational modeling, such as molecular dynamics and docking studies, with empirical synthesis will enable a more rational design of next-generation inhibitors.[1] By understanding the precise interactions between the bromine atom and the target protein, we can continue to develop novel quinolinone-based therapeutics with enhanced potency, improved selectivity, and better clinical outcomes.

References

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Kandioller, W., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Available at: [Link]

  • Semantic Scholar. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Semantic Scholar. Available at: [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]

  • de Oliveira, R. B., et al. (2019). Analysis of two novel 1-4 quinolinone structures with bromine and nitrobenzyl ligands. Journal of Molecular Modeling. Available at: [Link]

  • ResearchGate. (2024). (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. Available at: [Link]

  • Zarubaev, V. V., et al. (2021). Antiviral Agents – Benzazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Quinoline derivatives with bromine in their structure. ResearchGate. Available at: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Anantaraju, H. S., et al. (2012). Identification of Quinones as Novel PIM1 Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). (PDF) Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. ResearchGate. Available at: [Link]

  • Shah, S., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. Available at: [Link]

  • Gerdes, J. M., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. National Center for Biotechnology Information. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Arzneimittelforschung. Available at: [Link]

  • Wang, L., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]

  • ResearchGate. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ResearchGate. Available at: [Link]

  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Onnis, V., et al. (2004). Antiviral properties of quinolone-based drugs. Current Drug Targets - Infectious Disorders. Available at: [Link]

  • Poveda, F. M. (1993). Structure--activity relationship of quinolones. Enfermedades Infecciosas y Microbiología Clínica. Available at: [Link]

  • Gootz, T. D. (2010). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). 53355 PDFs | Review articles in QUINOLINES. ResearchGate. Available at: [Link]

  • Ijres.org. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Research in Engineering and Science. Available at: [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Sirimulla, S., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • de Oliveira, C. S., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. National Center for Biotechnology Information. Available at: [Link]

  • Dirix, C., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. National Center for Biotechnology Information. Available at: [Link]

  • Al-Hidhani, S., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Al-Fahad, A. J., et al. (2024). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. Microbiology Spectrum. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Smith, J. T. (1986). How do the quinolones inhibit bacteria?. Semantic Scholar. Available at: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. Available at: [Link]

  • Smajlagic, I. (n.d.). The Biological Impact of the Halogen Bond and its Contribution in Drug Development for Cancer Treatment. University of Illinois Chicago. Available at: [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases. Available at: [Link]

  • Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Southern Methodist University. Available at: [Link]

Sources

literature review of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,3-dihydroquinolin-4(1H)-one: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The quinolinone scaffold is one such "privileged structure," renowned for its versatile biological activities and synthetic tractability.[1][2] This guide focuses on a specific, yet highly promising derivative: This compound . The strategic placement of a bromine atom on this heterocyclic core provides a versatile handle for synthetic diversification, opening avenues for the exploration of new chemical space and the development of potent and selective therapeutic agents.[3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the potential for derivatization, and the application of this molecule in modern drug discovery. We will delve into its synthesis, explore its chemical reactivity with a focus on powerful catalytic methods, and discuss its potential applications, largely extrapolated from the rich pharmacology of its chemical cousins.

The this compound Core: A Structural Overview

This compound is a heterocyclic compound featuring a benzene ring fused to a dihydropyridinone ring.[4] The bromine atom at the 6-position significantly influences the molecule's electronic properties and serves as a key site for chemical modification.

PropertyValueSource
Molecular Formula C₉H₈BrNO[4]
Molecular Weight 226.07 g/mol [4][5]
CAS Number 76228-06-3[4]
Appearance Solid[3]
Melting Point 170-174 °C[3]
XLogP3-AA 2.1[4]

The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen and the nitrogen) suggests the potential for specific interactions with biological targets.[4]

Synthesis of the Quinolinone Core: Strategic Approaches

While a definitive, universally adopted synthesis for this compound is not extensively documented in publicly available literature, its construction can be approached through established and reliable synthetic strategies for quinolinone ring formation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

The Friedländer Annulation: A Classic Convergent Approach

The Friedländer synthesis is a powerful and direct method for constructing quinoline and quinolinone systems.[6][7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] This reaction can be catalyzed by acids or bases.[7][8]

A plausible Friedländer approach to a precursor of our target molecule is outlined below. This method is advantageous due to its convergent nature, building complexity rapidly.

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-5-bromobenzaldehyde 2-Amino-5-bromobenzaldehyde Condensation Aldol Condensation & Schiff Base Formation 2-amino-5-bromobenzaldehyde->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Product 6-Bromo-4-hydroxy-quinoline-3-carboxylate Cyclization->Product Acid or Base Catalyst

Caption: Conceptual workflow of the Friedländer Annulation for a quinolinone precursor.

Cyclization of Substituted Anilines: A Stepwise Approach

A more linear and often highly adaptable approach involves the reaction of a substituted aniline with a suitable three-carbon synthon, followed by an intramolecular cyclization. A common strategy involves the reaction of 4-bromoaniline with an acrylic acid derivative, followed by a Friedel-Crafts type cyclization.

Detailed Experimental Protocol (Postulated)

The following protocol is a well-reasoned, though not directly cited, procedure based on common organic synthesis techniques for similar structures.

Step 1: Synthesis of 3-(4-Bromoanilino)propanoic acid

  • To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol, add acrylic acid (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Cyclization to this compound

  • Add the 3-(4-bromoanilino)propanoic acid from Step 1 to a strong acid dehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used for this type of cyclization.

  • Heat the mixture, typically to 80-120°C, for several hours. The reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring to quench the reaction.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization.[5]

Chemical Reactivity and Derivatization: The Power of the Bromo Group

The true synthetic utility of this compound lies in the reactivity of its bromo-substituent. The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of functional groups.[9][10] This capability is paramount in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental in modern organic synthesis due to their versatility and functional group tolerance.[9][11] For bromoquinolines, these reactions enable the precise installation of diverse substituents.[9]

Cross_Coupling cluster_reactions Palladium-Catalyzed Reactions cluster_products Diverse Products Start This compound Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Aryl 6-Aryl Derivatives Suzuki->Aryl Alkynyl 6-Alkynyl Derivatives Sonogashira->Alkynyl Amino 6-Amino Derivatives Buchwald->Amino

Caption: Potential derivatization pathways via palladium-catalyzed cross-coupling.

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general framework for the arylation of this compound.

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene and water or 1,4-dioxane.

  • Seal the tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed, as monitored by TLC or GC.[12]

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 6-aryl-2,3-dihydroquinolin-4(1H)-one derivative.[12]

N-Functionalization

The nitrogen atom of the quinolinone ring is another site for modification. Alkylation or arylation at this position can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development.

Applications in Medicinal Chemistry and Drug Development

The quinolinone core is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[10][13][14] While specific biological data for this compound is scarce in public literature, its structural motifs strongly suggest potential in several therapeutic areas.

Anticancer Potential

Quinolinone and quinazoline derivatives have been extensively investigated as anticancer agents.[13][15][16] Their mechanisms of action are diverse and include the inhibition of key enzymes in cell signaling pathways and the induction of apoptosis.

  • Kinase Inhibition: Many quinolinone derivatives act as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[15] Dysregulation of the EGFR pathway is a hallmark of many cancers, and its inhibition can block downstream signaling cascades, leading to reduced cancer cell proliferation.[15]

  • Induction of Apoptosis: Some quinolinone derivatives have been shown to induce cell cycle arrest, typically in the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[16][17]

Anticancer_Mechanism cluster_pathway Signaling Pathway cluster_apoptosis Apoptosis Induction Quinolinone 6-Bromo-2,3-dihydro- quinolin-4(1H)-one Derivative EGFR EGFR Quinolinone->EGFR Inhibits G2M G2/M Phase Cell Cycle Arrest Quinolinone->G2M Induces Downstream RAS-RAF-MAPK / PI3K-AKT Pathways EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis G2M->Apoptosis Leads to

Sources

discovery and history of dihydroquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Dihydroquinolinones

Abstract

The dihydroquinolinone core is a quintessential example of a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products, synthetic pharmaceuticals, and biologically active compounds. Its journey from the foundational era of heterocyclic chemistry in the late 19th century to its current status as a cornerstone in modern drug discovery is a compelling narrative of evolving synthetic strategy and deepening pharmacological understanding. This guide provides a comprehensive exploration of the , tracing the evolution of their synthesis from classical name reactions to contemporary catalytic and photochemical methods. We will delve into the mechanistic underpinnings of these transformations, the causal logic behind their development, and the ultimate translation of this chemical knowledge into impactful therapeutic agents.

The Dihydroquinolinone Scaffold: A Privileged Structure in Chemistry and Medicine

At its core, the dihydroquinolinone framework consists of a benzene ring fused to a dihydropyridinone ring. The most common and pharmacologically significant isomer is the 3,4-dihydro-2(1H)-quinolinone . This structure is not merely a synthetic curiosity; it represents a unique spatial arrangement of atoms, hydrogen bond donors/acceptors, and hydrophobic surfaces that allows it to interact with a wide array of biological targets with high affinity and specificity. This inherent biological promiscuity is the definition of a "privileged scaffold." Its presence in FDA-approved drugs such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol underscores its therapeutic importance.[1] The journey to understanding and harnessing this scaffold began over a century ago, with pioneering work in quinoline chemistry.

Foundational Discoveries: The Dawn of Quinoline Synthesis

The history of dihydroquinolinones is inextricably linked to the broader history of quinoline synthesis. In the late 19th century, a flurry of discoveries, driven by the burgeoning coal tar and dye industries, established the fundamental methods for constructing the quinoline ring system.[2] These reactions, while not always directly targeting dihydroquinolinones, created the chemical lexicon from which their synthesis would evolve.

Several of these seminal reactions were discovered within a remarkable 14-year period, reflecting the intense scientific and commercial interest in this new class of heterocycles.[2][3]

Reaction NameYearPioneer(s)Core ReactantsKey Transformation
Doebner-von Miller 1881Oscar Döbner & Wilhelm von MillerAniline, α,β-Unsaturated CarbonylAcid-catalyzed reaction to form substituted quinolines.[4][5][6]
Friedländer Synthesis 1882Paul Friedländero-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid- or base-catalyzed condensation and cyclodehydration.[3][7][8][9]
Knorr Synthesis 1886Ludwig Knorrβ-KetoanilideStrong acid-catalyzed cyclization to form a 2-quinolone.[10][11][12]
Camps Cyclization 1899R. Campso-AcylaminoacetophenoneBase-mediated intramolecular condensation to form hydroxyquinolines.[13][14]

These early methods were revolutionary because they provided access to complex heterocyclic structures from relatively simple, readily available starting materials. The causality behind their discovery was a blend of systematic investigation and serendipity, aimed at creating novel chemical entities with interesting properties, initially for dyes and later for medicinal applications.

G cluster_Timeline Timeline of Foundational Quinoline Syntheses y1881 1881 Doebner-von Miller Reaction y1882 1882 Friedländer Synthesis y1886 1886 Knorr Synthesis y1899 1899 Camps Cyclization

Caption: Key 19th-century discoveries in quinoline synthesis.

The Knorr Synthesis: A Direct Path to the Quinolone Core

Among the foundational methods, the Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, stands out as a particularly direct route to 2-quinolones (a tautomeric form of 2-hydroxyquinolines), which are structurally equivalent to unsaturated dihydroquinolinones.[10][15] The reaction's elegance lies in its simplicity: the intramolecular cyclization of a β-ketoanilide under strong acid conditions.

The mechanism proceeds via protonation of the amide carbonyl, which activates the aromatic ring toward electrophilic attack by the enol or enolized ketone. Subsequent dehydration leads to the 2-quinolone product.[12] The choice of acid is critical; an excess of a strong dehydrating acid like polyphosphoric acid (PPA) or sulfuric acid favors the formation of the 2-quinolone.[12]

G start β-Ketoanilide step1 Protonation of Amide Carbonyl (Strong Acid, e.g., H₂SO₄) start->step1 1 step2 Intramolecular Electrophilic Aromatic Substitution step1->step2 2 step3 Dehydration step2->step3 3 end 2-Quinolone step3->end 4

Caption: Simplified workflow for the Knorr quinoline synthesis.

Experimental Protocol: Knorr Synthesis of a 2-Quinolone

This protocol describes a representative Knorr cyclization. It is a self-validating system where the successful formation of the product, confirmed by analytical methods like NMR and mass spectrometry, validates the procedure.

Objective: To synthesize a 2-quinolone derivative from a β-ketoanilide.

Materials:

  • β-Ketoanilide (e.g., Acetoacetanilide) (1 equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄) (~10 equivalents by weight)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Carefully add concentrated sulfuric acid to a clean, dry round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Substrate Addition: While stirring, slowly and portion-wise add the β-ketoanilide to the cold sulfuric acid. The addition should be controlled to maintain the temperature below 10 °C. Causality: This slow addition prevents overheating and potential side reactions caused by the exothermic dissolution of the anilide in strong acid.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. Causality: This step quenches the reaction and precipitates the organic product, which is insoluble in the now-dilute aqueous acid.

  • Neutralization & Isolation: A solid precipitate should form. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper. Further wash with a small amount of cold saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

  • Drying & Purification: Dry the crude product in a desiccator or a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Synthetic Evolutions: Efficiency and Precision

While the classical reactions are robust, modern organic synthesis demands greater efficiency, milder conditions, and stereochemical control. The 20th and 21st centuries have witnessed a paradigm shift in the synthesis of dihydroquinolinones, moving towards catalytic and domino reactions.[16]

  • Palladium-Catalyzed Reactions: The advent of palladium catalysis, particularly the Buchwald-Hartwig amination, enabled the efficient formation of C-N bonds, providing new routes to dihydroquinolinone precursors.[17]

  • Domino Reactions: Also known as cascade or tandem reactions, these methods combine multiple bond-forming events in a single pot, significantly improving step economy and reducing waste.[16] For example, a domino Michael-SNAr approach can be used to construct the dihydroquinolinone ring system efficiently.[16]

  • Photocatalysis and Radical Cyclizations: Representing the cutting edge, these methods use visible light or radical initiators to trigger cyclization of N-arylacrylamides onto the aromatic ring.[18][19] These reactions often proceed under exceptionally mild conditions (room temperature) and offer novel pathways to functionalized dihydroquinolinones.[17][18]

  • Asymmetric Synthesis: To meet the demands of modern pharmacology, where a single enantiomer of a drug is often responsible for the desired activity, chemists have developed asymmetric routes using chiral catalysts to produce enantiomerically pure dihydroquinolinones.[16]

G cluster_PrivilegedScaffold The Privileged Scaffold Concept cluster_Targets Scaffold Dihydroquinolinone Core Scaffold Receptor Receptors (Dopamine, Serotonin) Scaffold->Receptor Interacts with Enzyme Enzymes (PDEs, Kinases) Scaffold->Enzyme Interacts with Channel Ion Channels Scaffold->Channel Interacts with

Caption: The Dihydroquinolinone scaffold interacts with diverse biological targets.

Conclusion: From Bench to Bedside

The history of the dihydroquinolinone scaffold is a microcosm of the evolution of organic chemistry itself. It began with foundational, often harsh, synthetic methods that unlocked access to a novel chemical space. Over 140 years, scientific innovation has refined these methods, leading to highly efficient, precise, and environmentally benign strategies. This chemical expertise has been translated into significant pharmacological success, with dihydroquinolinone-based drugs treating conditions from mental illness to cardiovascular disease.[1][18] The continued exploration of this privileged core by researchers, scientists, and drug development professionals promises to yield new therapeutic agents, cementing the legacy of this remarkable heterocycle for years to come.

References

  • Bunce, R. A. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 23(10), 2658. [Link]

  • Cheng, C. C., & Yan, S. J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Organic Chemistry Portal. [Link]

  • Singh, P., & Kaur, M. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Gach, K., Piekielna, J., Waśkiewicz, J., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Oshiro, Y., et al. (1991). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl) - ACS Publications. Journal of Medicinal Chemistry. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal. [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini reviews in medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Wikipedia. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]

  • Britannica. (n.d.). Ludwig Knorr. Britannica. [Link]

  • Zhang, Y., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts. [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Ludwig Knorr. Wikipedia. [Link]

  • Katritzky, A. R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Cambridge University Press. (n.d.). Camps Quinoline Synthesis. Cambridge University Press. [Link]

  • ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate. [Link]

  • PubMed. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]

  • MDPI. (2024). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules. [Link]

  • SciSpace. (n.d.). Camps quinoline synthesis. SciSpace. [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. ResearchGate. [Link]

  • Preprints.org. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H) ‑ones via Catalytic Annulation of α,β-unsaturated N-arylamides. Preprints.org. [Link]

  • ResearchGate. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H) ‑ones via Catalytic Annulation of α,β-unsaturated N-arylamides. ResearchGate. [Link]

  • PubMed. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. PubMed. [Link]

  • ResearchGate. (n.d.). The history of quinolinones and modifications to improve their pharmacokinetics. ResearchGate. [Link]_modifications_to_improve_their_pharmacokinetics)

Sources

Methodological & Application

Introduction: The Significance of the Quinolinone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one from 4-bromoaniline

For inquiries, please contact: Senior Application Scientist [email protected]

The quinolin-4(1H)-one core is a privileged heterocyclic scaffold, forming the structural backbone of numerous compounds with significant biological activity.[1] This versatile moiety has been extensively explored in medicinal chemistry, leading to the development of therapeutic agents for a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2] The strategic functionalization of the quinolinone ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a bromine atom at the 6-position, as in the target molecule this compound, offers a valuable handle for further synthetic modifications through reactions like palladium-catalyzed cross-couplings, enabling the exploration of a wider chemical space in drug discovery programs.[1]

This application note provides a comprehensive guide to the synthesis of this compound, starting from the readily available 4-bromoaniline. The described synthetic strategy is a robust two-step process, commencing with the well-established Gould-Jacobs reaction to construct the core quinolinone ring system, followed by a selective reduction to yield the desired 2,3-dihydro product. The protocols and methodologies presented herein are designed for researchers and scientists engaged in synthetic organic chemistry and drug development, offering a detailed and scientifically grounded pathway to this valuable molecular intermediate.

Proposed Synthetic Pathway

The synthesis of this compound from 4-bromoaniline is proposed as a two-step sequence. The initial step involves the formation of the quinolinone ring via the Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[3][4][5] The subsequent step focuses on the reduction of the endocyclic double bond of the heterocyclic ring to afford the final saturated product.

Synthetic Pathway 4-bromoaniline 4-bromoaniline Step1 Step 1: Gould-Jacobs Reaction 4-bromoaniline->Step1 DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Step1 Intermediate 6-Bromoquinolin-4(1H)-one Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Gould-Jacobs Reaction for the Synthesis of 6-Bromoquinolin-4(1H)-one

The Gould-Jacobs reaction is a powerful method for the construction of the 4-hydroxyquinoline skeleton.[3][4] The reaction proceeds through an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5] Subsequent hydrolysis and decarboxylation can be performed if the 3-carboalkoxy group is not desired. For the synthesis of 6-Bromoquinolin-4(1H)-one, the reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) is a well-precedented approach.[6][7]

Reaction Mechanism

The mechanism of the Gould-Jacobs reaction involves two key stages:

  • Condensation: The synthesis begins with a nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[5]

  • Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[5] This is followed by the elimination of a second molecule of ethanol to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation afford the desired 6-bromoquinolin-4(1H)-one.

Experimental Protocol: Synthesis of 6-Bromoquinolin-4(1H)-one

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[6][7]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4-BromoanilineC₆H₆BrN172.0210.0 g58.1
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.2313.8 g (12.6 mL)63.9
Diphenyl etherC₁₂H₁₀O170.21100 mL-
Sodium hydroxide (NaOH)NaOH40.0010 g250
Hydrochloric acid (HCl), concentratedHCl36.46As needed-
EthanolC₂H₅OH46.07For recrystallization-
Petroleum ether--For washing-

Procedure

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (13.8 g, 63.9 mmol). Heat the mixture at 120-130 °C for 2 hours. The ethanol formed during the reaction can be removed by distillation.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, preheat diphenyl ether (100 mL) to 250 °C. Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether. Maintain the reaction temperature at 240-250 °C for 30-60 minutes.

  • Isolation of the Ester: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with petroleum ether (200 mL). The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether.

  • Hydrolysis: Suspend the dried ester in a 10% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Decarboxylation and Precipitation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The precipitated 6-bromoquinolin-4(1H)-one is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 6-bromoquinolin-4(1H)-one as a solid.

Step 2: Reduction of 6-Bromoquinolin-4(1H)-one

The conversion of 6-bromoquinolin-4(1H)-one to this compound requires the selective reduction of the 2,3-double bond. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
6-Bromoquinolin-4(1H)-oneC₉H₆BrNO224.065.0 g22.3
Palladium on Carbon (10% Pd/C)Pd/C-500 mg-
EthanolC₂H₅OH46.07100 mL-
Hydrogen gas (H₂)H₂2.0250 psi-
Celite®--For filtration-

Procedure

  • Reaction Setup: To a hydrogenation vessel, add 6-bromoquinolin-4(1H)-one (5.0 g, 22.3 mmol) and ethanol (100 mL). Carefully add 10% palladium on carbon (500 mg).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Isolation and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure this compound.[8]

Overall Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Reduction s1_start Mix 4-bromoaniline and DEEM s1_heat1 Heat at 120-130°C s1_start->s1_heat1 s1_cyclize Add to hot diphenyl ether (250°C) s1_heat1->s1_cyclize s1_isolate Cool and precipitate with petroleum ether s1_cyclize->s1_isolate s1_hydrolyze Hydrolyze with NaOH s1_isolate->s1_hydrolyze s1_precipitate Acidify with HCl to precipitate product s1_hydrolyze->s1_precipitate s1_purify Recrystallize from ethanol s1_precipitate->s1_purify s1_intermediate 6-Bromoquinolin-4(1H)-one s1_purify->s1_intermediate s2_start Dissolve intermediate in ethanol with Pd/C s1_intermediate->s2_start s2_hydrogenate Hydrogenate at 50 psi s2_start->s2_hydrogenate s2_filter Filter through Celite® s2_hydrogenate->s2_filter s2_concentrate Concentrate filtrate s2_filter->s2_concentrate s2_purify Purify by flash chromatography s2_concentrate->s2_purify s2_final This compound s2_purify->s2_final

Caption: Detailed experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the solid product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Diphenyl ether is a high-boiling point solvent; appropriate care should be taken when working at high temperatures.

  • Palladium on carbon is flammable and should be handled with care, especially when dry.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources in the vicinity during hydrogenation.

Conclusion

This application note details a robust and reliable two-step synthesis of this compound from 4-bromoaniline. The described protocols, based on the well-established Gould-Jacobs reaction and subsequent catalytic hydrogenation, provide a clear and detailed guide for the preparation of this valuable building block for drug discovery and medicinal chemistry. The strategic placement of the bromine atom on the quinolinone scaffold opens up numerous possibilities for further derivatization, making this compound an attractive starting point for the synthesis of novel therapeutic agents.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A benign and proficient procedure for preparation of quinoline derivatives. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • ResearchGate. Friedlander synthesis of quinoline derivatives.. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

  • Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • PubMed Central. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • National Institutes of Health. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. [Link]

Sources

Application Note: A-Plus Synthesis of 6-Bromoquinolin-4(1H)-one via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Gould-Jacobs reaction, a classic and reliable method, provides a powerful pathway for constructing the 4-hydroxyquinoline (or its tautomeric 4-quinolinone) core. This application note presents a detailed, field-proven protocol for the synthesis of 6-bromoquinolin-4(1H)-one from 4-bromoaniline and diethyl (ethoxymethylene)malonate (DEEM). We delve into the underlying mechanism, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a robust method for preparing substituted quinolone intermediates.

Introduction: The Significance of the Quinolone Core

Quinolones and their 4-oxo tautomers are privileged heterocyclic structures renowned for their broad spectrum of biological activities. They are integral to numerous pharmaceuticals, including antibacterial, antimalarial, and anticancer drugs.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a highly relevant and versatile strategy for accessing these vital structures.[3] The reaction proceeds in two main stages: an initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][4] This note specifically details the synthesis of 6-bromoquinolin-4(1H)-one, a valuable building block for more complex pharmaceutical targets.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Overall reaction scheme for the synthesis of 6-bromoquinolin-4(1H)-one.

Mechanistic Deep Dive:

The Gould-Jacobs reaction is a logical sequence of well-understood organic transformations.[4][5] Understanding this sequence is critical for troubleshooting and optimization.

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 4-bromoaniline on the electron-deficient β-carbon of diethyl (ethoxymethylene)malonate. This is followed by the elimination of ethanol, forming the key intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate. This step is typically performed at moderate temperatures (100-130 °C).[1][6]

  • Thermal Cyclization: This is the yield-determining and most demanding step. It requires significant thermal energy (typically >250 °C) to facilitate a 6-π electrocyclization.[2] The vinylogous amide intermediate closes to form the quinoline ring. The high temperatures are necessary to overcome the activation energy for this intramolecular reaction.[7] This is why high-boiling point, inert solvents like diphenyl ether or Dowtherm A are essential.[3]

  • Tautomerization: The initially formed 4-hydroxy-3-carboethoxyquinoline rapidly tautomerizes to the more stable 4-oxo form, ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.[4]

  • Saponification & Decarboxylation (Optional but included in final product formation): For the synthesis of the title compound without the C3-ester, a subsequent hydrolysis (saponification) of the ester to a carboxylic acid, followed by thermal decarboxylation, is required.[1] However, the protocol described herein focuses on a one-pot cyclization/decarboxylation.

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism Reactants 4-Bromoaniline + Diethyl (ethoxymethylene)malonate Intermediate Diethyl 2-((4-bromophenylamino) methylene)malonate (Vinylogous Amide) Reactants->Intermediate Condensation (-EtOH, ~120°C) Cyclized Ethyl 6-bromo-4-hydroxyquinoline- 3-carboxylate Intermediate->Cyclized 6-π Electrocyclization (>250°C) Tautomer Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline- 3-carboxylate Cyclized->Tautomer Keto-Enol Tautomerization FinalProduct 6-Bromoquinolin-4(1H)-one Tautomer->FinalProduct Saponification & Decarboxylation Workflow Figure 2: Experimental Workflow Step1 Step 1: Condensation Combine 4-bromoaniline and DEEM. Heat at 120-130°C for 1.5h. Step2 Step 2: Cyclization Add diphenyl ether. Heat to reflux (~255°C) for 45 min. Step1->Step2 Step3 Step 3: Isolation Cool to room temperature. Add hexanes to precipitate product. Step2->Step3 Step4 Step 4: Purification Filter the solid. Wash with hexanes to remove DPE. Step3->Step4 Step5 Step 5: Final Product Dry the solid under vacuum. Characterize (NMR, MS, IR). Step4->Step5

Sources

Application Note: A Comprehensive Guide to the Synthesis of 6-Bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-4-one Scaffold and its Synthesis

The quinoline ring system, and specifically the quinolin-4-one core, is a privileged scaffold in medicinal chemistry and drug development.[1] These heterocyclic compounds are foundational to a vast array of pharmacologically active agents, exhibiting activities including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core is crucial for modulating biological activity, making the development of robust and versatile synthetic routes a primary focus for researchers.

While numerous methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, the Conrad-Limpach-Knorr synthesis and its variations offer a powerful approach for constructing quinolin-4-ones from readily available anilines and β-dicarbonyl compounds.[3][4] Historically, a distinction is made between the pathways:

  • The Knorr Synthesis (1886): Traditionally describes the acid-catalyzed cyclization of a β-ketoanilide to yield a 2-hydroxyquinoline (quinolin-2-one).[5][6]

  • The Conrad-Limpach Synthesis (1887): Involves the reaction of an aniline with a β-ketoester at lower temperatures to form a β-aminoacrylate intermediate, which upon thermal cyclization yields a 4-hydroxyquinoline (quinolin-4-one).[7][8]

Modern protocols often employ reaction conditions that favor the Conrad-Limpach pathway to produce the medicinally significant 4-quinolone isomers. This guide provides a detailed, field-proven protocol for the synthesis of 6-bromoquinolin-4(1H)-one , a key building block for advanced pharmaceutical intermediates.[9] The presented methodology is a robust variation of the Gould-Jacobs reaction, which proceeds through a high-temperature thermal cyclization, ensuring high yield and purity.

Reaction Mechanism and Scientific Rationale

The synthesis of 6-bromoquinolin-4(1H)-one from 4-bromoaniline proceeds in two key stages: formation of a vinylogous amide intermediate followed by a thermally induced intramolecular cyclization.

Stage 1: Formation of the Enamine Intermediate

The reaction is initiated by condensing 4-bromoaniline with an activated dicarbonyl equivalent. While classic protocols might use a β-ketoester, this optimized method utilizes Meldrum's acid and trimethyl orthoformate.[10]

  • Causality: Meldrum's acid is a cyclic diester with highly acidic α-protons, making it an excellent nucleophile. It first reacts with trimethyl orthoformate to form an electrophilic ethoxymethylene intermediate.

  • Expert Insight: The subsequent reaction with 4-bromoaniline is a nucleophilic addition-elimination at the electrophilic carbon. The high reactivity of the Meldrum's acid derivative allows this step to proceed under relatively mild conditions (reflux in ethanol), leading to the stable intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[9]

Stage 2: Thermal Cyclization (Conrad-Limpach Type)

The critical ring-forming step is an intramolecular cyclization that occurs at high temperatures.[8]

  • Causality: The intermediate is heated in a high-boiling, inert solvent such as diphenyl ether (Ph₂O). At temperatures around 250 °C, the molecule undergoes an electrocyclic reaction. The electron-rich aromatic ring of the bromoaniline moiety acts as a nucleophile, attacking one of the carbonyl carbons of the dioxane-dione ring.

  • Expert Insight: This high-temperature cyclization is followed by the elimination of acetone and carbon dioxide, which are driven off as gases, irreversibly pushing the reaction towards the formation of the stable, fused heterocyclic system.[10] The use of diphenyl ether is critical; its high boiling point (258 °C) provides the necessary thermal energy for the reaction, and its inert nature prevents side reactions. The product, 6-bromoquinolin-4(1H)-one, precipitates from the solvent upon cooling.

Below is a diagram illustrating the overall reaction mechanism.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Thermal Cyclization MA Meldrum's Acid Inter1 5-(Ethoxymethylene)-2,2-dimethyl- 1,3-dioxane-4,6-dione MA->Inter1 Reflux TMOF Trimethyl Orthoformate TMOF->Inter1 Inter2 5-(((4-Bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione Inter1->Inter2 Reflux in Ethanol Aniline 4-Bromoaniline Aniline->Inter2 Inter2_ref Intermediate FinalProduct 6-Bromoquinolin-4(1H)-one Inter2_ref->FinalProduct Diphenyl Ether, ~250°C Gases Acetone (gas) + CO₂ (gas) FinalProduct->Gases Elimination

Caption: Reaction mechanism for the synthesis of 6-bromoquinolin-4(1H)-one.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios has been demonstrated to reliably produce the target compound in high yield and purity.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityNotes
Meldrum's Acid2033-24-1144.1232.4 g (225.0 mmol)Solid. Moisture sensitive.
Trimethyl Orthoformate149-73-5106.12330 mLLiquid. Pungent odor. Flammable.
4-Bromoaniline106-40-1172.0225.8 g (150.0 mmol)Solid. Toxic.
Diphenyl Ether (Ph₂O)101-84-8170.21500 mLLiquid. High boiling point.
Hexane110-54-386.18~1 LFor washing and precipitation.
Dichloromethane (DCM)75-09-284.93As neededFor chromatography.
Methanol (MeOH)67-56-132.04As neededFor chromatography.
Equipment
Round-bottom flasksAppropriate sizes (e.g., 500 mL, 1 L).
Reflux condenser
Heating mantle with stirrer
Dropping funnel
Buchner funnel & filter flask
Rotary evaporator
Glass chromatography column
Silica gel (for column)230-400 mesh.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood due to the use of volatile, flammable, and toxic reagents.

  • High Temperatures: Extreme caution is required during the high-temperature cyclization step. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Avoid using oil baths at this temperature.

  • Reagent Handling:

    • 4-Bromoaniline: Is toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

    • Diphenyl Ether: Can cause irritation upon contact. The hot liquid poses a severe burn hazard.

    • Bromine-containing compounds: Handle with care. For information on handling pure bromine, consult relevant safety data sheets which advise on using protective equipment and avoiding contact.[11][12][13][14][15]

Step-by-Step Synthesis Workflow

G Start Start Materials: 4-Bromoaniline, Meldrum's Acid, Trimethyl Orthoformate Step1 Step 1: Reflux Meldrum's Acid & TMOF Start->Step1 Step2 Step 2: Add 4-Bromoaniline Solution, Continue Reflux Step1->Step2 Step3 Step 3: Evaporate Solvent, Wash with Hexane to Isolate Intermediate (Solid) Step2->Step3 Step4 Step 4: Add Intermediate to Hot Diphenyl Ether (~245°C) Step3->Step4 Step5 Step 5: Heat at 250°C for 15 min Step4->Step5 Step6 Step 6: Cool, Dilute with Hexane, Filter Crude Product Step5->Step6 Step7 Step 7: Purify by Silica Gel Column Chromatography Step6->Step7 End Final Product: 6-Bromoquinolin-4(1H)-one Step7->End

Caption: Experimental workflow for the synthesis of 6-bromoquinolin-4(1H)-one.

Part A: Synthesis of the Intermediate [9][10]

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Meldrum's acid (32.4 g, 225.0 mmol) in trimethyl orthoformate (250 mL).

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 3 hours.

  • Allow the solution to cool to approximately 50 °C.

  • In a separate flask, dissolve 4-bromoaniline (25.8 g, 150.0 mmol) in trimethyl orthoformate (80 mL).

  • Slowly add the 4-bromoaniline solution dropwise to the reaction mixture from step 3.

  • Once the addition is complete, heat the mixture back to reflux and maintain for an additional 2 hours.

  • After cooling, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add hexane (~200 mL) and stir vigorously to precipitate the solid.

  • Collect the yellow solid intermediate by vacuum filtration, wash thoroughly with fresh hexane, and dry under vacuum.

Part B: Thermal Cyclization and Purification [10]

  • In a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, preheat diphenyl ether (500 mL) to 245 °C.

  • CRITICAL STEP: Slowly add the dried intermediate from Part A in small portions (~1.0 g each) to the hot diphenyl ether. Control the rate of addition carefully to manage the vigorous evolution of gas (acetone and CO₂).

  • After the addition is complete, increase the temperature to 250 °C and stir for 15 minutes.

  • Remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Dilute the cooled mixture with hexane (~500 mL) to ensure complete precipitation and to reduce the viscosity of the diphenyl ether.

  • Collect the crude solid by vacuum filtration.

  • Wash the collected solid sequentially with hexane and then a 30% diethyl ether/hexane mixture to remove residual diphenyl ether.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (e.g., starting from 16:1 and gradually increasing polarity to 10:1).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 6-bromoquinolin-4(1H)-one as a light brown solid.

Characterization and Data Analysis

ParameterExpected ResultReference
Chemical Formula C₉H₆BrNO[10]
Molecular Weight 224.05 g/mol [10][16]
Appearance Light brown solid[10]
Yield ~73%[10]
Melting Point 282-284 °C[10]
¹H NMR (DMSO-d₆, 400 MHz) δ 11.93 (br s, 1H, NH)[9][10]
δ 8.17 (d, J=2.0 Hz, 1H, Ar-H)[10]
δ 7.96 (d, J=7.5 Hz, 1H, Ar-H)[10]
δ 7.79 (dd, J=9.0, 2.5 Hz, 1H, Ar-H)[10]
δ 7.53 (d, J=8.5 Hz, 1H, Ar-H)[10]
δ 6.08 (d, J=7.5 Hz, 1H, Ar-H)[10]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of intermediate (Part A) Incomplete reaction; moisture contamination hydrolyzing Meldrum's acid or trimethyl orthoformate.Ensure all glassware is oven-dried. Use anhydrous solvents. Extend reflux times if TLC analysis shows significant starting material remaining.
Violent/uncontrolled gas evolution (Part B) Addition of the intermediate to the hot diphenyl ether is too rapid.Add the intermediate in very small portions, allowing the effervescence from one addition to subside before adding the next. Ensure efficient stirring.
Low yield of final product (Part B) Cyclization temperature was too low or reaction time was too short. The intermediate was not fully dry.Ensure the reaction temperature is maintained at 250 °C. Use a calibrated thermometer. Ensure the intermediate is thoroughly dried under vacuum before addition.
Product contaminated with diphenyl ether Insufficient washing of the crude product after filtration.Wash the filtered solid thoroughly with copious amounts of hexane. A slurry wash may be more effective than simple rinsing on the filter.
Difficulty in purification by chromatography Product has low solubility in the mobile phase; streaking on the column.Add a small percentage of a more polar solvent like methanol to the dichloromethane eluent to improve solubility and band shape. Ensure the crude product is fully dissolved before loading onto the column.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 6-bromoquinolin-4(1H)-one, a valuable heterocyclic building block. By leveraging a Gould-Jacobs type modification of the Conrad-Limpach-Knorr synthesis, this method avoids common isomerism issues and provides a direct route to the desired 4-quinolone. The provided rationale, step-by-step instructions, and troubleshooting guide equip researchers with the necessary tools to successfully and safely perform this synthesis, enabling further work in medicinal chemistry and drug discovery.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Knorr Quinoline Synthesis. SynArchive. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

  • Knorr quinoline synthesis. Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. Available at: [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]

  • Bechamp Reduction. Cambridge University Press. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. Available at: [Link]

  • Synthesis of 4-quinolinones. ResearchGate. Available at: [Link]

  • Béchamp reduction. Grokipedia. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Unknown Source. No URL available.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Tata Chemicals. Available at: [Link]

  • Standard Operating Procedure_Bromine.docx. University of California, Santa Cruz. Available at: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET. Archean Chemical Industries. Available at: [Link]

  • Bromine | Chemical Emergencies. CDC. Available at: [Link]

  • Béchamp reduction. Wikipedia. Available at: [Link]

  • On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Institut Pasteur. Available at: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]

  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Bechamp Reduction. Chem-Station Int. Ed.. Available at: [Link]

  • Conrad-Limpach reaction. ResearchGate. Available at: [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. NIH. Available at: [Link]

  • Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. ResearchGate. Available at: [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... ResearchGate. Available at: [Link]

  • Synthesis of Quinoline and derivatives. Unknown Source. No URL available.
  • Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27. YouTube. Available at: [Link]

Sources

Application Note & Protocol: High-Efficiency Synthesis of 6-Aryl-2,3-dihydroquinolin-4(1H)-ones via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the 6-Aryl-2,3-dihydroquinolin-4(1H)-one Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2][3] Specifically, the 2,3-dihydroquinolin-4(1H)-one (or 4-quinolone) framework is a key pharmacophore present in numerous biologically active molecules.[4] The functionalization of this core at the 6-position via carbon-carbon bond formation allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets.[5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C(sp²)-C(sp²) bonds.[6][7][8] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, the commercial availability of diverse boronic acids, and the generally low toxicity of its boron-containing reagents.[8]

This guide provides a detailed protocol and expert insights for the successful Suzuki-Miyaura coupling of 6-Bromo-2,3-dihydroquinolin-4(1H)-one with various arylboronic acids. We will explore the mechanistic underpinnings, critical parameters for optimization, and a step-by-step procedure designed for reproducibility and high yield.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle.[5][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a Pd(II) complex.[7][9] The reactivity of aryl halides in this step follows the trend I > Br > Cl, reflecting the bond dissociation energies.[10]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[6][9][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired 6-aryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerated Catalyst Product 6-Aryl-Quinolone (Ar-Ar') RedElim->Product ArylHalide 6-Bromo-Quinolone (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters.[12] While general conditions often provide good results, optimization may be necessary for challenging substrates or to maximize yield.

Parameter Common Choices Expert Rationale & Insights
Palladium Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd(OAc)₂ + LigandPd(dppf)Cl₂ is often the catalyst of choice for heteroaromatic halides.[5][13] The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps. Pd(PPh₃)₄ is a reliable, general-purpose catalyst but can sometimes be sluggish.[14] It is sensitive to air and should be handled under an inert atmosphere. Catalyst loading is typically between 1-5 mol%.[14]
Base K₂CO₃Na₂CO₃Cs₂CO₃K₃PO₄An inorganic base is essential for the transmetalation step.[6][15] K₂CO₃ and Na₂CO₃ are cost-effective and widely used, typically requiring aqueous conditions to be effective.[5][16] Cs₂CO₃ is a stronger base and can be effective in anhydrous conditions or for less reactive boronic acids.[13] Typically, 2-3 equivalents of base are used.
Solvent System 1,4-Dioxane / H₂O (4:1)DMF / H₂OToluene / H₂OA polar, often biphasic, solvent system is standard.[5][7] 1,4-Dioxane/water is a very common and effective mixture.[5] The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex. The solvent must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
Temperature 80 - 100 °CThe reaction generally requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[5][7] Temperatures around 80-90 °C are a good starting point.[5][13] Monitoring the reaction by TLC or LC-MS is critical to avoid decomposition from prolonged heating after completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Experimental_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Execution cluster_workup III. Isolation & Purification A Combine solid reagents: 1. 6-Bromo-quinolone (1.0 equiv) 2. Arylboronic acid (1.2 equiv) 3. Base (e.g., K₂CO₃, 2.0 equiv) 4. Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) B Seal flask and establish inert atmosphere (Evacuate & backfill with N₂/Ar, 3x) C Add degassed solvents via syringe (e.g., Dioxane/H₂O 4:1) B->C D Heat reaction to 80-90 °C with vigorous stirring C->D E Monitor progress via TLC or LC-MS (Typically 6-16 hours) D->E F Cool to room temperature Dilute with Ethyl Acetate G Perform aqueous workup: Wash with H₂O, then brine F->G H Dry organic layer (e.g., Na₂SO₄), filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: General experimental workflow for the Suzuki coupling reaction.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)[5]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[5]

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[5]

    • Scientist's Note: Using a flame-dried flask removes adsorbed water, which is important for reproducibility, even though water is a reaction solvent. The key is to control the amount of water added.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[14]

    • Scientist's Note: This is arguably the most critical step. The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and failed reactions.

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.[5]

  • Reaction Execution: Lower the flask into an oil bath preheated to 80-90 °C. Stir the mixture vigorously for 6-16 hours.[5]

  • Monitoring: Periodically check the reaction's progress. Withdraw a small aliquot, dilute it with ethyl acetate, pass it through a small plug of silica, and spot it on a TLC plate or analyze by LC-MS. The reaction is complete when the starting bromo-quinolone is consumed.

  • Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water, followed by a wash with brine. Separate the organic layer. Extract the aqueous layer once more with ethyl acetate.[14]

    • Scientist's Note: The brine wash helps to break any emulsions and removes the bulk of the water from the organic layer before the drying step.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 6-aryl-2,3-dihydroquinolin-4(1H)-one.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective and reliable method for the synthesis of 6-aryl-2,3-dihydroquinolin-4(1H)-ones. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of catalyst, base, and solvent, researchers can consistently achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of diverse libraries of these valuable compounds, paving the way for new discoveries in drug development and materials science.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.
  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Optimization of reaction conditions for Suzuki coupling 1. ResearchGate.
  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Benchchem.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry.
  • One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. PubMed.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.
  • Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health.

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of Bromo-Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties. The strategic introduction of amino groups onto this privileged skeleton is a critical step in Structure-Activity Relationship (SAR) studies, enabling the modulation of a molecule's physicochemical properties and biological targets. The Buchwald-Hartwig amination has emerged as a premier method for forging carbon-nitrogen (C-N) bonds, prized for its functional group tolerance, broad substrate scope, and milder conditions compared to classical methods like nucleophilic aromatic substitution.[1][2]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to bromo-substituted quinolinones. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic to empower effective reaction optimization and troubleshooting.

Reaction Principle: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The process is driven by a catalytic cycle that orchestrates the precise formation of the C-N bond between the bromo-quinolinone and an amine.[1][3] Understanding this cycle is paramount for rational experimental design.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the quinolinone. This forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the quinolinone ring and the steric and electronic properties of the phosphine ligand. Bulky, electron-rich ligands are known to facilitate this step.[1][4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so reactive that it promotes side reactions.[3]

  • Reductive Elimination: This is the final, product-forming step. The newly formed amino group and the quinolinone ring are eliminated from the palladium center, creating the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-Br (Bromo-quinolinone) Amine_Coord [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ (Amine Coordination) OA_Complex->Amine_Coord Ligand Exchange + HNR¹R² (Amine) Amido_Complex L₂Pd(II)(Ar)(NR¹R²) (Amido Complex) Amine_Coord->Amido_Complex Deprotonation - [Base-H]⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Success: A Guided Approach

The success of the Buchwald-Hartwig amination on bromo-substituted quinolinones hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common. Pd(II) sources are reduced in situ to the active Pd(0) species. Pre-formed palladium precatalysts, which incorporate both the palladium and a ligand, are often preferred for their stability and ability to generate the active catalyst more cleanly.

  • Ligand Selection: This is arguably the most critical variable. The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates like heteroaromatic quinolinones, bulky, electron-rich phosphine ligands are essential. They promote the rates of both oxidative addition and reductive elimination.[4] The choice of ligand can be highly substrate-dependent, and screening is often necessary.

  • Base: The base's primary role is to deprotonate the amine after it coordinates to the palladium center. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are also frequently used, particularly when dealing with base-sensitive functional groups.

  • Solvent: Aprotic, nonpolar, or polar aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common choices. The solvent must be anhydrous and degassed to prevent catalyst deactivation and competing side reactions.

Data Presentation: Optimized Conditions for Bromo-Quinolinone Amination

The following table summarizes successfully reported conditions for the Buchwald-Hartwig amination of various bromo-substituted quinoline and quinolinone scaffolds. This data serves as a starting point for reaction optimization.

Substrate PositionAmine TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
6-Bromo-2-chloroquinolineCyclic SecondaryPd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)Dioxane100High[5]
5-Bromo-8-benzyloxyquinolineSecondary AnilinePd(OAc)₂ (5)Johnphos (10)NaOtBu (1.25)Toluene110-12090[4]
3-BromoquinolineAmmonia Equiv.Pd₂(dba)₃ (1-5)Phosphine LigandNaOtBu (1.2-1.5)TolueneRT-110N/A[3]
6-Bromobenzo[h]quinazolinoneMorpholinePd(OAc)₂XantPhosKOt-BuDioxane90-10040-45[6]
6-Bromo-isoquinoline-1-carbonitrilePrimary AliphaticPd(dba)₂ (N/A)BINAP (N/A)Cs₂CO₃ (N/A)THFN/A80[7][8]
Methyl 6-bromoquinoline-3-carboxylateVariousPd₂(dba)₃XantphosNaOtBuToluene90-110N/A[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Strict adherence to anhydrous and anaerobic conditions is critical for reproducibility and success. All manipulations should be performed in a glovebox or using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for Amination of 6-Bromoquinolinone with a Secondary Amine

This protocol is adapted from procedures for similar heterocyclic systems.[6][9]

Materials:

  • 6-Bromoquinolinone (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 6-bromoquinolinone, Pd₂(dba)₃, and Xantphos.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the sodium tert-butoxide.

  • Add the secondary amine via syringe. If the amine is a solid, it can be added in step 1.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots under an argon atmosphere.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aminoquinolinone product.

Protocol 2: Synthesis of a Primary Amino-Quinoline using an Ammonia Equivalent

This protocol is designed for the synthesis of primary aminoquinolines, which can be challenging due to the volatility of ammonia and its tendency to form over-arylated products. Lithium bis(trimethylsilyl)amide (LHMDS) serves as a convenient ammonia surrogate.[5]

Materials:

  • 6-Bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous, degassed Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.

  • Add the anhydrous dioxane via syringe.

  • Stir the mixture at room temperature and add the LHMDS solution dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Note that the initial product will be the N-silylated amine.

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction by adding 1M HCl (5 mL). Stir for 1 hour at room temperature to hydrolyze the silyl groups.

  • Basify the mixture with saturated aqueous NaHCO₃ solution until pH ~8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficiently strong base.3. Ligand not optimal for the substrate.1. Ensure all reagents and solvents are rigorously dried and degassed. Use Schlenk techniques or a glovebox.2. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).3. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[10]
Formation of Hydrodehalogenated Side Product 1. β-hydride elimination is competing with reductive elimination.2. Presence of water.1. Use a more sterically hindered ligand to disfavor β-hydride elimination. Lowering the reaction temperature may also help.2. Ensure strictly anhydrous conditions.
Formation of Biaryl Byproducts Amine self-coupling or coupling with another aryl halide.This can be favored when using primary amines.[7] Optimize the stoichiometry of the chiral amine and consider catalyst selection carefully. BINAP has been shown to be effective in minimizing this.[8]
Difficulty with Electron-Deficient Quinolinones The quinolinone ring is less reactive towards oxidative addition.Increase the reaction temperature, use a more electron-rich ligand, or increase the catalyst loading.
Lactam Reactivity The N-H of the quinolinone may compete as a nucleophile or interact with the base/catalyst.Protect the lactam nitrogen (e.g., as a benzyl or methoxybenzyl derivative) prior to the amination. The protecting group can be removed in a subsequent step.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile tool for the functionalization of bromo-substituted quinolinones. Success relies on a fundamental understanding of the catalytic cycle and the careful optimization of reaction parameters, particularly ligand choice. The protocols and insights provided herein serve as a comprehensive guide for researchers to efficiently synthesize novel amino-quinolinone derivatives, accelerating progress in drug discovery and materials science.

References

  • Request PDF. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • CoLab. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • Semantic Scholar. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis of 3-Amino-3,4-dihydro-1H-quinolin-2-ones Through Regioselective Palladium-Catalyzed Intramolecular Cyclization. [Link]

  • Organic Chemistry Portal. (2015). One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. [Link]

  • ResearchGate. (2025). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. [Link]

  • Request PDF. (2025). ChemInform Abstract: Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones. [Link]

  • Request PDF. (n.d.). Synthesis of 3-Amino-3,4-dihydro-1H-quinolin-2-ones Through Regioselective Palladium-Catalyzed Intramolecular Cyclization. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Request PDF. (2025). ChemInform Abstract: Buchwald-Hartwig Coupling/Michael Addition Reactions: One-Pot Synthesis of 1,2-Disubstituted 4-Quinolones from Chalcones and Primary Amines. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Purity Determination of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Bromo-2,3-dihydroquinolin-4(1H)-one. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, making its purity a critical quality attribute. The described method is developed to separate the main compound from its potential process-related impurities and degradation products, ensuring reliable quality control for researchers, scientists, and drug development professionals. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[1][2][3]

Introduction

This compound is a heterocyclic building block whose quinolinone scaffold is present in numerous biologically active compounds.[4] The purity of such starting materials and intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[5] High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of drug substances and products due to its high resolution, sensitivity, and reproducibility.[3][6]

This document provides a detailed protocol for a stability-indicating RP-HPLC method, designed to resolve this compound from products generated under forced degradation conditions (hydrolysis, oxidation, thermal, and photolytic stress).[6][7]

Analyte Properties and Structure

Understanding the physicochemical properties of this compound is fundamental to developing a suitable analytical method.[8][9]

PropertyValueSource
Molecular Formula C₉H₈BrNOPubChem[8]
Molecular Weight 226.07 g/mol PubChem[8]
XLogP3-AA 2.1PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 2PubChem[8]
Polar Surface Area 29.1 ŲPubChem[8]

The molecule's moderate polarity and logP value suggest that Reversed-Phase HPLC is the ideal separation mode.

Caption: Chemical Structure of this compound.

Principle of Separation

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent. The analyte, being moderately nonpolar, interacts with the C18 stationary phase. A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase (acetonitrile), is used. This allows for the elution of more polar impurities first, followed by the main analyte, and finally, any less polar impurities, ensuring a comprehensive separation. The addition of formic acid to the mobile phase controls the ionization of the secondary amine in the quinolinone ring, ensuring a single ionic species and leading to sharp, symmetrical peaks.

Experimental Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (≥98%).

    • Methanol (HPLC grade, for sample preparation).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Methanol
Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Mix thoroughly and degas.[10]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.[10]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[10]

Analytical Workflow

G prep Sample & Standard Preparation (0.5 mg/mL in Methanol) hplc_setup HPLC System Setup & Equilibration (Column: C18, Flow: 1.0 mL/min, Temp: 30°C) prep->hplc_setup sst System Suitability Test (SST) (Inject Standard 5x) hplc_setup->sst sst_check SST Criteria Met? (Tailing ≤ 2.0, Plates ≥ 2000, %RSD ≤ 2.0) sst->sst_check analysis Inject Blank (Methanol), Standard, and Samples sst_check->analysis Yes fail Troubleshoot System sst_check->fail No integration Chromatogram Integration (Peak Area Measurement) analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report fail->hplc_setup

Caption: HPLC analytical workflow for purity determination.

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][11] This process establishes the performance characteristics of the procedure and provides a high degree of confidence in the analytical results.

  • Specificity & Stability-Indicating Nature: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11] This is demonstrated through forced degradation studies.

  • Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range.[11]

  • Accuracy: The closeness of test results to the true value, typically determined by recovery studies of spiked samples.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same operator and equipment.[2]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to establish the stability-indicating nature of the method.[7] The goal is to achieve 5-20% degradation of the active substance to ensure that the most likely degradation products are formed.[6]

  • Acid Hydrolysis: Dissolve the sample in methanol, then add 1N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1N NaOH before dilution.

  • Base Hydrolysis: Dissolve the sample in methanol, then add 1N NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 1N HCl before dilution.

  • Oxidative Degradation: Dissolve the sample in methanol and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines. Dissolve in methanol for analysis.

All stressed samples should be analyzed alongside an unstressed sample and a blank. The method's specificity is confirmed if the main analyte peak is well-resolved from all degradation product peaks.

Expected Results & Data Interpretation

System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test (SST) to ensure it is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)
Linearity

A linear relationship between peak area and concentration is expected.

Concentration (µg/mL)Hypothetical Peak Area
50150,000
125375,000
250750,000
3751,125,000
5001,500,000
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is determined by calculating the percent recovery of known amounts of analyte spiked into a sample matrix.

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%4.03.9899.5%
100%5.05.03100.6%
120%6.05.9599.2%
Acceptance Criteria 98.0% - 102.0%
Purity Calculation

The purity of the sample is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method detailed in this application note is a precise, accurate, and specific procedure for determining the purity of this compound. The successful separation of the parent compound from its degradation products confirms the stability-indicating nature of the assay. This protocol provides a reliable and robust tool for quality control in research and pharmaceutical development environments, ensuring the integrity of this critical synthetic intermediate.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Singh, A. et al. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Research Journal of Pharmacy and Technology. [Link]

  • Patil, S. S. et al. (2021). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3- YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 759447, 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. [Link]

  • Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12403680, 6-Bromo-1,4-dihydroquinolin-4-one. [Link]

  • MolPort. (n.d.). Compound 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology. [Link]

  • Desrivot, J. et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B. [Link]

  • Tambe, S. & Bhajipale, P. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [Link]

  • Musiol, R. et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Bajaj, S. et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Shinde, N. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chandramore, K. & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 6-Bromo-2,3-dihydroquinolin-4(1H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-Bromo-2,3-dihydroquinolin-4(1H)-one in human plasma. This compound, a member of the quinolinone class, is of significant interest in pharmaceutical research and development. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to method validation, ensuring data integrity and reliability in regulated bioanalytical studies.

Introduction: The Rationale for a Specialized Bioanalytical Method

This compound is a heterocyclic compound with a quinolinone core, a scaffold prevalent in many biologically active molecules. The presence of a bromine atom significantly influences its physicochemical properties and metabolic fate. Accurate quantification of this and similar compounds in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[1][2] LC-MS/MS stands as the gold standard for such bioanalytical challenges due to its inherent selectivity, sensitivity, and wide dynamic range.[1][3] This note provides a comprehensive, field-proven protocol, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern method development and validation.

Analyte Physicochemical Properties and Mass Spectrometric Profile

A thorough understanding of the analyte's properties is the foundation of a successful bioanalytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₉H₈BrNO[4]
Molecular Weight 226.07 g/mol [4]
Monoisotopic Mass 224.97893 Da[4]
Predicted LogP 2.1[4]
Ionization and Fragmentation Profile

Given the presence of a basic nitrogen atom in the quinolinone ring, this compound is readily protonated, making Electrospray Ionization (ESI) in positive ion mode the optimal choice. The bromine atom provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a powerful tool for peak identification and confirmation.

Based on the fragmentation patterns of similar quinolone structures, the primary product ions are expected to arise from the loss of small neutral molecules such as carbon monoxide (CO) and water (H₂O).[5][6][7] The bromine atom is generally retained on the charged fragment, aiding in its identification.

Table 2: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRole
225.0/227.0197.0/199.0COQuantifier
225.0/227.0146.0C₆H₅BrQualifier

Note: The selection of quantifier and qualifier ions should be confirmed empirically during method development to ensure the absence of matrix interference.

A Step-by-Step Protocol for Sample Preparation: Balancing Recovery and Matrix Effects

The goal of sample preparation is to isolate the analyte from the complex biological matrix while minimizing interferences that can suppress or enhance the MS signal.[8][9][10] For this compound in human plasma, a liquid-liquid extraction (LLE) protocol is recommended for its ability to provide a clean extract and high recovery.

Protocol: Liquid-Liquid Extraction (LLE)
  • Sample Thawing and Vortexing: Thaw plasma samples at room temperature and vortex for 15 seconds to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog) to all samples except for the blank matrix.

  • Alkalinization: Add 25 µL of 0.1 M sodium hydroxide to each tube to deprotonate the analyte, enhancing its extraction into an organic solvent.

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Extraction: Vortex the tubes for 5 minutes at high speed.

  • Centrifugation: Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method and Parameters

The following parameters provide a robust starting point for the analysis. Optimization is recommended to account for system-to-system variability.

Liquid Chromatography
  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining the moderately hydrophobic analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes is a good starting point.[11]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Method Validation: A Framework for Trustworthy Data

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. The following protocol is based on the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines.[12]

Table 3: Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria
Specificity & Selectivity Analyze at least 6 blank matrix samples from different sources.No significant interference at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Linearity & Range Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20%.
Accuracy & Precision Analyze quality control (QC) samples at LLOQ, low, medium, and high concentrations in at least 5 replicates on 3 different days.Mean accuracy within ±15% of nominal. Precision (CV%) ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at low, medium, and high concentrations.Recovery should be consistent, precise, and reproducible.
Matrix Effect Compare the analyte response in post-extraction spiked samples to the response in neat solution at low and high concentrations.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Visualizing the Workflow

A clear understanding of the entire analytical process is crucial for successful implementation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike_is Spike Internal Standard plasma->spike_is alkalinize Alkalinize (0.1M NaOH) spike_is->alkalinize extract LLE with MTBE alkalinize->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. By following the detailed steps for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, researchers can generate high-quality, reliable, and reproducible data essential for advancing drug development programs. The principles and techniques described herein are also adaptable for the analysis of other small molecules in complex biological matrices.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

  • Li, W., et al. (2015). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In: Li, W., Jian, W., Fu, Y. (eds)
  • Gevaert, B., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2011, 245291.

  • Gevaert, B., et al. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. PubMed.

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061.

  • Bioanalytical Sample Preparation. Agilent Technologies.

  • Mori, I., et al. (2007). Chemical speciation analysis for bromine in tap water by ion chromatography/inductively coupled plasma-mass spectrometry and electrospray ionization-mass spectrometry. IAEA.

  • Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 17(19), 2149-2155.
  • Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone.

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed.

  • Zwiener, C., & Frimmel, F. H. (2000). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer. Fresenius' journal of analytical chemistry, 368(2-3), 226-231.
  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate.

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.

  • Kertész, V., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065.

  • An, J., et al. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Analytical Chemistry, 83(21), 8080-8087.

  • LC-MS Method Development. Intertek.

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.

  • 6-Bromo-1,4-dihydroquinolin-4-one. PubChem.

  • 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. PubChem.

  • 6-Bromo-4-hydroxyquinolin-2(1H)-one. Sigma-Aldrich.

  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate.

  • Lin, C. L., et al. (2007). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 15(2), 154-162.
  • Nakazawa, H., et al. (2002). Simultaneous Determination of Quinolones in Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 43(4), 221-226.
  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). G-Biosciences.

  • An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-methylquinolin-4(1H)-one. Benchchem.

  • Moyano, E., et al. (2004). Determination of a Series of Quinolone Antibiotic Using Liquid Chromatography-Mass-Spectrometry. Semantic Scholar.

  • Technical Guide: Physicochemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.

  • Jenkins, K. M., & Young, M. S. (2004). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column.
  • Li, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 28(9), 3749.

Sources

Application Note: 1H NMR Characterization of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Quinolinones

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic ketone that serves as a valuable scaffold in medicinal chemistry and drug discovery. The quinolinone core is a privileged structure found in numerous biologically active compounds. The precise substitution pattern on this core, such as the bromine atom at the 6-position, is critical for modulating pharmacological activity, metabolic stability, and target-binding affinity. Therefore, unambiguous structural confirmation is a non-negotiable cornerstone of any research and development program involving this class of molecules.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the most powerful and routinely used analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note provides a detailed protocol and theoretical framework for the 1H NMR characterization of this compound, designed for researchers, scientists, and drug development professionals.

While direct experimental 1H NMR data for this compound is not extensively detailed in publicly available literature, this guide will provide a robust methodology for its acquisition and interpretation. The spectral data presented herein is predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. This predictive approach serves as a competent guide for researchers to interpret their own experimentally acquired data.

Theoretical Considerations for 1H NMR Analysis

The structure of this compound dictates a specific set of expected signals in a 1H NMR spectrum. The molecule contains protons in both the aromatic (benzenoid ring) and aliphatic (dihydro-pyridinone ring) regions. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Electronegative atoms like oxygen, nitrogen, and bromine will deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).

Furthermore, spin-spin coupling between non-equivalent neighboring protons will cause signal splitting (multiplicity), which provides crucial information about the connectivity of the atoms. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for many quinolinone derivatives.[1] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used. Be aware that the choice of solvent can slightly alter chemical shifts.[2]

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

    • Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 1H NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl3 at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Predicted 1H NMR Spectral Data and Interpretation

The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-57.8 - 8.0d~2.51H
H-77.4 - 7.6dd~8.8, ~2.51H
H-86.8 - 7.0d~8.81H
N-H4.5 - 5.5br s-1H
H-23.5 - 3.7t~6.52H
H-32.7 - 2.9t~6.52H
Detailed Spectral Analysis:
  • Aromatic Region (δ 6.8 - 8.0 ppm):

    • H-5: This proton is ortho to the bromine atom and meta to the carbonyl group. It is expected to be a doublet due to coupling with H-7, with a small meta coupling constant.

    • H-7: This proton is coupled to both H-8 (ortho coupling) and H-5 (meta coupling), resulting in a doublet of doublets.

    • H-8: This proton is ortho to the nitrogen-containing ring and is coupled to H-7, giving rise to a doublet with a typical ortho coupling constant.

  • Amine Proton (N-H):

    • The N-H proton signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. Its chemical shift can be concentration and temperature-dependent.

  • Aliphatic Region (δ 2.7 - 3.7 ppm):

    • H-2 and H-3: These methylene protons form an A2B2 spin system. They are adjacent to each other and will appear as two triplets, each integrating to 2H. The protons at C-2 (H-2) are adjacent to the nitrogen atom and are expected to be more deshielded (further downfield) than the protons at C-3 (H-3), which are adjacent to the carbonyl group.

Visualizing Molecular Connectivity and Experimental Workflow

Diagrams are essential tools for visualizing the relationships between different parts of a molecule and the steps in an experimental process.

Figure 1: Molecular structure and proton assignments for this compound.

G start Start: Pure Sample prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->prep Weigh & Dissolve acq Data Acquisition (400 MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Referencing) acq->proc Generate FID analysis Spectral Analysis (Integration, Multiplicity, J-coupling) proc->analysis Process Spectrum structure Structure Confirmation analysis->structure Assign Peaks

Figure 2: Workflow for 1H NMR characterization.

Conclusion and Best Practices

The 1H NMR characterization of this compound is a critical step in ensuring its structural integrity for applications in drug discovery and development. By following the detailed protocol for sample preparation, data acquisition, and spectral interpretation outlined in this application note, researchers can confidently elucidate its structure. While the provided spectral data is predictive, it serves as a robust guide for interpreting experimentally obtained spectra. For unambiguous assignment, especially in cases of signal overlap, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

References

  • Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. ProQuest. Available at: [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

Sources

Application Notes and Protocols for the Recrystallization of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 6-Bromo-2,3-dihydroquinolin-4(1H)-one in Research and Development

This compound is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. The quinolinone core is a privileged scaffold found in numerous biologically active compounds. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, and a well-optimized protocol is essential for obtaining high-purity this compound.

This guide provides a detailed protocol for the recrystallization of this compound, grounded in the principles of solubility and crystal lattice formation. We will explore the rationale behind solvent selection, provide a step-by-step methodology, and discuss troubleshooting strategies to ensure a high-purity final product.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is crucial for developing a successful recrystallization protocol and ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Appearance White to pale yellow solid
Purity Typically >95%[2]

Safety Precautions: this compound is classified as an irritant and is harmful if swallowed.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Recrystallization Protocol: A Step-by-Step Guide

The following protocol is based on the solubility profiles of structurally similar quinolinone derivatives, which suggest that polar protic solvents are effective for recrystallization.[3] Ethanol is recommended as the primary solvent due to its favorable solubility characteristics for related compounds, low toxicity, and ease of removal.

Materials and Equipment:
  • Crude this compound

  • Ethanol (reagent grade)

  • Distilled water (for potential solvent mixtures)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

  • Vacuum oven

Experimental Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot ethanol A->B C Heat and stir until fully dissolved B->C D If insoluble impurities are present, perform hot gravity filtration C->D optional E Allow solution to cool slowly to room temperature C->E D->E F Cool further in an ice bath to maximize crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold ethanol G->H I Dry crystals under vacuum H->I

Caption: A visual representation of the recrystallization workflow.

Detailed Procedure:
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add approximately 15-20 mL of ethanol.[3]

    • Gently heat the mixture on a hotplate with continuous stirring. The ideal temperature should be near the boiling point of ethanol (78 °C).

    • If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. This step is crucial for removing particulate matter that could interfere with crystal formation.

    • To prevent premature crystallization in the funnel, use a pre-heated funnel and flask.

  • Crystallization:

    • Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.

    • Cover the flask to prevent solvent evaporation and contamination.

    • After the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Oiling Out The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow for slower cooling.
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites.If the solution is too dilute, evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Low Yield Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Consider a different solvent or a solvent mixture.
Colored Crystals The presence of colored impurities.After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling.[4]

Conclusion

This protocol provides a robust and reliable method for the purification of this compound by recrystallization. By carefully controlling the dissolution, cooling, and isolation steps, researchers can obtain a high-purity product suitable for downstream applications in drug discovery and chemical synthesis. The principles and troubleshooting strategies outlined in this guide can be adapted to optimize the purification of other quinolinone derivatives.

References

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one. This resource, designed for chemistry professionals, provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound. As your virtual Senior Application Scientist, my goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible results.

I. Core Synthesis Overview: The Intramolecular Friedel-Crafts Approach

The most prevalent and reliable method for synthesizing this compound involves a two-step process. First is the acylation of 4-bromoaniline with 3-chloropropionyl chloride to form the intermediate, N-(4-bromophenyl)-3-chloropropionamide. This is followed by an intramolecular Friedel-Crafts acylation, typically mediated by a strong acid like polyphosphoric acid (PPA) or sulfuric acid, to induce ring closure.

This guide will focus on troubleshooting the critical cyclization step, as it is often the primary determinant of overall yield and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing solutions grounded in chemical principles.

Issue 1: Low to No Product Formation After Cyclization

Question: I've completed the reaction with PPA, but my TLC and NMR analysis show mostly unreacted starting material, N-(4-bromophenyl)-3-chloropropionamide. What went wrong?

Answer: This is a common issue often traced back to two primary factors: insufficient activation by the acid catalyst or issues with reagent quality.

  • Inadequate Reaction Conditions: The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution. The carbonyl group must be activated by the acid to generate a sufficiently electrophilic acylium ion to attack the electron-rich (albeit deactivated by the bromine) aromatic ring.

    • Temperature: The reaction often requires elevated temperatures, typically in the range of 100-140 °C, to overcome the activation energy barrier. Insufficient heating will result in a sluggish or stalled reaction.

    • Reaction Time: Ensure the reaction is stirred at the target temperature for a sufficient duration, often several hours. Monitor the reaction progress by TLC until the starting material spot has been consumed.

  • Catalyst Quality and Quantity:

    • Polyphosphoric Acid (PPA): PPA is highly viscous and hygroscopic. Old or improperly stored PPA can absorb atmospheric moisture, which reduces its efficacy as both a catalyst and a solvent. Always use fresh, properly stored PPA. The amount of PPA is also crucial; it serves as both the catalyst and the reaction medium, and a sufficient excess (e.g., 10-20 times the weight of the substrate) is necessary to ensure proper mixing and catalytic activity.

    • Sulfuric Acid: If using concentrated sulfuric acid, ensure it is of high purity and concentration (typically >95%). The reaction in sulfuric acid may require even higher temperatures.

Troubleshooting Workflow:

G start Low/No Product check_temp Verify Reaction Temperature (100-140 °C for PPA) start->check_temp check_ppa Assess PPA Quality (Fresh? Dry?) start->check_ppa check_time Confirm Reaction Time (Monitor by TLC) check_temp->check_time Temp was correct rerun_higher_t Rerun at Higher Temp (e.g., increase by 10-20 °C) check_temp->rerun_higher_t Temp was low rerun_longer Rerun with Longer Time check_time->rerun_longer Time was short check_ratio Check Substrate:PPA Ratio (Sufficient excess?) check_ppa->check_ratio PPA is fresh rerun_new_ppa Rerun with Fresh PPA check_ppa->rerun_new_ppa PPA is old/wet check_ratio->rerun_new_ppa Ratio was low success Successful Cyclization rerun_higher_t->success rerun_longer->success rerun_new_ppa->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Formation of Dark, Polymeric Byproducts

Question: My reaction mixture turned black, and after workup, I isolated a dark, insoluble tar with very little of my desired product. What causes this polymerization?

Answer: The formation of dark, polymeric material is a classic sign of charring and intermolecular side reactions, which can compete with the desired intramolecular cyclization.

  • Excessive Temperature: While high temperatures are necessary, exceeding the optimal range (e.g., going above 150-160 °C) can provide enough energy for undesirable intermolecular polymerization and decomposition pathways. The electron-withdrawing nature of the bromine substituent on the aromatic ring makes the cyclization less facile, tempting researchers to push the temperature too high.

  • "Hot Spots": In viscous media like PPA, inefficient stirring can lead to localized overheating, or "hot spots," where the temperature significantly exceeds the oil bath temperature, causing charring. Ensure vigorous mechanical stirring throughout the reaction.

  • Alternative Catalyst - Eaton's Reagent: For substrates prone to charring in PPA or H₂SO₄, consider using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). It is a powerful acylating agent that often allows for lower reaction temperatures (e.g., 60-100 °C), thereby minimizing decomposition.

Comparative Reaction Conditions:

CatalystTypical Temperature (°C)AdvantagesDisadvantages
Polyphosphoric Acid (PPA)100 - 140Inexpensive, effectiveHigh viscosity, requires high temp, potential charring
Sulfuric Acid (conc.)120 - 160Readily availableHighly corrosive, strong dehydrating agent, high temp
Eaton's Reagent60 - 100Lower temp, often cleanerMore expensive, moisture sensitive
Issue 3: Difficult Purification and Persistent Impurities

Question: I managed to get a decent crude yield, but I'm struggling to purify the product. Column chromatography is slow, and I have a persistent impurity with a similar polarity.

Answer: Purification is often challenging due to the presence of starting material or isomeric byproducts.

  • Workup Procedure is Key: The workup must effectively neutralize the acid and handle the product precipitation.

    • Quenching: After cooling, the highly viscous PPA mixture should be poured slowly and carefully onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

    • Neutralization: The acidic aqueous slurry must then be carefully neutralized with a base like concentrated ammonium hydroxide or a saturated sodium bicarbonate solution until the pH is basic (pH > 8). This ensures the quinolinone product, which can be protonated, is in its free base form.

    • Extraction vs. Filtration: The precipitated solid can either be collected by filtration or the entire mixture can be extracted with an organic solvent like ethyl acetate or dichloromethane. Filtration is often preferred for cleaner initial isolation.

  • Recrystallization: Before resorting to chromatography, attempt recrystallization. Ethanol or mixtures of ethanol and water are often effective for this class of compounds. This is a highly effective method for removing small amounts of less-soluble or more-soluble impurities.

  • Chromatography Optimization: If chromatography is necessary, use a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20-30%) to achieve better separation from closely-eluting impurities.

III. Frequently Asked Questions (FAQs)

Q1: Can I use 3-bromopropionyl chloride instead of 3-chloropropionyl chloride for the acylation step? A1: Yes, you can. Both are effective. 3-chloropropionyl chloride is generally preferred as it is typically less expensive and more stable. The choice between the two is unlikely to have a significant impact on the subsequent cyclization step.

Q2: Why is the cyclization directed to the 6-position, adjacent to the bromine? A2: The acylation occurs at the position para to the directing amino group. In the N-(4-bromophenyl) precursor, the two positions ortho to the amide nitrogen are C2 and C6. The C6 position is activated by the nitrogen (an ortho, para-director) and only moderately deactivated by the bromine (a deactivating but ortho, para-directing group). The C2 position is sterically hindered by the bulky N-acyl group, making the attack at C6 much more favorable.

Q3: My starting N-(4-bromophenyl)-3-chloropropionamide is a solid. How do I ensure it dissolves in the PPA? A3: It is not necessary for the starting material to be fully dissolved at room temperature. Add the solid to the PPA and begin vigorous stirring. As the mixture is heated, the starting material will dissolve, and the reaction will commence. Ensure the stirring is strong enough to keep the solid suspended until it dissolves to prevent it from settling and charring on the bottom of the flask.

IV. Optimized Experimental Protocol

This protocol provides a robust, step-by-step method for the cyclization reaction.

Step 1: Reagent Preparation and Setup

  • Set up a round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a thermocouple to monitor the internal temperature.

  • Charge the flask with polyphosphoric acid (PPA) (approx. 15 g per 1 g of substrate).

  • Begin vigorous mechanical stirring.

Step 2: Reaction Execution

  • Add N-(4-bromophenyl)-3-chloropropionamide (1.0 eq) to the stirring PPA at room temperature.

  • Heat the reaction mixture in an oil bath to an internal temperature of 120-130 °C.

  • Maintain this temperature and continue stirring for 3-5 hours.

  • Monitor the reaction's progress by taking small aliquots, quenching them in ice/water, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

Step 3: Workup and Isolation

  • Allow the reaction mixture to cool to approximately 60-70 °C.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • While stirring the ice/water mixture vigorously, slowly and carefully pour the warm PPA reaction mixture into it. A precipitate should form.

  • Continue stirring until all the PPA is hydrolyzed and the solid is well-dispersed.

  • Slowly add concentrated ammonium hydroxide or saturated sodium bicarbonate solution to the slurry until the pH is ~8-9.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

  • Confirm purity by ¹H NMR, ¹³C NMR, and melting point analysis.

Reaction Workflow Diagram:

G sub N-(4-bromophenyl)-3-chloropropionamide react Combine and Heat 120-130 °C, 3-5h (Mechanical Stirring) sub->react ppa Polyphosphoric Acid (PPA) ppa->react quench Quench on Ice/Water react->quench neutralize Neutralize (pH 8-9) (e.g., NH4OH) quench->neutralize filter Filter and Wash with H2O neutralize->filter crude Crude Product filter->crude recrystallize Recrystallize from Ethanol crude->recrystallize final Pure 6-Bromo-2,3-dihydro- quinolin-4(1H)-one recrystallize->final

Caption: Step-by-step experimental workflow for the cyclization.

V. References

  • Patil, S. A., et al. (2010). Synthesis, DNA cleavage, and antimicrobial and antioxidant studies of a new series of 6-bromo-2-substituted-quinolin-4(1H)-one analogues. European Journal of Medicinal Chemistry, 45(10), 4559-4566. [Link]

  • Ukrainets, I. V., et al. (2016). 4-Hydroxy-2-quinolones. 165. Synthesis and biological properties of N-R-substituted 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. Chemistry of Heterocyclic Compounds, 52(4), 268-275. [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. [Link]

Technical Support Center: Purification of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to help you achieve high purity for your compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and validated solutions in a question-and-answer format.

Issue 1: My crude product is a dark, tarry, or discolored solid.

Question: After the synthesis and initial work-up, my isolated this compound is not the expected off-white or light-colored solid, but a dark brown or black material. What causes this and how can I fix it?

Answer: This is a frequent challenge, often stemming from the harsh conditions of the intramolecular Friedel-Crafts cyclization used in its synthesis.

Causality:

  • High-Temperature Decomposition: The synthesis often requires high temperatures (e.g., 190-250 °C) in solvents like Dowtherm A or diphenyl ether to drive the cyclization.[1][2] At these temperatures, starting materials or the product can decompose or polymerize, leading to charring and the formation of colored, high-molecular-weight impurities.[1]

  • Oxidative Degradation: The quinolinone ring system can be susceptible to oxidation, especially under heat and in the presence of residual acid catalyst from the reaction.

  • Residual High-Boiling Solvent: Solvents like diphenyl ether can be difficult to remove completely and may impart a yellowish or brownish color to the crude product.

Troubleshooting Protocol:

  • Initial Slurry/Wash: Before attempting more complex purification, try to break up the crude solid in a suitable solvent in which the product is poorly soluble but the colored impurities are at least partially soluble.

    • Procedure: Place the crude material in a flask and add a moderate volume of ethyl acetate or diethyl ether. Stir or sonicate the mixture vigorously for 15-20 minutes. Filter the solid and wash it with fresh, cold solvent. This can often remove a significant amount of coloration.[3]

  • Charcoal Treatment During Recrystallization: If discoloration persists, activated charcoal can be used to adsorb the colored impurities.

    • Procedure: Dissolve the crude product in a minimal amount of a suitable hot recrystallization solvent (see Issue 3). Add a very small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Swirl the mixture and keep it hot for 5-10 minutes. Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal. Allow the filtrate to cool and crystallize.[4]

    • Expert Tip: Use charcoal sparingly. Excess charcoal can adsorb your product, leading to a significant loss of yield.

Issue 2: Thin Layer Chromatography (TLC) shows multiple spots close to the product's Rf.

Question: My TLC plate shows the main product spot, but there are one or two other spots with very similar Rf values that are difficult to separate. What are these impurities and how can I improve separation?

Answer: Closely-eluting spots often indicate the presence of structurally related impurities, such as isomers or incompletely cyclized starting material.

Causality:

  • Incomplete Cyclization: The most common impurity is the starting material, typically 3-(4-bromophenylamino)propanoic acid or a related precursor. Its polarity is often very close to the quinolinone product.

  • Isomeric Byproducts: Depending on the precursors and reaction conditions, side reactions in the Friedel-Crafts acylation can sometimes lead to the formation of small amounts of other isomers.[5]

  • Dehalogenation: In some cases, minor debromination can occur, leading to the formation of 2,3-dihydroquinolin-4(1H)-one.

Troubleshooting Protocol:

  • Optimize TLC Mobile Phase: The key to successful column chromatography is developing a good separation on the TLC plate first.

    • Procedure: Experiment with different solvent systems. Start with a standard Hexanes:Ethyl Acetate or Dichloromethane:Methanol system. If separation is poor, try adding a small percentage (0.5-1%) of acetic acid or triethylamine to the mobile phase. This can alter the interactions of acidic or basic compounds with the silica gel, often improving resolution.

  • Column Chromatography: Flash column chromatography is the most effective method for separating these types of impurities.[6]

    ParameterRecommended ConditionsRationale
    Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity. If decomposition is suspected, deactivated (neutral) silica or alumina can be used.[1]
    Mobile Phase Hexanes:Ethyl Acetate GradientStart with a low polarity (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50). A shallow gradient provides the best resolution.
    Example Gradient 83:17 Hexanes:EtOAc → 0:100 EtOAcThis specific gradient has been successfully used to afford the pure compound.[6]
    Eluent Additive None typically neededIf peak tailing is observed, adding 0.5% triethylamine (for basic compounds) or acetic acid (for acidic impurities) can improve peak shape.
Issue 3: I am getting a low yield after recrystallization or the product "oils out".

Question: I'm trying to purify my product by recrystallization, but either I recover very little material, or it separates as an oil instead of forming crystals. What should I do?

Answer: This is a classic recrystallization problem related to solvent choice and saturation levels. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too quickly.[4]

Causality:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but poorly when cold. If the compound is too soluble even at low temperatures, recovery will be poor.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting oiling out.[4]

Troubleshooting Protocol:

  • Systematic Solvent Screening: Test a range of solvents on a small scale. Good single-solvent candidates for quinolinones include ethanol, isopropanol, or acetic acid.[1] Mixed solvent systems often provide better results.

    • Procedure: In a test tube, dissolve a small amount of crude product in a minimal amount of a "good" solvent (one where it is highly soluble, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent (one where it is insoluble, e.g., Hexanes or Pentane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Preventing "Oiling Out":

    • Slow Cooling: Once your hot, saturated solution is prepared, let it cool to room temperature slowly on the benchtop, insulated with glass wool or paper towels if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.

    • Induce Nucleation: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface or add a single seed crystal of pure product.[4]

    • If Oiling Occurs: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to slightly decrease the saturation, then attempt the slow cooling process again.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a dry, cool place.[7] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at ambient temperature is recommended to prevent slow oxidation or degradation.[8]

Q2: What is a typical purity level to expect after a single purification step? A2: A well-executed column chromatography or recrystallization should yield a product with >95% purity as determined by HPLC or NMR.[8] For applications in drug development, further purification by preparative HPLC or multiple recrystallizations may be necessary to achieve >98% purity.[9]

Q3: Can this compound decompose on silica gel during column chromatography? A3: Yes, this is a possibility. Quinolone scaffolds, particularly those with amine functionality in the ring, can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking, low recovery, or even decomposition.[1] If you observe this, switch to a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[1]

Q4: Which analytical techniques are best for confirming the structure and purity? A4: A combination of techniques is recommended:

  • ¹H NMR: Confirms the chemical structure and can identify proton-containing impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

  • HPLC: Provides a quantitative measure of purity by separating the main compound from impurities.[9]

Visualized Workflows

The following diagrams illustrate the logical steps for purification and troubleshooting.

PurificationWorkflow cluster_start Synthesis Output cluster_purify Purification Strategy cluster_analysis Final Quality Control Crude Crude Product (Often dark, impure) TLC 1. Purity Assessment (TLC) Analyze spots & color Crude->TLC Decision High Impurity Load or Persistent Color? TLC->Decision Column 2a. Flash Column Chromatography (e.g., Hexanes:EtOAc gradient) Decision->Column Yes Recrystal 2b. Recrystallization (Consider charcoal treatment) Decision->Recrystal No Analysis 3. Purity & Structure Analysis (HPLC, NMR, MS) Column->Analysis Recrystal->Analysis Pure Pure Product (>95%) Analysis->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem: Low Yield After Recrystallization Cause1 Symptom: No Crystals Form Start->Cause1 Cause2 Symptom: Product 'Oils Out' Start->Cause2 Cause3 Symptom: Very Little Solid Recovers Start->Cause3 Sol1 Solution: 1. Induce Nucleation (Scratch/Seed) 2. Concentrate Solution 3. Add Anti-Solvent Cause1->Sol1 Sol2 Solution: 1. Re-heat to Dissolve Oil 2. Add More Solvent 3. Cool SLOWLY Cause2->Sol2 Sol3 Solution: 1. Re-evaluate Solvent Choice (Product too soluble) 2. Ensure Sufficient Cooling (Ice Bath) Cause3->Sol3

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • National Institutes of Health (NIH). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Gould-Jacobs Synthesis Technical Support Center: A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gould-Jacobs synthesis of quinolones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and ultimately minimize side reactions, ensuring the integrity and efficiency of your synthetic routes.

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry since its discovery in 1939, is prized for its ability to construct the 4-hydroxyquinoline core, a privileged scaffold in numerous therapeutic agents.[1][2] The reaction typically proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] While robust, the high thermal energy required for the key cyclization step can also pave the way for a variety of side reactions, leading to diminished yields, complex product mixtures, and purification challenges.

This guide is structured to address the specific issues you may encounter during your experiments, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: Low Yield of the Desired 4-Quinolone Product with Concurrent Formation of Dark, Tarry Byproducts.

Question: My Gould-Jacobs reaction is producing a significant amount of a dark, insoluble tar, and the yield of my desired 4-hydroxyquinoline is disappointingly low. What is causing this, and how can I mitigate it?

Answer: The formation of dark, tarry substances is a common issue in Gould-Jacobs reactions and is almost always a consequence of thermal decomposition of the anilidomethylenemalonate intermediate at the high temperatures required for cyclization.[3] The crucial 6-electron electrocyclization is a pericyclic reaction that demands significant thermal energy, often in excess of 250 °C.[2] However, prolonged exposure to such high temperatures can lead to nonspecific degradation pathways.

Causality and Mechanistic Insight:

The desired reaction is a concerted electrocyclization. However, at elevated temperatures, the intermediate can undergo various decomposition pathways, including intermolecular polymerization and fragmentation, leading to the observed tar formation. The rate of these decomposition reactions can become competitive with the desired intramolecular cyclization, especially if the cyclization is sterically hindered or electronically disfavored.

Strategies for Minimization:

  • Optimize Temperature and Reaction Time: This is the most critical parameter. The goal is to find the "sweet spot" where the rate of cyclization is maximized relative to the rate of decomposition. Shorter reaction times at slightly higher temperatures are often preferable to prolonged heating at lower temperatures.[4]

  • Employ High-Boiling, Inert Solvents: Conducting the reaction in a high-boiling solvent such as diphenyl ether or Dowtherm A can lead to more uniform heating and can increase the yield of the cyclized product to as high as 95%.[3] These solvents help to efficiently transfer heat to the substrate and can prevent localized overheating that often occurs in neat reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for promoting the Gould-Jacobs cyclization.[2][4] Microwave heating can dramatically reduce reaction times from hours to minutes, thereby minimizing the opportunity for thermal decomposition. The rapid and efficient heating provided by microwaves often leads to cleaner reactions and higher yields.

Heating Method Typical Temperature (°C) Typical Reaction Time Advantages Disadvantages
Conventional (Neat) 250-3001-4 hoursSimple setupProne to charring, low yields
Conventional (Solvent) 250-260 (Diphenyl ether)30-60 minutesUniform heating, higher yieldsSolvents can be difficult to remove
Microwave 250-3005-20 minutesRapid, efficient, often cleanerRequires specialized equipment

Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization

This protocol provides a general guideline for optimizing the cyclization of an anilidomethylenemalonate intermediate using microwave irradiation.

  • Reaction Setup: In a microwave-safe reaction vial, place the anilidomethylenemalonate intermediate. If desired, a high-boiling solvent can be added, although solvent-free conditions are often successful.

  • Microwave Parameters: Seal the vial and place it in the microwave reactor. Set the target temperature to 250 °C and the reaction time to 5 minutes.

  • Monitoring and Optimization: After the initial run, carefully analyze the product mixture by TLC or LC-MS. If the conversion is low, incrementally increase the temperature (e.g., to 275 °C, then 300 °C) and/or the reaction time (e.g., to 10 minutes). It is crucial to perform this optimization systematically to find the optimal conditions for your specific substrate.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. The product will often precipitate and can be collected by filtration. Wash the solid with a cold, non-polar solvent to remove any residual high-boiling solvent.

Issue 2: Formation of an Isomeric Mixture in Reactions with Asymmetrically Substituted Anilines.

Question: I am using a meta-substituted aniline in my Gould-Jacobs synthesis and obtaining a mixture of the 5- and 7-substituted 4-quinolone products. How can I control the regioselectivity of this reaction?

Answer: The cyclization step of the Gould-Jacobs reaction can proceed at either of the two ortho positions of the aniline ring. With an asymmetrically substituted aniline, this can lead to the formation of a mixture of regioisomers. The regioselectivity is governed by a delicate interplay of steric and electronic factors and is often dependent on the reaction conditions, which can favor either the kinetic or the thermodynamic product.[3][5]

Causality and Mechanistic Insight:

  • Kinetic vs. Thermodynamic Control: The formation of the two possible regioisomers often proceeds through transition states of different energies. The product that is formed faster (via the lower energy transition state) is the kinetic product. The more stable of the two products is the thermodynamic product. At lower temperatures and shorter reaction times, the product distribution will reflect the relative rates of formation (kinetic control). At higher temperatures and longer reaction times, the reaction may become reversible, allowing the initial product mixture to equilibrate to a ratio that reflects the relative stabilities of the products (thermodynamic control).[6]

  • Steric Effects: Bulky substituents on the aniline ring will disfavor cyclization at the adjacent ortho position due to steric hindrance. Therefore, cyclization will preferentially occur at the less hindered position.

  • Electronic Effects: The electronic nature of the substituents can also influence the regioselectivity. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it.

Strategies for Controlling Regioselectivity:

  • Temperature Control: As a general rule, lower reaction temperatures will favor the kinetic product, while higher temperatures will favor the thermodynamic product. A systematic study of the reaction at different temperatures is often necessary to determine the optimal conditions for achieving the desired regioselectivity.

  • Choice of Cyclization Catalyst: While the traditional Gould-Jacobs reaction is thermally driven, the use of Lewis or Brønsted acid catalysts can sometimes influence the regioselectivity by altering the electronic nature of the aniline ring or by coordinating to the intermediate.

  • Substrate Modification: In some cases, it may be necessary to introduce a blocking group at one of the ortho positions to force cyclization to occur at the desired position. This blocking group can then be removed in a subsequent step.

Illustrative Diagram: Kinetic vs. Thermodynamic Control

G Reactant Anilidomethylenemalonate Intermediate TS1 Transition State 1 (Lower Energy) Reactant->TS1 Low Temp, Short Time TS2 Transition State 2 (Higher Energy) Reactant->TS2 High Temp, Long Time Kinetic Kinetic Product (Forms Faster) TS1->Kinetic Thermodynamic Thermodynamic Product (More Stable) TS2->Thermodynamic Kinetic->Thermodynamic Equilibration at High Temp

Caption: Kinetic vs. Thermodynamic control in the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of a Pfitzinger-type side reaction occurring in the Gould-Jacobs synthesis?

A1: While both the Gould-Jacobs and Pfitzinger reactions are methods for synthesizing quinolines, a Pfitzinger-type side reaction is unlikely to occur under standard Gould-Jacobs conditions. The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[7][8] The starting materials and reaction conditions of the Gould-Jacobs synthesis (aniline and an alkoxymethylenemalonate ester, typically under neutral or acidic conditions for the initial condensation, followed by thermal cyclization) do not align with those required for the Pfitzinger reaction.

Q2: Can I use sterically hindered anilines in the Gould-Jacobs reaction?

A2: The use of sterically hindered anilines, particularly those with bulky substituents at the ortho position, can significantly impede the thermal cyclization step of the Gould-Jacobs reaction.[9] The increased steric hindrance raises the activation energy for the 6-electron electrocyclization, making the reaction sluggish and often favoring decomposition pathways. In such cases, extremely high temperatures or the use of microwave irradiation may be necessary to achieve cyclization, albeit often in lower yields. It is advisable to explore alternative synthetic routes for highly hindered systems.

Q3: Are there any catalysts that can promote the Gould-Jacobs cyclization at lower temperatures?

A3: The thermal nature of the Gould-Jacobs cyclization is a significant limitation. Research into catalytic variants that can proceed at lower temperatures is an active area. While not yet widely adopted, some success has been reported with the use of strong Lewis acids, such as aluminum chloride or iron(III) chloride, which can coordinate to the carbonyl groups of the malonate moiety and facilitate the cyclization. Brønsted acids have also been explored. However, the efficacy of these catalysts is highly substrate-dependent, and they can sometimes promote alternative side reactions.

Q4: Does the subsequent hydrolysis and decarboxylation of the quinolone ester introduce further side reactions?

A4: The saponification of the ester group to a carboxylic acid is typically a clean and high-yielding reaction. However, the final decarboxylation step, which often requires heating, can sometimes lead to side reactions, particularly if the quinolone ring is substituted with electron-withdrawing groups that can activate the ring towards nucleophilic attack or other transformations. Careful control of the decarboxylation temperature and reaction time is therefore recommended.[10]

Experimental Protocols

Protocol 1: General Procedure for the Condensation of Aniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

  • Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • Upon completion, the ethanol byproduct can be removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate, which can often be used in the next step without further purification.

Protocol 2: Conventional High-Temperature Cyclization in a High-Boiling Solvent

  • Dissolve the crude anilidomethylenemalonate intermediate in a minimal amount of a high-boiling solvent (e.g., diphenyl ether, Dowtherm A).

  • Heat the solution to reflux (typically 250-260 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reflux for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Add a non-polar solvent such as hexane or cyclohexane to further precipitate the product and to aid in the removal of the high-boiling solvent.

  • Collect the solid product by filtration and wash thoroughly with the non-polar solvent.

Diagrams

Gould-Jacobs Reaction Mechanism

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Cyclized_Product 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Product Heat (>250°C) (6-electron electrocyclization) Carboxylic_Acid Quinolone-3-carboxylic acid Cyclized_Product->Carboxylic_Acid 1. NaOH 2. H3O+ Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO2

Sources

Technical Support Center: Optimizing Cyclization Temperature for Quinolinone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on one of the most critical parameters in your cyclization reactions: temperature . Moving beyond simple protocols, we will explore the causal relationships between temperature, reaction mechanism, and experimental outcomes to empower you with the expertise to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical in quinolinone cyclization reactions?

A1: Temperature is a pivotal factor that directly influences reaction kinetics, thermodynamics, and the stability of intermediates and products.[1] Many classical quinolinone syntheses, such as the Conrad-Limpach, Gould-Jacobs, and Friedländer reactions, require significant thermal energy to overcome the activation barrier for the intramolecular cyclization step.[2] However, excessive heat can lead to undesirable side reactions, such as polymerization, self-condensation of starting materials, or product decomposition, which results in low yields and complex purification challenges.[3][4][5]

Q2: My Conrad-Limpach cyclization is failing, giving very low yields. Could temperature be the issue?

A2: Absolutely. The thermal cyclization step in the Conrad-Limpach synthesis is notoriously demanding, often requiring temperatures of ~250 °C.[2][6] Failure to reach and maintain this temperature consistently will result in an incomplete or failed reaction. It is crucial to use a high-boiling, inert solvent like mineral oil or diphenyl ether to facilitate heat transfer and maintain a stable reaction environment.[2][3] Insufficient temperature is a primary cause of low yield in this specific reaction.

Q3: I'm observing a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline isomers. How can I control this with temperature?

A3: This is a classic challenge in Conrad-Limpach-Knorr synthesis, and temperature is the key to controlling the regioselectivity.[7] The outcome is determined by whether the reaction is under kinetic or thermodynamic control.[8][9]

  • Kinetic Control (Lower Temperature): At lower temperatures (e.g., room temperature to ~100 °C), the aniline preferentially attacks the more electrophilic keto group of the β-ketoester. This pathway has a lower activation energy and leads to the formation of the 4-hydroxyquinoline product.[7][10]

  • Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., ~140 °C or above), the reaction becomes reversible.[7] The system has enough energy to overcome the higher activation barrier for the aniline to attack the less reactive ester group, forming a more stable β-keto anilide intermediate, which then cyclizes to the thermodynamically favored 2-hydroxyquinoline product.[6][7]

Q4: Can microwave irradiation replace conventional heating for optimizing temperature?

A4: Yes, and often with significant advantages. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and substantially improve yields.[11][12] For instance, a Friedländer synthesis that gives poor yields over several days with conventional heating can be completed in just 5 minutes at 160 °C with excellent yield using microwave irradiation.[11][13] Microwaves provide rapid, uniform heating, which can minimize side product formation and offer precise temperature control, making it an excellent tool for optimization.[12][14]

Troubleshooting Guide: Common Issues & Temperature-Based Solutions

This section addresses specific experimental problems and provides systematic, temperature-focused strategies for diagnosis and resolution.

Problem 1: Low Yield of the Desired Quinolinone

A low yield is one of the most common frustrations in synthesis. Before blaming reagents, consider if your thermal conditions are optimal.

The Role of Temperature:

  • Insufficient Energy: The cyclization may have a high activation energy that is not being met, leading to an incomplete reaction.[15] This is common in thermal cyclizations like the Gould-Jacobs or Conrad-Limpach methods, which require temperatures exceeding 250 °C.[2][3]

  • Product Decomposition: Conversely, if the temperature is too high, your starting materials or the formed quinolinone product may be degrading, leading to the formation of tarry byproducts and reducing your isolated yield.[5][15]

Diagnostic & Optimization Workflow:

To systematically determine the optimal temperature, a screening experiment is essential.

G cluster_0 Phase 1: Initial Temperature Screening cluster_1 Phase 2: Refinement A Setup Parallel Reactions B Select Temperature Range (e.g., T_ref - 20°C, T_ref, T_ref + 20°C) A->B C Run reactions for fixed time B->C D Analyze by TLC/LC-MS for conversion & purity C->D E Identify 'Best' Temperature from Screening D->E Proceed if conversion is observed F Run finer increments around 'Best' T (e.g., ± 5°C, ± 10°C) E->F G Optimize reaction time at new T F->G H Confirm optimal conditions G->H

Caption: Workflow for systematic temperature optimization.

Detailed Protocol: General Method for Temperature Screening

  • Setup: In an array of reaction vials, add your starting materials, solvent, and catalyst in identical amounts.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting point is to bracket the literature-reported temperature. For example, if a reaction is reported at 100 °C, set up reactions at 80 °C, 100 °C, and 120 °C.[3]

  • Monitoring: Run all reactions for the same amount of time (e.g., 2 hours). Monitor the progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS.

  • Analysis: Compare the spots on the TLC plate or the peaks in the LC-MS chromatogram. Look for the temperature that gives the highest conversion of starting material to the desired product with the fewest side products.

  • Refinement: Based on the initial screen, you can perform a second experiment with a narrower temperature range around the apparent optimum to pinpoint the ideal conditions.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

This is particularly common in Friedländer or Conrad-Limpach-Knorr syntheses when using unsymmetrical starting materials.[3]

The Role of Temperature (Kinetic vs. Thermodynamic Control):

As discussed in FAQ Q3, temperature directly governs the reaction pathway. Lower temperatures favor the kinetically controlled product (the one that forms faster), while higher temperatures allow the reaction to equilibrate and form the more stable, thermodynamically controlled product.[1][9][16]

Illustrative Data: Temperature Effect on Isomer Ratio in Conrad-Limpach-Knorr Synthesis

TemperatureReaction TimeRatio (4-OH-Quinoline : 2-OH-Quinoline)Dominant ProductControl Type
40 °C4h> 95 : 54-HydroxyquinolineKinetic
100 °C2h70 : 304-HydroxyquinolineMixed
140 °C1h15 : 852-HydroxyquinolineThermodynamic
180 °C1h< 5 : > 952-HydroxyquinolineThermodynamic
Note: Data is illustrative and based on principles described in the literature.[7][10] Actual results will vary with substrates.

Optimization Strategy:

  • To Favor the Kinetic Product (e.g., 4-Hydroxyquinoline):

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require extended reaction times.

    • Start at room temperature and gradually increase the temperature in 10-20 °C increments until product formation is observed.

  • To Favor the Thermodynamic Product (e.g., 2-Hydroxyquinoline):

    • Ensure the reaction is heated sufficiently high (e.g., >140 °C) to allow the equilibrium to be established.[7]

    • Use a high-boiling solvent to safely reach and maintain these elevated temperatures.[2]

Caption: Energy profile for kinetic vs. thermodynamic control.

Problem 3: Formation of Tarry Side Products

The appearance of dark, insoluble materials is a clear sign that your reaction conditions are too harsh.

The Role of Temperature: High temperatures can promote polymerization of reactants or intermediates, particularly in strongly acidic conditions like the Skraup synthesis.[4] In base-catalyzed reactions like the Friedländer synthesis, high heat can accelerate aldol self-condensation of the ketone starting material, leading to complex mixtures.[4][17]

Optimization Strategy:

  • Lower the Temperature: This is the most straightforward solution. Reduce the reaction temperature by 20-30 °C and see if the formation of byproducts is suppressed. This may require a longer reaction time to achieve full conversion.[15]

  • Switch to Microwave Heating: Microwave irradiation often provides cleaner reactions because the rapid and targeted heating can minimize the time the reaction mixture spends at high temperatures, reducing the window for side reactions to occur.[12][18] A comparative study showed an increase in the average yield of a quinoline library from 34% with an oil bath to 72% with a microwave.[11]

  • Use a Milder Catalyst: Often, harsh conditions are needed because the catalyst is not efficient. Modern protocols often use milder catalysts (e.g., iodine, Lewis acids, or ionic liquids) that can facilitate the reaction at lower temperatures, such as 80-100 °C for some Friedländer syntheses.[3][19][20]

References

  • A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation. (n.d.). Benchchem.
  • Optimizing reaction conditions for quinolinone synthesis. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Quinolinone Synthesis. (n.d.). Benchchem.
  • Preventing side product formation in quinoline synthesis. (n.d.). Benchchem.
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (2023). RSC Advances.
  • Conrad–Limpach synthesis. (2023). In Wikipedia.
  • Troubleshooting unexpected side products in quinolone synthesis. (n.d.). Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). Molecules.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.
  • Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen.
  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. (2007). Revue Roumaine de Chimie.
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). Molecules.
  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers. (n.d.). Benchchem.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Thermodynamic and kinetic reaction control. (2024). In Wikipedia.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube.
  • Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines. (2005).
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2018). New Journal of Chemistry.
  • Troubleshooting low yields in the quinoline cyclization step. (n.d.). Benchchem.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 6-Bromo-2,3-dihydroquinolin-4(1H)-one in NMR Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges with Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering poor solubility of 6-Bromo-2,3-dihydroquinolin-4(1H)-one in common NMR solvents. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the underlying principles to empower you to make informed decisions during your experimental work.

Understanding the Challenge: Why is this compound Prone to Solubility Issues?

This compound possesses a relatively rigid heterocyclic scaffold with a polar ketone and a secondary amine, alongside a nonpolar brominated aromatic ring. This combination of polar and nonpolar functionalities can lead to strong intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking. Overcoming these forces to achieve dissolution in an NMR solvent is the primary challenge.

The quality of an NMR spectrum is highly dependent on having a homogenous solution of the analyte at an appropriate concentration.[1] Poor solubility can lead to a host of problems, including broad spectral lines, difficulty in shimming the magnetic field, and an uneven baseline, all of which can obscure important structural information.[1][2]

A Systematic Approach to Troubleshooting Solubility

When faced with a sparingly soluble compound, a systematic and logical approach is crucial to efficiently identify a suitable NMR solvent system. The following workflow is designed to guide you through this process.

Troubleshooting_Workflow A Start: Poor Solubility Observed B Step 1: Initial Solvent Screening A->B C Common Solvents: - Chloroform-d (CDCl3) - Acetone-d6 - DMSO-d6 B->C D Is solubility achieved? C->D E Proceed to NMR Acquisition D->E Yes F Step 2: Advanced Solvent Systems D->F No G Solvent Mixtures: - DMSO-d6/CDCl3 - Methanol-d4/CDCl3 F->G H Is solubility achieved? G->H H->E Yes I Step 3: Physical Intervention H->I No J Techniques: - Gentle Heating - Sonication I->J K Is solubility achieved? J->K K->E Yes L Step 4: Chemical Modification (Use with Caution) K->L No M Methods: - Acid/Base Addition (e.g., DCl, NaOD) L->M N Is solubility achieved? M->N N->E Yes O Consider Solid-State NMR or Alternative Characterization N->O No

Caption: A stepwise workflow for troubleshooting poor solubility of NMR samples.

Frequently Asked Questions (FAQs)

Q1: Which solvent should I try first for this compound?

A1: Chloroform-d (CDCl₃) is a common starting point for many organic compounds due to its ability to dissolve a wide range of molecules and its ease of removal after analysis.[3][4][5] However, given the polar nature of the quinolinone scaffold, you may find that more polar solvents are necessary. A logical progression would be from less polar to more polar solvents.

Solvent Polarity Rationale for Use with this compound
Chloroform-d (CDCl₃)LowGood starting point for general organic compounds.[4][5]
Acetone-d₆MediumCan dissolve a wide variety of compounds.[4]
Methanol-d₄High (Protic)Suitable for polar compounds that can hydrogen bond.[4]
DMSO-d₆High (Aprotic)Excellent for dissolving many otherwise insoluble compounds.[3]

Q2: I've tried the common solvents and the compound is still not dissolving. What's next?

A2: If single solvents fail, a mixture of solvents can be highly effective.[2] For this compound, a mixture of a good hydrogen-bond acceptor like DMSO-d₆ with a less viscous solvent like CDCl₃ can sometimes provide the right balance of polarity to achieve solubility. Start with a small amount of DMSO-d₆ (e.g., 1-2 drops) in your CDCl₃.

Q3: Is it safe to heat my NMR sample to improve solubility?

A3: Gentle heating can be a very effective method to increase the solubility of a compound.[2] However, you must consider the thermal stability of your compound. For many organic molecules, heating to 40-60°C is generally safe. It is advisable to check the melting point of your compound if known. Be aware that heating can sometimes cause degradation, so compare your spectrum to a room temperature spectrum if possible.

Q4: I see some undissolved solid in my NMR tube. Can I just filter it out?

A4: It is strongly advised not to filter the solution if your goal is to characterize the bulk material.[2] The undissolved solid may be your compound of interest, and filtering it will lead to an NMR spectrum of only the soluble impurities.[2] The presence of suspended particles will also result in broad lines and an indistinct spectrum.[2]

Q5: Can I use sonication to help dissolve my sample?

A5: Yes, sonication is a useful technique to aid dissolution by breaking up solid aggregates and increasing the surface area for the solvent to act upon.[6] A brief period of sonication in a water bath can often help a stubborn sample to dissolve.

Q6: I've heard about adding acid or base to improve solubility. Is this a good idea?

A6: This is an advanced technique that should be used with caution as it will chemically modify your sample.[2] For this compound, the secondary amine could be protonated with a drop of deuterated hydrochloric acid (DCl) to form a more soluble salt. Conversely, the N-H proton could potentially be removed with a deuterated base like sodium deuteroxide (NaOD). Be aware that this will significantly change the chemical shifts in your spectrum and may cause unintended reactions.

Experimental Protocols

Protocol 1: Initial Solvent Screening
  • Sample Preparation: Weigh 2-5 mg of your purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the first deuterated solvent to be tested (e.g., CDCl₃).[3]

  • Dissolution Attempt: Gently agitate the vial. If the solid does not dissolve, try vortexing for 30 seconds.

  • Observation: Visually inspect the solution for any remaining solid particles.

  • Transfer: If the sample is fully dissolved, transfer the solution to an NMR tube.

  • Iteration: If the sample is not soluble, carefully evaporate the solvent under a stream of nitrogen and repeat the process with the next solvent in order of increasing polarity.

Protocol 2: Utilizing a Co-Solvent System
  • Initial Attempt: Add 0.6 mL of the primary solvent (e.g., CDCl₃) to 2-5 mg of your compound in a vial.

  • Co-solvent Addition: If the compound does not dissolve, add the co-solvent (e.g., DMSO-d₆) dropwise while agitating the vial.

  • Observation: Continue adding the co-solvent until the compound fully dissolves. Be mindful not to add an excessive amount, as this can complicate solvent suppression and sample recovery.

  • Transfer: Once dissolved, transfer the solution to an NMR tube.

Protocol 3: Variable Temperature (VT) NMR for Solubility Enhancement
  • Sample Preparation: Prepare your NMR sample in the solvent that provides partial solubility.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Increase: Increase the sample temperature in increments of 5-10°C. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Spectral Acquisition: Acquire a spectrum at each temperature.

  • Analysis: Observe the changes in the spectrum. Improved solubility should result in sharper signals and a better baseline. Monitor for any signs of sample degradation (e.g., appearance of new peaks).

VT_NMR_Workflow A Prepare Sample in Partially Solubilizing Solvent B Acquire Spectrum at Room Temp. A->B C Increase Temp. (e.g., +10°C) B->C D Equilibrate Sample C->D E Acquire Spectrum D->E F Solubility Improved? E->F G Continue Incremental Heating if Necessary F->G No H Final Spectrum Acquired F->H Yes G->C

Caption: A workflow for using variable temperature NMR to improve sample solubility.

Concluding Remarks

Troubleshooting the solubility of a challenging compound like this compound requires a methodical and patient approach. By understanding the chemical nature of your molecule and systematically exploring different solvent systems and techniques, you can significantly increase your chances of obtaining a high-quality NMR spectrum. Always prioritize the integrity of your sample and be mindful of the potential for degradation when using more aggressive methods like heating or chemical modification.

References

  • Avance Beginners Guide - Solvent Selection. (n.d.). Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Frontier, A. (2025). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Frontier, A. (2025). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Retrieved from [Link]

  • How to select NMR solvent. (n.d.). Retrieved from [Link]

  • Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? (2015, September 15). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,4-dihydroquinolin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. Retrieved from [Link]

  • Preparation of a Liquid State NMR Sample. (2021, May 13). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Quinolinone Tautomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving complex NMR spectra of quinolinone tautomers. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the challenges of characterizing these dynamic systems. Quinolinone scaffolds are prevalent in numerous biologically active compounds, and understanding their tautomeric behavior is critical for structure-activity relationship (SAR) studies, drug design, and quality control.

This resource provides field-proven insights and step-by-step protocols to help you overcome common experimental hurdles. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when studying quinolinone tautomers by NMR.

Q1: Why are the proton signals in my quinolinone spectrum unusually broad?

A1: Broad signals in the ¹H NMR spectrum of a quinolinone derivative often indicate the presence of dynamic exchange between two or more tautomeric forms on the NMR timescale.[1][2] Quinolinones can exist in equilibrium between lactam, lactim, and zwitterionic forms. If the rate of interconversion is comparable to the NMR frequency difference between the signals of the individual tautomers, it leads to signal broadening. This is a classic sign of a dynamic chemical process.[2]

Q2: I see more signals in the ¹³C NMR spectrum than expected for a single quinolinone structure. What does this mean?

A2: The presence of extra signals in the ¹³C NMR spectrum strongly suggests that you are observing a mixture of tautomers in slow exchange on the NMR timescale.[1][3] Unlike proton exchange, which can be fast, the carbon backbone changes are significant enough that the exchange rate is often slow enough at room temperature to show distinct signals for each tautomer present in the equilibrium.[3]

Q3: How does the choice of NMR solvent affect the observed tautomeric equilibrium?

A3: The choice of solvent can dramatically influence the position of the tautomeric equilibrium.[4][5][6] Polar, protic solvents like methanol or water can stabilize more polar or zwitterionic tautomers through hydrogen bonding.[5] Aprotic polar solvents like DMSO can also favor specific tautomers by forming strong intermolecular hydrogen bonds.[6][7] In contrast, non-polar solvents like chloroform or benzene will favor the less polar tautomer. It is crucial to be consistent with your choice of solvent for comparable results.

Q4: My compound is only sparingly soluble in common deuterated solvents. What can I do?

A4: For solubility issues, you can try gentle heating of the sample or using a more powerful solubilizing solvent like DMSO-d₆.[8] If solubility remains a challenge, consider solid-state NMR (ssNMR) as an alternative technique. Solid-state NMR can provide valuable information about the tautomeric form present in the crystalline state, which can differ from what is observed in solution.[2][3][9]

Troubleshooting Guides & Advanced Protocols

This section provides in-depth troubleshooting for more complex issues and detailed protocols for advanced NMR experiments to definitively characterize quinolinone tautomers.

Troubleshooting Scenario 1: Overlapping and Ambiguous Signals in the Aromatic Region

Researchers often face the challenge of severe signal overlap in the aromatic region of the ¹H NMR spectrum, making unambiguous assignment of individual tautomers difficult.

Solution: 2D NMR Spectroscopy

A suite of 2D NMR experiments can be employed to resolve these overlapping signals and establish connectivity within each tautomer.[10]

1. Sample Preparation:

  • Dissolve 5-10 mg of your purified quinolinone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8][10][11][12][13]

  • Ensure the solution is homogeneous and free of particulate matter by filtering it through a small plug of cotton or a syringe filter directly into a clean, dry NMR tube.[11][13]

2. Initial 1D Spectra Acquisition:

  • Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and appropriate pulse lengths.[10]

3. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H couplings, helping to identify protons that are directly connected through two or three bonds.[14] This is the first step in tracing the spin systems of each tautomer.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to all protons within a spin system.[15][16] This is particularly useful for identifying all the protons belonging to a specific aromatic ring of a tautomer, even if some signals are overlapped.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[14][17] By spreading the proton signals out in the carbon dimension, it can resolve severely overlapped proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds.[14][17] This is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons, which are often diagnostic for a particular tautomeric form.[18]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (through-space interactions), typically within 5 Å.[19] This is crucial for confirming stereochemistry and for differentiating between tautomers by observing NOEs between the mobile proton (e.g., OH or NH) and nearby protons on the quinolinone scaffold.

Data Interpretation Workflow:

G cluster_0 Data Acquisition cluster_1 Structure Elucidation 1D_H 1D ¹H Spectrum 2D_NMR COSY, TOCSY, HSQC, HMBC, NOESY/ROESY 1D_H->2D_NMR 1D_C 1D ¹³C Spectrum 1D_C->2D_NMR COSY_TOCSY COSY/TOCSY: Identify Spin Systems 2D_NMR->COSY_TOCSY HSQC HSQC: ¹H-¹³C Direct Correlations 2D_NMR->HSQC HMBC HMBC: Long-Range ¹H-¹³C Correlations 2D_NMR->HMBC NOESY NOESY/ROESY: Through-Space Correlations 2D_NMR->NOESY Assignment Assign Signals to Individual Tautomers COSY_TOCSY->Assignment HSQC->Assignment HMBC->Assignment NOESY->Assignment Structure Elucidate Tautomer Structures Assignment->Structure

Caption: Workflow for 2D NMR-based structure elucidation of quinolinone tautomers.

Troubleshooting Scenario 2: Dynamic Exchange and Coalescence

In some cases, the tautomeric exchange is at an intermediate rate, leading to broad, poorly resolved spectra at room temperature.

Solution: Variable Temperature (VT) NMR

VT NMR is a powerful technique to study dynamic processes.[1][20] By changing the temperature, you can shift the rate of exchange to either the slow or fast exchange regime, resulting in sharper signals.[1][21]

1. Instrument and Sample Considerations:

  • Ensure the NMR spectrometer is equipped with a variable temperature unit.[20]

  • Use an appropriate solvent with a wide liquid range, such as DMSO-d₆ or toluene-d₈.

  • Prepare your sample as you would for a standard NMR experiment.[11][12][13]

2. Experimental Procedure:

  • Start by acquiring a spectrum at room temperature (e.g., 298 K).[20]

  • To slow down the exchange: Gradually decrease the temperature in increments of 10-20 K.[20] Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum. As the temperature decreases, you should observe the broad signals decoalesce into sharp signals corresponding to the individual tautomers.[5]

  • To speed up the exchange: Gradually increase the temperature in increments of 10-20 K.[20][21] As the temperature increases, the broad signals should coalesce into a single, sharp, averaged signal.[1]

Data Analysis and Interpretation:

Temperature ChangeEffect on Exchange RateExpected Spectral ChangeInformation Gained
Decrease Slows downBroad peaks resolve into sharp, distinct signals for each tautomer.Allows for the determination of chemical shifts and populations of individual tautomers at low temperatures.[5]
Increase Speeds upBroad peaks coalesce into a single, sharp, averaged signal.Confirms dynamic exchange and allows for the study of the thermodynamics of the tautomeric equilibrium.[1][21]

Tautomeric Equilibrium Diagram:

G Lactam Lactam (Amide Form) Lactim Lactim (Enol Form) Lactam->Lactim K₁ Zwitterion Zwitterionic Form Lactam->Zwitterion K₂ Lactim->Zwitterion K₃

Caption: Tautomeric equilibria in quinolinone systems.

Troubleshooting Scenario 3: Ambiguous Tautomer Assignment

Even with a full set of NMR data, it can sometimes be challenging to definitively assign the major tautomer, especially when dealing with novel quinolinone derivatives.

Solution: Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be a powerful tool to predict the NMR chemical shifts of different tautomers.[22][23][24][25][26] By comparing the calculated chemical shifts with the experimental data, you can gain confidence in your assignments.[27]

  • Propose Possible Tautomers: Based on chemical intuition, draw all plausible tautomeric structures for your quinolinone derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: Using the optimized geometries, calculate the ¹H and ¹³C NMR chemical shifts for each tautomer.

  • Compare with Experimental Data: Compare the calculated chemical shifts with your experimental data. The tautomer whose calculated spectrum best matches the experimental spectrum is likely the major tautomer in solution.

This integrated approach provides a robust method for the structural elucidation of complex tautomeric systems.[9][26]

References

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Addis Ababa University. (n.d.). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD.
  • Claramunt, R. M., & Elguero, J. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Hansen, P. E. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub.
  • (n.d.). NMR Sample Preparation.
  • (n.d.). Types of 2D NMR.
  • (n.d.). Variable Temperature NMR Experiments.
  • Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium.
  • Yan, B., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.
  • (n.d.). Delving into theoretical and computational considerations for accurate calculation of chemical shifts in paramagnetic transition metal systems using quantum chemical methods. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Kolehmainen, E., & Ośmiałowski, B. (2012). 15N NMR Studies of tautomerism. Taylor & Francis Online.
  • Zaharieva, L., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC - NIH.
  • Filarowski, A., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. PubMed.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Rusakov, Y. Y., & Krivdin, L. B. (n.d.). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI.
  • Christiansen, A., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv.
  • (n.d.). 2D NMR. EPFL.
  • Pennesi, G., & Pierattelli, R. (n.d.). Using quantum chemistry to estimate chemical shifts in biomolecules. PMC - NIH.
  • (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.
  • (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • Western University. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • (n.d.). 2D NMR A correlation map between two NMR parameters.
  • Lim, K., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews.
  • (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate.
  • Khan, A., & Parvez, M. K. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed.
  • (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. NIH.
  • Sroka, M., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Semantic Scholar.
  • (n.d.). 2,4-Quinolinediol(86-95-3) 1H NMR spectrum. ChemicalBook.
  • Pathan, S. A., et al. (2025). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • (n.d.). Tautomeric form of 4-quinolone (1). ResearchGate.
  • (n.d.). Peculiarities of intramolecular exchange and valence tautomerism in metal semiquinolates determined by high-resolution NMR spectroscopy. PubMed.
  • (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
  • Zaharieva, L., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. PMC - PubMed Central.
  • (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. ResearchGate.
  • (2012). How to interpret a NOESY NMR spectrum. YouTube.

Sources

Technical Support Center: Optimizing Mobile Phase for 6-Bromo-Quinolinone Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of 6-bromo-quinolinone. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and efficient HPLC methods for this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Separating 6-Bromo-Quinolinone

6-Bromo-quinolinone is a heterocyclic aromatic compound that serves as a valuable intermediate in pharmaceutical synthesis.[1][2] Its structure, featuring a quinolinone core, presents a unique set of challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The presence of a basic nitrogen atom and the overall polarity of the molecule can lead to undesirable peak shapes and inconsistent retention times if the mobile phase is not carefully optimized. Common issues include peak tailing due to interactions with the stationary phase and poor resolution from related impurities.[3][4]

This guide provides a systematic approach to mobile phase optimization, focusing on the critical parameters that influence the separation of 6-bromo-quinolinone. By understanding the underlying principles and following the detailed protocols, you can overcome these challenges and develop a reliable analytical method.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when developing an HPLC method for 6-bromo-quinolinone.

Peak Shape Problems
Q1: I am observing significant peak tailing for my 6-bromo-quinolinone peak. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like 6-bromo-quinolinone on silica-based C18 columns.[3][5] The primary cause is often secondary interactions between the basic nitrogen on the quinolinone ring and acidic residual silanol groups on the stationary phase surface.[3][6] These interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.[5]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is the most critical factor.[7] For a basic compound like 6-bromo-quinolinone, working at a low pH (typically 2.5-3.5) is recommended.[3] At this pH, the basic nitrogen will be protonated, and more importantly, the residual silanol groups on the silica stationary phase will be non-ionized, which minimizes the secondary interactions that cause tailing.[3][8]

  • Buffer Selection and Concentration: Using a buffer is essential to maintain a stable pH throughout the analysis.[9] For low pH applications, phosphate or formate buffers are common choices. Increasing the buffer concentration can also help to mask the residual silanol groups and improve peak shape.[10]

  • Use of Mobile Phase Additives: If pH adjustment alone is not sufficient, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[8][11] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Column Choice: If peak tailing persists, consider using a column with a highly deactivated, end-capped stationary phase.[8] Modern columns are designed to have minimal residual silanol activity. Alternatively, a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column, may offer different selectivity and improved peak shape for your compound.[3][12]

Q2: My 6-bromo-quinolinone peak is broad, reducing the overall resolution. What could be the cause?

A2: Peak broadening can stem from several factors, ranging from issues with the HPLC system to the analytical method itself.[13] Here are some common causes and solutions:

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[5] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

  • Column Overload: Injecting too much sample onto the column can lead to broad, often fronting, peaks.[4][13] To check for this, dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.

  • Column Deterioration: Over time, HPLC columns can degrade, leading to a loss of efficiency and broader peaks.[13] This can be caused by voids forming in the packed bed or contamination of the stationary phase.[13][14] If you suspect column degradation, try flushing the column with a strong solvent or, if necessary, replace it with a new one.[13]

  • Mobile Phase Mismatch: Injecting your sample in a solvent that is significantly stronger (more organic) than your mobile phase can cause peak distortion and broadening.[14] Whenever possible, dissolve your sample in the initial mobile phase.

Retention and Resolution Issues
Q3: I am struggling to achieve adequate retention for 6-bromo-quinolinone on my C18 column. What adjustments can I make?

A3: Insufficient retention in reversed-phase chromatography typically means the analyte is too polar for the given conditions. Here's how you can increase retention:

  • Decrease the Organic Modifier Concentration: The most straightforward way to increase retention in reversed-phase HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[15] This will make the mobile phase more polar, leading to stronger interactions between the analyte and the non-polar stationary phase.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14] Methanol is a more polar solvent than acetonitrile and can sometimes provide better retention for polar compounds.

  • Mobile Phase pH: As discussed earlier, pH plays a crucial role. Ensure your mobile phase pH is optimized to suppress the ionization of 6-bromo-quinolinone, which will make it less polar and increase its retention.

  • Choose a Less Retentive Stationary Phase: If you have too much retention, consider a column with a shorter alkyl chain (e.g., C8) or a phenyl-based stationary phase, which are generally less retentive than C18 phases.[16]

Q4: How can I improve the resolution between 6-bromo-quinolinone and a closely eluting impurity?

A4: Improving resolution requires optimizing selectivity, efficiency, or both. Here are some strategies:

  • Optimize the Mobile Phase Composition:

    • Solvent Ratio: Fine-tune the percentage of the organic modifier. Sometimes a small change in the solvent strength can significantly impact selectivity.

    • Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent-analyte interactions.[17]

    • pH: Adjusting the pH can change the ionization state of your analyte and any ionizable impurities, which can lead to dramatic changes in selectivity.[18][19]

  • Gradient Elution: If you have a complex sample with components of varying polarities, a gradient elution, where the mobile phase composition is changed over time, can improve resolution and reduce analysis time.[15][20]

  • Column Parameters:

    • Stationary Phase: As mentioned before, trying a different stationary phase (e.g., phenyl, cyano, or embedded polar group) can provide a different selectivity.[16][21]

    • Column Dimensions: Using a longer column or a column with a smaller particle size can increase the efficiency of the separation, leading to narrower peaks and better resolution.[16][21]

  • Temperature: Adjusting the column temperature can also affect selectivity. Lowering the temperature generally increases retention and can sometimes improve resolution.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of 6-bromo-quinolinone.

Objective: To evaluate the effect of mobile phase pH on the peak shape and retention of 6-bromo-quinolinone.

Materials:

  • 6-bromo-quinolinone reference standard

  • HPLC grade acetonitrile and water

  • Phosphoric acid

  • Triethylamine (optional)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 6-bromo-quinolinone in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous Buffer): Prepare a series of aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0). For example, to prepare a phosphate buffer at pH 3.0, you can use a solution of phosphoric acid and adjust the pH with a sodium hydroxide solution.

    • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

    • Mobile Phase Composition: 50% Mobile Phase A, 50% Mobile Phase B (Isocratic)

  • Equilibrate the System: For each pH value to be tested, equilibrate the column with the corresponding mobile phase for at least 20 column volumes.

  • Inject and Analyze: Inject the 6-bromo-quinolinone stock solution and record the chromatogram for each mobile phase pH.

  • Data Analysis: For each chromatogram, measure the retention time, peak asymmetry (or tailing factor), and the number of theoretical plates.

Expected Results:

pHRetention Time (min)Peak Asymmetry (USP Tailing Factor)
2.55.81.1
3.05.51.2
3.55.21.4
7.04.12.5

Table 1: Expected effect of mobile phase pH on the chromatography of 6-bromo-quinolinone.

You should observe that at lower pH values, the peak shape is more symmetrical (asymmetry factor closer to 1), and the retention time is longer.

Protocol 2: Method Validation Outline

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[22] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[15][23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22][24]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[22]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][24]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[24]

A detailed validation protocol should be written and followed, and all results should be documented in a validation report.[23]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Peak Tailing Observe Peak Tailing Observe Peak Tailing Adjust Mobile Phase pH Adjust Mobile Phase pH Observe Peak Tailing->Adjust Mobile Phase pH Peak Shape Acceptable? Peak Shape Acceptable? Adjust Mobile Phase pH->Peak Shape Acceptable? Add Competing Base (e.g., TEA) Add Competing Base (e.g., TEA) Peak Shape Acceptable?_2 Peak Shape Acceptable? Add Competing Base (e.g., TEA)->Peak Shape Acceptable?_2 Re-evaluate Use High-Purity, End-Capped Column Use High-Purity, End-Capped Column Peak Shape Acceptable?_3 Peak Shape Acceptable? Use High-Purity, End-Capped Column->Peak Shape Acceptable?_3 Re-evaluate Peak Shape Acceptable?->Add Competing Base (e.g., TEA) No Method Optimized Method Optimized Peak Shape Acceptable?->Method Optimized Yes Peak Shape Acceptable?_2->Use High-Purity, End-Capped Column No Peak Shape Acceptable?_2->Method Optimized Yes Peak Shape Acceptable?_3->Method Optimized Yes

Caption: A troubleshooting workflow for addressing peak tailing.

G cluster_ph_effect Effect of pH on 6-Bromo-Quinolinone and Silanol Groups node_analyte 6-Bromo-Quinolinone (Basic) Low pH (e.g., 2.5) High pH (e.g., 7.0) node_silanol Silanol Group (Acidic) Low pH (e.g., 2.5) High pH (e.g., 7.0) node_analyte:f1->node_silanol:f1 node_analyte:f2->node_silanol:f2 node_interaction Interaction Minimal (Repulsive) Strong (Attractive) node_silanol:f1->node_interaction:f1 node_silanol:f2->node_interaction:f2

Caption: The effect of pH on analyte and stationary phase interactions.

References

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Mastelf. (2025). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinolin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved from [Link]

  • Restek. (2013). When should you use a buffer for HPLC how does it work and which one to use. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

Sources

Technical Support Center: Dealing with Isotopic Patterns in Mass Spectrometry of Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of brominated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by bromine's isotopic signature. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why does the mass spectrum of a compound with one bromine atom show two peaks of nearly equal height, separated by 2 m/z?

This characteristic "doublet" is the hallmark of a monobrominated compound and is a direct consequence of bromine's natural isotopic abundance.[1][2][3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal amounts (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br).[4][5][6]

  • The M Peak: Represents the molecular ion containing the lighter isotope, ⁷⁹Br.

  • The M+2 Peak: Represents the molecular ion containing the heavier isotope, ⁸¹Br.

Because their abundances are so similar, the instrument detects an almost equal number of ions for each isotopic variant, resulting in two peaks of nearly identical intensity.[1][2] This 1:1 intensity ratio is a highly reliable indicator for the presence of a single bromine atom in a molecule or fragment.[2][7][8]

Q2: I see a pattern of three peaks with a 1:2:1 intensity ratio. What does this indicate?

This pattern is characteristic of a compound containing two bromine atoms .[2][9] The three peaks arise from the possible combinations of the ⁷⁹Br and ⁸¹Br isotopes in a molecule with two bromine atoms:

PeakIsotopic CompositionRelative Probability
M ⁷⁹Br + ⁷⁹Br1
M+2 ⁷⁹Br + ⁸¹Br or ⁸¹Br + ⁷⁹Br2
M+4 ⁸¹Br + ⁸¹Br1

This predictable pattern is a powerful diagnostic tool for identifying polybrominated species.[9][10]

Q3: How can I predict the isotopic pattern for a compound with more than two bromine atoms?

While you can manually calculate the probabilities, it becomes complex quickly. The pattern follows the expansion of the binomial theorem, (a+b)ⁿ, where 'a' and 'b' are the abundances of the two isotopes and 'n' is the number of bromine atoms.

A more practical approach is to use specialized software. Many mass spectrometry data analysis packages include isotope pattern calculators.[11][12][13][14] You can input a chemical formula, and the software will generate a theoretical isotopic distribution to compare against your experimental data.

G cluster_input User Input cluster_process Calculation Engine cluster_output Generated Output Formula Chemical Formula (e.g., C6H4Br2) Software Isotope Pattern Calculator Software Formula->Software Binomial Binomial Expansion (a+b)ⁿ Software->Binomial uses Pattern Theoretical Isotopic Distribution Binomial->Pattern Spectrum Simulated Mass Spectrum Pattern->Spectrum

Troubleshooting Guides

Issue 1: Distorted or Unclear Isotopic Patterns

Symptom: The observed isotopic peaks for a known brominated compound do not match the expected intensity ratios (e.g., the 1:1 ratio for a monobrominated compound is skewed, or peaks are broad and poorly resolved).

Causality & Troubleshooting Steps:

  • Check for Co-eluting Interferences: An isobaric (same nominal mass) interference co-eluting with your analyte can distort the isotopic pattern.

    • Protocol:

      • Review the chromatogram. Is the peak for your analyte perfectly symmetrical, or does it have a shoulder or tail?

      • Extract ion chromatograms for the M and M+2 ions. Do they perfectly overlap? A slight offset can indicate co-elution.

      • If co-elution is suspected, optimize your chromatographic method (e.g., adjust the gradient, change the column) to improve separation.

  • Verify Mass Calibration and Resolution: Poor mass calibration can lead to inaccurate mass assignments, while low resolution can cause isotopic peaks to merge.[15]

    • Protocol:

      • Perform a fresh mass calibration of your instrument according to the manufacturer's guidelines.[15]

      • Ensure your instrument is operating at a sufficient resolution to resolve the isotopic peaks. For brominated compounds, a resolution of at least 5,000 (FWHM) is recommended, though higher is often better.

  • Investigate In-Source Fragmentation or Reactions: Some brominated compounds can be labile and may undergo fragmentation or reactions within the ion source, leading to complex spectra.

    • Protocol:

      • Analyze a known standard of your compound.

      • Systematically vary ion source parameters (e.g., source temperature, voltages) to find gentler conditions that minimize fragmentation.

Issue 2: Overlapping Isotopic Patterns from Multiple Species

Symptom: The mass spectrum is highly complex, with multiple sets of isotopic clusters that overlap, making it difficult to assign any single pattern to a specific compound. This is common in the analysis of complex mixtures or when dealing with metabolites.[16][17]

Causality & Troubleshooting Steps:

  • The Challenge of Metabolites: A common issue arises when a metabolite of a brominated drug, such as a hydroxylated version, is present. The ⁸¹Br isotope of the hydroxylated metabolite can be isobaric with the ⁷⁹Br form of the parent drug, causing interference.[18]

  • Employ High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with the same nominal mass but different exact masses. This is often sufficient to resolve overlapping patterns.

  • Utilize Deconvolution Software: Modern mass spectrometry software includes deconvolution algorithms designed to mathematically separate overlapping signals.[16][19][20] These tools can identify and extract the spectra of individual components from a complex mixture.

  • Leverage Tandem Mass Spectrometry (MS/MS):

    • Protocol:

      • Isolate a specific precursor ion (e.g., the M peak of one suspected component) in the first mass analyzer (Q1).

      • Fragment the isolated ion in the collision cell (Q2).

      • Analyze the resulting fragment ions in the second mass analyzer (Q3).

      • Crucially, the fragment ions will also exhibit the characteristic bromine isotopic pattern if the bromine atom is retained in the fragment.[8][21] This confirms the presence of bromine in that specific precursor.

G

Issue 3: Poor Signal Intensity or "No Peaks"

Symptom: You expect to see a signal for your brominated compound, but the intensity is very low, or there are no peaks at all.[15][22]

Causality & Troubleshooting Steps:

  • Sample Preparation and Concentration:

    • Ensure the sample concentration is within the optimal range for your instrument.[15] Too dilute, and you won't see a signal; too concentrated, and you can cause ion suppression.

  • Ionization Efficiency:

    • Brominated compounds can vary in their ionization efficiency. If using electrospray ionization (ESI), try switching polarity (positive vs. negative ion mode). Consider other ionization techniques like atmospheric pressure chemical ionization (APCI) if ESI is not effective for your analyte.[15]

  • System Health and Leaks:

    • A common cause of poor sensitivity is a leak in the system.[22] Use an electronic leak detector to check all fittings and connections from the gas supply to the instrument.

    • Verify that the detector is functioning correctly and that all system pressures are normal.[23]

  • Fragmentation of the Molecular Ion:

    • Halogenated compounds can be prone to fragmentation, where the molecular ion is unstable and immediately breaks apart.[7][21][24] You may not see a prominent molecular ion peak, but rather fragment ions that still contain the bromine isotopic pattern.

    • Action: Look for the characteristic 1:1 doublet pattern at lower m/z values in your spectrum. For example, in the spectrum of 1-bromobutane, the loss of the bromine atom results in a peak at m/z 57, while other fragments at m/z 107 and 109 still show the isotopic pattern.[8]

By systematically addressing these common issues, you can effectively troubleshoot the mass spectrometry of brominated compounds and confidently interpret their unique isotopic patterns.

References
  • Isotopes of bromine - Wikipedia. Wikipedia. [Link]

  • Deconvolution in mass spectrometry based proteomics - PubMed. PubMed. [Link]

  • Isotope pattern deconvolution for peptide mass spectrometry by non-negative least squares/least absolute deviation template matching - PubMed. PubMed. [Link]

  • Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PubMed. PubMed. [Link]

  • Software for the calculation of isotope patterns in tandem mass spectrometry - PubMed. PubMed. [Link]

  • mass spectra - the M+2 peak - Chemguide. Chemguide. [Link]

  • Isotopes in Mass Spectrometry - Chemistry Steps. Chemistry Steps. [Link]

  • (PDF) Deconvolution in mass spectrometry-based proteomics - ResearchGate. ResearchGate. [Link]

  • Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes? - Quora. Quora. [Link]

  • Bromine » isotope data - WebElements Periodic Table. WebElements. [Link]

  • Natural Variations of Isotopic Abundances. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Ch13 - Mass Spectroscopy - University of Calgary. University of Calgary. [Link]

  • Software for the calculation of isotope patterns in tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note - Save My Exams. Save My Exams. [Link]

  • List of mass spectrometry software - Wikipedia. Wikipedia. [Link]

  • Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent - PubMed. PubMed. [Link]

  • Interpretation of Isotope Peaks in Small Molecule LC–MS - Chromatography Online. Chromatography Online. [Link]

  • (PDF) Isotope pattern deconvolution for peptide mass spectrometry by non-negative least squares/least absolute deviation template matching - ResearchGate. ResearchGate. [Link]

  • Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. | Semantic Scholar. Semantic Scholar. [Link]

  • First-principles calculations of equilibrium bromine isotope fractionations - ResearchGate. ResearchGate. [Link]

  • A Method for Analyzing A + 2 Isotope Patterns for Use in Undergraduate Organic Courses. Journal of Chemical Education. [Link]

  • Isotope Distribution Calculator and Mass Spec Plotter - Scientific Instrument Services. Scientific Instrument Services. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • mass spectrum & fragmentation of 1-bromobutane - YouTube. YouTube. [Link]

  • ms isotopes: Br and Cl - csbsju. College of Saint Benedict & Saint John's University. [Link]

  • The mass spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. Scribd. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. G-M-I, Inc. [Link]

  • Video: Mass Spectrometry: Alkyl Halide Fragmentation - JoVE. JoVE. [Link]

  • A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. GenTech Scientific. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. CGSpace. [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. YouTube. [Link]

Sources

Technical Support Center: Reaction Monitoring of Quinolinone Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for monitoring quinolinone synthesis using Thin-Layer Chromatography (TLC). It addresses common challenges and offers practical, field-tested solutions to ensure reliable and efficient reaction tracking.

Introduction to Quinolinone Synthesis and TLC Monitoring

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. Their synthesis is a cornerstone of many drug discovery programs.[1][2] Common synthetic routes include the Conrad-Limpach, Camps, and Friedländer reactions, each with unique mechanisms and reaction conditions.[3][4][5][6][7][8]

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of these reactions. It offers a rapid, cost-effective, and straightforward method to qualitatively assess the consumption of starting materials and the formation of the desired quinolinone product.[9][10][11][12] Proper TLC technique is crucial for determining reaction endpoints, identifying potential side products, and optimizing reaction conditions for improved yields.[10][13]

Troubleshooting Guide: Common TLC Issues in Quinolinone Synthesis

This section addresses specific problems you may encounter while using TLC to monitor your quinolinone synthesis reactions.

Question: My spots are streaking or tailing down the TLC plate. What's causing this and how can I fix it?

Answer:

Streaking is a common issue that can obscure the separation between your starting material and product, making it difficult to assess the reaction's progress. The primary causes and their solutions are:

  • Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking.[9][14] The stationary phase (silica gel) becomes saturated, leading to a continuous "tail" rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. Aim for a concentration of a few milligrams per milliliter of a volatile solvent like dichloromethane or ethyl acetate.[12]

  • High Polarity of the Compound: Quinolinones and their precursors can be quite polar, leading to strong interactions with the polar silica gel stationary phase.

    • Solution: Modify your mobile phase by adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine. This will help to reduce the strong interactions and improve spot shape.[9]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve your sample is not volatile enough, it can interfere with the chromatography as the mobile phase moves up the plate.

    • Solution: Always use a volatile solvent (e.g., DCM, ethyl acetate) to dissolve your samples for TLC analysis.

Question: My spots are not moving from the baseline (Rf = 0) or are running with the solvent front (Rf ≈ 1). How do I get them to separate properly?

Answer:

This indicates that the polarity of your mobile phase is not suitable for your compounds. The goal is to achieve an Rf value between 0.3 and 0.7 for your compounds of interest to ensure good separation.[15]

  • Spots at the Baseline (Rf = 0): Your mobile phase is not polar enough to move the compounds up the plate.[9]

    • Solution: Increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[9] For highly polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[9]

  • Spots at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar, causing the compounds to travel with the solvent front without sufficient interaction with the stationary phase.[9]

    • Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, increase the percentage of hexane.[9]

Problem Probable Cause Recommended Solution
Spots at Baseline (Rf ≈ 0)Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).
Spots at Solvent Front (Rf ≈ 1)Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase (e.g., decrease ethyl acetate in a hexane/ethyl acetate mixture).
Poor Separation (Overlapping Spots)Mobile phase polarity is not optimized.Systematically test different solvent ratios to find the optimal separation. Consider a different solvent system if necessary.[9]

Question: I can't see any spots on my TLC plate under UV light. Does this mean my reaction hasn't worked?

Answer:

Not necessarily. While many quinolinones are UV-active due to their aromatic structure, some starting materials or intermediates may not be. Here's how to troubleshoot this:

  • Lack of a UV Chromophore: The compound may not absorb UV light at the wavelength you are using (typically 254 nm).

    • Solution: Use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups.[16][17] An iodine chamber is another simple and effective method.[16][17]

  • Sample Concentration is Too Low: The amount of compound on the plate may be below the limit of detection for your UV lamp.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[14] Alternatively, concentrate your reaction mixture sample before spotting.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase for my quinolinone synthesis?

A1: The selection of the mobile phase is critical for achieving good separation. A good starting point for many quinolinone syntheses is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[9] A common initial ratio to try is 7:3 or 8:2 hexanes:ethyl acetate.[9] Observe the initial separation and adjust the ratio to increase or decrease polarity as needed to achieve optimal Rf values. For more polar quinolinones, a system like dichloromethane/methanol may be more appropriate.[9]

Q2: How can I use TLC to definitively know when my reaction is complete?

A2: To effectively monitor a reaction, it is essential to use a "co-spot." On the baseline of your TLC plate, you should have three lanes:

  • Starting Material (SM): A spot of your limiting reactant.

  • Reaction Mixture (Rxn): A spot of the current reaction mixture.

  • Co-spot (Co): A single spot containing both the starting material and the reaction mixture.[12]

As the reaction progresses, the spot corresponding to the starting material in the "Rxn" lane will decrease in intensity, while a new spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[9][12] The co-spot helps to resolve any ambiguity if the Rf values of the starting material and product are very close.[12][18]

Q3: What are some common quinolinone synthesis reactions and their mechanisms?

A3: Several named reactions are fundamental to quinolinone synthesis:

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol condensation followed by cyclization and dehydration.[4][5][19]

  • Camps Quinoline Synthesis: This is the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one, depending on the substrate and reaction conditions.[3][20][21]

  • Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters.[6][7][8] Under kinetic control (lower temperatures), the 4-quinolone is typically formed, while thermodynamic control (higher temperatures) can lead to the 2-quinolone.[6][7]

Step-by-Step Protocol for TLC Monitoring of Quinolinone Synthesis

This protocol outlines the standard procedure for setting up and running a TLC plate to monitor your reaction.

  • Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[9]

    • Mark the lanes for your starting material, reaction mixture, and co-spot.

  • Sample Preparation:

    • Dissolve a small amount of your starting material(s) and a sample from your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[9]

  • Spotting:

    • Using a capillary tube or micropipette, apply a small spot of each sample to its designated lane on the baseline.[9]

    • For the co-spot, apply a spot of the starting material, let it dry, and then apply a spot of the reaction mixture on top of it.

    • Ensure the spots are small and concentrated to prevent streaking.

  • Development:

    • Place the TLC plate in a developing chamber containing your chosen mobile phase.

    • Ensure the solvent level is below the baseline.[9][14]

    • Cover the chamber to maintain a saturated atmosphere and allow the solvent to ascend the plate.

    • Remove the plate when the solvent front is about 1 cm from the top.[9]

  • Visualization:

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm and/or 365 nm).[9] Circle the visible spots with a pencil.

    • If spots are not visible, use an appropriate chemical stain (e.g., potassium permanganate or an iodine chamber).[9][22]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [23]

    • Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction.

Visual Workflow and Logic Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop Plate in Chamber A->E B Prepare TLC Plate (Draw Baseline) D Spot Samples on Baseline B->D C Prepare Samples (SM, Rxn, Co-spot) C->D D->E F Dry Plate & Mark Solvent Front E->F G Visualize under UV Light F->G H Apply Chemical Stain (if needed) G->H No spots visible I Calculate Rf Values G->I H->I J Assess Reaction Progress I->J

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting_Logic cluster_problems Identify Problem cluster_solutions Implement Solution Start Analyze TLC Plate P1 Streaking/Tailing Spots Start->P1 P2 Rf ≈ 0 or Rf ≈ 1 Start->P2 P3 No Visible Spots Start->P3 S1 Dilute Sample / Modify Mobile Phase P1->S1 S2 Adjust Mobile Phase Polarity P2->S2 S3 Use Chemical Stain P3->S3 Result Optimal Separation S1->Result S2->Result S3->Result

Caption: Troubleshooting logic for common TLC issues.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available from: [Link]

  • Camps, R. (1899). Synthesen von Chinolinderivaten. Archiv der Pharmazie, 237(1), 659-691. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Name Reactions. Camps Quinoline Synthesis. Available from: [Link]

  • Wikipedia. Camps quinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • JPTCP. Benign and proficient procedure for preparation of quinoline derivatives. Available from: [Link]

  • Química Orgánica. Friedlander quinoline synthesis. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis. Available from: [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. Available from: [Link]

  • Chem-Station. Camps Quinoline Synthesis. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • National Institutes of Health. Detection Progress of Selected Drugs in TLC. Available from: [Link]

  • ResearchGate. TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Available from: [Link]

  • Reddit. How do I monitor this reaction and do column chromatography on the product?. Available from: [Link]

  • University of California, Irvine. TLC Visualization Solutions. Available from: [Link]

  • National Institutes of Health. A rapid and systematic approach for the optimization of radio-TLC resolution. Available from: [Link]

  • University of Rochester. Troubleshooting Thin-Layer Chromatography. Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • Semantic Scholar. Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available from: [Link]

  • University of Calgary. Thin Layer Chromatography (TLC). Available from: [Link]

  • ResearchGate. (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available from: [Link]

  • YouTube. Visualizing a TLC plate. Available from: [Link]

  • ResearchGate. TLC and Raman spectra diagram of eight quinolones. Available from: [Link]

  • Khan Academy. Calculating retention factors for TLC. Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Available from: [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. Available from: [Link]

  • National Institutes of Health. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Quinolino​nes: From Classic Cyclizations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and materials science, the quinolinone scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals, such as the antibacterial agent ciprofloxacin, and its role in functional materials, demand a robust understanding of its synthesis. This guide provides an in-depth comparative analysis of the primary methods for synthesizing quinolinones, offering insights into the underlying mechanisms, practical considerations, and experimental data to inform your selection of the optimal synthetic route.

Introduction: The Strategic Importance of Quinolinone Synthesis

The quinolinone core, a bicyclic aromatic system, is a privileged structure in drug discovery due to its ability to mimic peptide bonds and interact with a wide array of biological targets. The choice of synthetic method is a critical decision, directly impacting yield, purity, substrate scope, and scalability. This guide will compare and contrast the following key methodologies:

  • Classic Condensation-Cyclization Reactions:

    • Conrad-Limpach-Knorr Synthesis

    • Camps Cyclization

    • Friedländer Annulation

  • Modern Transition-Metal-Catalyzed Strategies:

    • Palladium-Catalyzed Buchwald-Hartwig Amination followed by Cyclization

    • Copper-Catalyzed Ullmann Condensation and subsequent cyclization

We will delve into the mechanistic nuances of each, providing the "why" behind the procedural steps and offering a clear-eyed view of their respective advantages and limitations.

Classical Synthesis Routes: The Foundation of Quinolinone Chemistry

The traditional methods for quinolinone synthesis have been refined over more than a century and remain valuable tools in the synthetic chemist's arsenal. These reactions typically involve the condensation of anilines with β-ketoesters or related compounds, followed by a high-temperature cyclization.

The Conrad-Limpach-Knorr Synthesis

This method is a stalwart for producing 4-quinolinone and 2-quinolinone derivatives. The pathway diverges based on reaction temperature, a critical parameter controlling the regioselectivity of the final product.

  • Mechanism: The synthesis proceeds via an initial condensation of an aniline with a β-ketoester. At lower temperatures (around 140 °C), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization, yields the 4-quinolinone (Conrad-Limpach pathway). At higher temperatures, an acetoacetanilide is formed first, which then cyclizes in the presence of a dehydrating agent like sulfuric acid to give the 2-quinolinone (Knorr pathway).

  • Expert Insight: The temperature control is paramount. The initial condensation is reversible, but the subsequent cyclization is not. The higher stability of the β-aminoacrylate at lower temperatures is the kinetic handle that allows for selective formation of the 4-quinolinone. The Knorr pathway, requiring harsher acidic conditions, is often lower yielding but necessary for accessing the 2-quinolinone isomer.

Conrad_Limpach_Knorr Aniline Aniline Intermediate_A β-Aminoacrylate (Kinetic Product) Aniline->Intermediate_A ~140°C (Conrad-Limpach) Intermediate_B Acetoacetanilide (Thermodynamic Product) Aniline->Intermediate_B >160°C (Knorr) Ketoester β-Ketoester Ketoester->Intermediate_A Ketoester->Intermediate_B Product_A 4-Quinolinone Intermediate_A->Product_A Thermal Cyclization Product_B 2-Quinolinone Intermediate_B->Product_B H₂SO₄ Cyclization

Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis is temperature-dependent.

Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form either a 2-hydroxy- or 4-hydroxyquinoline.[1] The regiochemical outcome is highly dependent on the substitution pattern and the reaction conditions.

  • Mechanism: The reaction proceeds via an intramolecular aldol-type condensation.[2] A strong base, such as sodium hydroxide, deprotonates the methylene group adjacent to the acetophenone carbonyl, leading to an enolate. This enolate then attacks the amide carbonyl. Subsequent dehydration yields the quinolinone ring. The direction of cyclization (i.e., which carbonyl is attacked) determines the final product.

  • Expert Insight: The choice of base and solvent can be used to steer the regioselectivity. A strong base favors deprotonation at the more acidic site, often leading to the 4-quinolinone. Weaker bases may allow for competitive cyclization pathways. This method is particularly useful for synthesizing 2-aryl-4-quinolinones, as the necessary precursors can be readily prepared via copper-catalyzed amidation of o-haloacetophenones.[2]

Camps_Cyclization Start o-Acylaminoacetophenone Enolate_A Enolate A (Deprotonation at CH₂) Start->Enolate_A Strong Base (e.g., NaOH) Enolate_B Enolate B (Deprotonation at Amide CH₂) Start->Enolate_B Weaker Base Cyclization_A Intramolecular Aldol Condensation Enolate_A->Cyclization_A Cyclization_B Intramolecular Aldol Condensation Enolate_B->Cyclization_B Product_A 4-Quinolinone Cyclization_A->Product_A Dehydration Product_B 2-Quinolinone Cyclization_B->Product_B Dehydration

Caption: Camps cyclization pathway is directed by the choice of base.

Friedländer Annulation

The Friedländer synthesis is a versatile and straightforward method for producing quinolines (which exist in tautomeric equilibrium with quinolinones) by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4]

  • Mechanism: The reaction can be catalyzed by either acid or base. The mechanism involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway involves the initial formation of a Schiff base between the aniline and the ketone, followed by an intramolecular aldol reaction.[3]

  • Expert Insight: The primary advantage of the Friedländer synthesis is its convergence and atom economy. However, its classical application often requires harsh conditions (high temperatures and strong acid or base), which can limit its functional group tolerance.[4] Modern variations have addressed this by employing milder catalysts, such as iodine, Lewis acids, or even metal-free solvent-catalysts, significantly broadening the reaction's scope.[3][5] A key challenge can be controlling regioselectivity when unsymmetrical ketones are used.[4]

Modern Transition-Metal-Catalyzed Methods

The advent of transition-metal catalysis has revolutionized quinolinone synthesis, offering milder reaction conditions, superior functional group tolerance, and access to a wider range of complex derivatives.[6]

Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction is not a direct quinolinone synthesis but is a critical step in many modern, multi-step approaches. It is frequently used to couple an amine with a suitably functionalized aryl halide, creating a precursor ripe for subsequent cyclization.

  • Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex. The coordinated amine is then deprotonated by a base, forming a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.

  • Expert Insight: The Buchwald-Hartwig amination is prized for its exceptional scope and reliability.[7] The choice of phosphine ligand is crucial for success and is tailored to the specific substrates. For quinolinone synthesis, this method is often employed to create the aniline-containing intermediate, which is then subjected to cyclization conditions (e.g., an intramolecular Heck reaction or condensation) to forge the quinolinone ring. This two-step sequence allows for a modular and highly flexible approach to complex quinolinones.[8]

Buchwald_Hartwig_Workflow Start Aryl Halide + Amine BH_Step Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->BH_Step Intermediate Arylamine Intermediate BH_Step->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Quinolinone Derivative Cyclization->Product

Caption: A modern workflow for quinolinone synthesis using Buchwald-Hartwig amination.

Comparative Analysis and Experimental Data

The optimal choice of synthesis depends on the target molecule's substitution pattern, the available starting materials, and the desired scale of the reaction.

Method Precursors Conditions Typical Yields Advantages Limitations
Conrad-Limpach Anilines, β-KetoestersHigh Temp. (140-250°C)40-70%Good for 4-hydroxyquinolines; regioselectivity is tunable with temperature.Harsh conditions; limited functional group tolerance; can give mixtures.[9]
Camps Cyclization o-AcylaminoacetophenonesBasic (e.g., NaOH)60-95%Good yields; useful for 2-aryl-4-quinolinones.[2]Precursor synthesis required; potential for isomeric mixtures.[1]
Friedländer Annulation 2-Aminoaryl ketones/aldehydes, α-Methylene carbonylsAcidic or Basic, High Temp. (Classical)50-90%Convergent; atom-economical.[4]Harsh conditions in classical variants; potential regioselectivity issues.[4]
Transition-Metal Catalyzed Aryl halides, Amines, etc.Mild (often < 120°C)70-98%Excellent functional group tolerance; high yields; modular approach.[7][8]Catalyst cost; ligand sensitivity; often multi-step.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-Quinolinone via Camps Cyclization

This protocol is adapted from a procedure developed by the Buchwald group, which combines a copper-catalyzed amidation with a base-mediated Camps cyclization.[2]

Step A: Copper-Catalyzed Amidation

  • To an oven-dried Schlenk tube, add CuI (5 mol %), the appropriate 2-haloacetophenone (1.0 equiv), the desired amide (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude N-(2-acylaryl)amide by flash chromatography.

Step B: Base-Mediated Cyclization

  • Dissolve the purified N-(2-acylaryl)amide (1.0 equiv) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (3.0 equiv).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and slowly acidify with 1 M HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-aryl-4-quinolinone.

Protocol 2: Friedländer Synthesis of a Poly-substituted Quinoline (Catalytic Method)

This protocol is a representative example of a modern, milder Friedländer synthesis.[10]

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv), the α-methylene carbonyl compound (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (10 mol %).

  • Add toluene as the solvent.

  • Equip the flask with a Dean-Stark apparatus to remove water formed during the reaction.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired quinoline.

Conclusion

The synthesis of quinolinones is a mature field, yet it continues to evolve. Classical methods like the Conrad-Limpach, Camps, and Friedländer reactions remain powerful for their directness and utility in synthesizing specific core structures. However, their often-harsh reaction conditions can be a significant drawback. The rise of transition-metal catalysis has provided a paradigm shift, enabling the construction of highly functionalized and complex quinolinones under mild conditions with excellent yields. The choice of method is ultimately a strategic one, balancing factors of substrate availability, desired functional group tolerance, scalability, and the specific substitution pattern of the target molecule. A thorough understanding of each method's strengths and weaknesses, as presented in this guide, is essential for any researcher working to harness the potential of the quinolinone scaffold.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Camps quinoline synthesis. Wikipedia. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2022, 27(21), 7566. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. 2013, 125(1), 1939-1947. Available at: [Link]

  • A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences. 2018, 130(6). Available at: [Link]

  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds. 2020, 40(4), 1018-1027. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide: Gould-Jacobs vs. Knorr Synthesis for 6-bromoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinolone Scaffold

The quinolin-4(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1] The specific analogue, 6-bromoquinolin-4(1H)-one, serves as a crucial intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors and other biologically active compounds. The strategic placement of the bromine atom at the C6 position provides a versatile handle for further functionalization through cross-coupling reactions, making its efficient synthesis a topic of considerable interest.

This guide provides an in-depth comparison of two classical and powerful methods for constructing the quinolinone core: the Gould-Jacobs reaction and the Knorr synthesis (and its closely related Conrad-Limpach variation). We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and offer a critical evaluation of each route's performance in the context of synthesizing 6-bromoquinolin-4(1H)-one.

The Gould-Jacobs Reaction: A Robust Pathway to 4-Quinolones

First reported in 1939, the Gould-Jacobs reaction has become a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones).[2][3] The strategy involves the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization.[4]

Reaction Mechanism and Rationale

The synthesis proceeds through a well-defined, multi-step sequence. The choice of starting materials—4-bromoaniline and a malonate derivative like diethyl (ethoxymethylene)malonate (DEEM)—directly dictates the final substitution pattern.

  • Condensation: The reaction initiates with a nucleophilic attack by the aniline nitrogen onto the electron-deficient carbon of the malonate's vinyl ether moiety, followed by the elimination of ethanol. This forms a stable anilinomethylenemalonate intermediate.[5]

  • Thermal Cyclization: This is the critical, energy-intensive step. At temperatures often exceeding 240-250°C, the intermediate undergoes a 6-electron electrocyclic ring closure onto one of the ortho positions of the aniline ring.[1][6] This is followed by the elimination of a second molecule of ethanol to form the aromatic quinolone ring system. This step is typically performed in a high-boiling, inert solvent like diphenyl ether or mineral oil to achieve the necessary temperatures and ensure homogeneous heat transfer.[1][7]

  • Hydrolysis & Decarboxylation (if necessary): The direct product of the cyclization is an ethyl 4-hydroxyquinoline-3-carboxylate. To obtain the target 6-bromoquinolin-4(1H)-one, the ester must be saponified to the corresponding carboxylic acid, which is then decarboxylated, usually by heating, to yield the final product.[4]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 4-Bromoaniline + Diethyl (ethoxymethylene)malonate B Anilinomethylenemalonate Intermediate A->B - EtOH C Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate B->C Heat (~250°C) - EtOH D 6-Bromo-4-hydroxy- quinoline-3-carboxylic acid C->D 1. NaOH 2. H+ E 6-bromoquinolin-4(1H)-one (Target Molecule) D->E Heat - CO2

Caption: Mechanism of the Gould-Jacobs synthesis for 6-bromoquinolin-4(1H)-one.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a composite of established procedures and represents a robust starting point for laboratory synthesis.[7][8]

Step 1: Condensation

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours.

  • During this time, the ethanol byproduct can be observed distilling from the reaction mixture. The reaction can be monitored by TLC until the 4-bromoaniline is consumed.

  • The resulting intermediate adduct, a viscous oil or solid, is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a high-temperature thermometer and a reflux condenser, preheat a volume of diphenyl ether to 240-250°C.

  • Add the crude intermediate adduct from Step 1 portion-wise to the hot diphenyl ether with vigorous stirring. Maintain the temperature throughout the addition.

  • Heat the mixture at 250°C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, will often precipitate.

  • Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux for 1-2 hours until a clear solution is obtained.

  • Cool the solution in an ice bath and acidify to pH ~2-3 with concentrated HCl. The carboxylic acid will precipitate.

  • Filter the solid, wash with water, and dry.

  • Place the dry 6-bromo-4-hydroxyquinoline-3-carboxylic acid in a flask and heat to ~270-295°C in mineral oil or neat until gas evolution (CO2) ceases (approx. 10-15 minutes).

  • Cool the mixture, dilute with chloroform or hexane, filter the solid product, wash, and dry to yield 6-bromoquinolin-4(1H)-one.

The Knorr Synthesis: A Route to 2-Quinolones and its 4-Quinolone Variant

The classical Knorr quinoline synthesis, first described in 1886, involves the acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline (quinolin-2(1H)-one).[9][10][11] This presents an immediate challenge for our target, which is a 4-quinolone. However, a closely related variant, the Conrad-Limpach-Knorr synthesis , provides the desired 4-quinolone isomer by carefully controlling the reaction conditions.[12][13]

Reaction Mechanism: Knorr vs. Conrad-Limpach Control

The synthesis begins with the reaction between an aniline and a β-ketoester (e.g., 4-bromoaniline and ethyl acetoacetate). This initial condensation is the crucial branching point that determines the final product.

  • Knorr Pathway (to 2-Quinolones): Under thermodynamic control (higher temperatures, ~110-140°C), the reaction favors the formation of the more stable β-ketoanilide intermediate. Subsequent treatment with a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA) catalyzes an intramolecular electrophilic aromatic substitution to yield the 2-quinolone.[9][11]

  • Conrad-Limpach Pathway (to 4-Quinolones): Under kinetic control (lower temperatures, typically below 100°C), the reaction favors the formation of a β-aminoacrylate (an enamine). This intermediate, upon heating to very high temperatures (similar to the Gould-Jacobs cyclization), undergoes thermal cyclization to produce the 4-quinolone.[12][13]

For the synthesis of 6-bromoquinolin-4(1H)-one, the Conrad-Limpach conditions are required.

Conrad_Limpach_Knorr Conrad-Limpach-Knorr Pathways cluster_0 Kinetic Control (Conrad-Limpach) cluster_1 Thermodynamic Control (Knorr) A 4-Bromoaniline + Ethyl Acetoacetate B β-Aminoacrylate (Intermediate) A->B < 100°C D β-Ketoanilide (Intermediate) A->D > 110°C C 6-Bromo-2-methyl- quinolin-4(1H)-one (4-Quinolone) B->C Heat (~250°C) E 6-Bromo-4-methyl- quinolin-2(1H)-one (2-Quinolone) D->E H2SO4, Heat

Caption: Competing pathways of the Conrad-Limpach (kinetic) and Knorr (thermodynamic) syntheses.

Experimental Protocol: Conrad-Limpach-Knorr Synthesis

This protocol is designed to favor the formation of the 4-quinolone isomer.

Step 1: Condensation (Kinetic Control)

  • Combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a flask. A mild acid catalyst (e.g., a drop of acetic acid) can be added.

  • Gently heat the mixture at 40-60°C for 2-4 hours. The removal of water via a Dean-Stark apparatus (if using a solvent like toluene) can help drive the equilibrium towards the enamine product.[14]

  • Monitor the reaction by NMR or TLC to confirm the formation of the β-aminoacrylate intermediate and minimize the formation of the anilide.

  • Remove any solvent and excess reagents under reduced pressure. The crude enamine is used directly in the next step.

Step 2: Thermal Cyclization

  • This step is analogous to the Gould-Jacobs cyclization. In a separate flask, preheat diphenyl ether or mineral oil to ~250°C.

  • Add the crude β-aminoacrylate intermediate portion-wise to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute with hexane, filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry to yield 6-bromo-2-methylquinolin-4(1H)-one. Note: This route inherently introduces a methyl group at the C2 position from the ethyl acetoacetate starting material.

Comparative Analysis: Gould-Jacobs vs. Knorr

FeatureGould-Jacobs SynthesisConrad-Limpach-Knorr Synthesis
Primary Product Unambiguously yields 4-quinolones .[4]Can yield 2-quinolones (Knorr) or 4-quinolones (Conrad-Limpach) depending on conditions.[12][13]
Starting Materials Substituted Aniline + Alkoxymethylenemalonate derivative.[15]Substituted Aniline + β-ketoester.[12]
Key Intermediate Anilinomethylenemalonate.[16]β-Aminoacrylate (for 4-quinolone) or β-Ketoanilide (for 2-quinolone).[17]
Regioselectivity Excellent for 4-quinolone. Cyclization is generally predictable.Highly dependent on temperature control in the initial condensation step. Risk of mixed products.
Reaction Conditions High-temperature (~250°C) thermal cyclization required.[1][6] Often requires multi-step hydrolysis and decarboxylation.[8]Requires careful temperature control for initial condensation, followed by high-temperature (~250°C) cyclization.[6]
Substituents Yields a C3-carboxy functionalized quinolone, which is then removed.The choice of β-ketoester determines the C2 substituent (e.g., methyl from acetoacetate).
Yields Reported yields for the cyclization and decarboxylation steps are often good, in the range of 70-80%.[7][18]Can be moderate to good, but sensitive to conditions. Poor control can lead to low yields of the desired isomer.
Advantages - Direct and reliable route to the 4-quinolone core.- High regioselectivity.- Can be a more direct, one-pot cyclization after initial condensation.- Versatile C2-substitution.
Disadvantages - Requires extremely high temperatures.- Use of hard-to-remove high-boiling solvents.- Often a multi-step process (hydrolysis/decarboxylation).[1]- Prone to isomer formation.- Strict control of reaction conditions is critical for success.- Also requires very high cyclization temperatures.

Conclusion and Recommendation

For the specific synthesis of 6-bromoquinolin-4(1H)-one , the Gould-Jacobs reaction is the superior and more reliable method . Its primary advantage is the unambiguous formation of the desired 4-quinolone constitutional isomer. While the reaction conditions are harsh, involving very high temperatures and requiring subsequent hydrolysis and decarboxylation steps, the predictability and selectivity of the cyclization outweigh the operational challenges.

The Conrad-Limpach-Knorr route, while viable, is fraught with challenges related to regioselectivity. The initial condensation step is a delicate equilibrium, and failure to maintain strict kinetic control can lead to the formation of the undesired β-ketoanilide and, ultimately, the 2-quinolone isomer. Furthermore, this route inherently introduces a substituent at the C2 position, which is not present in the target molecule. Therefore, for achieving a clean and predictable synthesis of 6-bromoquinolin-4(1H)-one, the Gould-Jacobs pathway offers a more robust and trustworthy approach for the drug development professional.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Larock, R. C., & Dong, D. (2009). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Molecules, 14(9), 3477–3490. [Link]

  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6443. [Link]

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39315-39319. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

  • Wikipedia. Knorr quinoline synthesis. [Link]

  • SynArchive. Knorr Quinoline Synthesis. [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Institut Pasteur. On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • TSI Journals. SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Wiley Online Library. Knorr Quinoline Synthesis. [Link]

  • R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 1939, 61, 2890. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 6-Substituted Quinolinones as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinolinone core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted quinolinones, focusing on their potential as anticancer agents. We will delve into their mechanisms of action, supported by comparative experimental data, and provide detailed protocols for their evaluation.

The Quinolinone Scaffold: A Versatile Platform for Anticancer Drug Design

The quinolinone nucleus, a fusion of a benzene and a pyridine ring, offers a unique three-dimensional architecture that can be strategically modified to interact with various biological targets.[1][3] Substitutions at the 6-position of the quinolinone ring have proven to be particularly influential in dictating the anticancer potency and selectivity of these compounds.[4] Our exploration will focus on two prominent mechanisms of action for 6-substituted quinolinones: tubulin polymerization inhibition and Aurora kinase inhibition.

6-Substituted Quinolinones as Tubulin Polymerization Inhibitors: A Comparative Analysis

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a well-validated target for anticancer drugs.[5] Agents that disrupt microtubule dynamics can arrest cell division and induce apoptosis. A notable class of 6-substituted quinolinones, the quinolin-6-yloxyacetamides, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[6][7]

Structure-Activity Relationship Insights

The general structure of these compounds features a quinolin-6-yloxyacetamide core. The SAR studies reveal that the nature of the substituents on the acetamide nitrogen and the quinoline ring significantly impacts their activity.

  • Substitution on the Acetamide Nitrogen: The potency of these compounds is highly dependent on the substituent attached to the acetamide nitrogen. Small, hydrophobic groups tend to be favored.

  • Substitution on the Quinoline Ring: Modifications at other positions of the quinoline ring can also modulate activity, often by influencing the compound's physicochemical properties, such as solubility and cell permeability.

Comparative Performance Against Colchicine

To contextualize the potency of these 6-substituted quinolinones, a comparison with the well-established tubulin inhibitor, colchicine, is essential.

CompoundTargetIC50 (µM) for Tubulin Polymerization InhibitionReference CompoundIC50 (µM) of ReferenceCell Line Examples and IC50 (nM)References
Quinolin-6-yloxyacetamide Analog 1 Tubulin (Colchicine Site)~2.0 - 5.0Colchicine~1.0 - 3.0A549 (lung), HeLa (cervical) - varying in the nanomolar range[6][7]
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 4a) Tubulin (Colchicine Site)0.85Combretastatin A-4 (CA-4)1.2KB, KBvin (P-glycoprotein overexpressing) - GI50 16-20 nM[8]

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

The data suggests that optimized 6-substituted quinolinones can exhibit tubulin polymerization inhibition activity comparable to or even exceeding that of known agents like CA-4.[8]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

The inhibitory effect of 6-substituted quinolinones on tubulin polymerization can be quantified using a fluorescence-based assay. This method is more sensitive than traditional turbidity assays.

G cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_measurement Measurement cluster_analysis Data Analysis tubulin Purified Tubulin (on ice) mix Prepare Reaction Mix: Tubulin + GTP + Buffer tubulin->mix gtp GTP Stock (on ice) gtp->mix buffer Polymerization Buffer (on ice) buffer->mix compound 6-Substituted Quinolinone (in DMSO) add_compound Add Compound/Controls to wells compound->add_compound controls Controls (DMSO, Colchicine) (in DMSO) controls->add_compound plate Add Reaction Mix to wells mix->plate incubate Incubate at 37°C plate->incubate add_compound->plate read Measure Fluorescence (kinetic read over 60 min) incubate->read plot Plot Fluorescence vs. Time read->plot calculate Calculate IC50 values plot->calculate G cluster_prep Preparation cluster_reaction Kinase Reaction (384-well plate) cluster_detection Luminescence Detection cluster_analysis Data Analysis kinase Aurora Kinase mix Add Kinase, Substrate, and Compound/Controls kinase->mix substrate Substrate (e.g., Histone H3) substrate->mix atp ATP initiate Initiate reaction by adding ATP atp->initiate compound 6-Substituted Quinolinone compound->mix controls Controls (DMSO, VX-680) controls->mix mix->initiate incubate Incubate at room temperature initiate->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent read Measure Luminescence add_reagent->read plot Plot Luminescence vs. [Compound] read->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for an in vitro Aurora kinase inhibition assay.

Cellular Activity and Cytotoxicity: The MTT Assay

To determine the effect of 6-substituted quinolinones on cancer cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [4]2. Compound Treatment: Treat the cells with a serial dilution of the 6-substituted quinolinone for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). [2]3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Synthesis of 6-Substituted Quinolinones

The synthesis of 6-substituted quinolinones often involves multi-step reaction sequences. A common strategy is the Conrad-Limpach or Knorr quinoline synthesis, followed by modification at the 6-position. For example, a 6-bromo-quinolinone can serve as a versatile intermediate for introducing various substituents via cross-coupling reactions like the Suzuki-Miyaura coupling. [9]

G cluster_synthesis General Synthetic Strategy start Substituted Aniline cyclization Cyclization Reaction (e.g., Knorr Synthesis) start->cyclization intermediate 6-Bromo-quinolinone cyclization->intermediate coupling Cross-Coupling Reaction (e.g., Suzuki Coupling) intermediate->coupling final 6-Aryl-substituted Quinolinone coupling->final

Caption: A generalized synthetic route to 6-substituted quinolinones.

Conclusion and Future Perspectives

The 6-substituted quinolinone scaffold represents a highly promising platform for the development of novel anticancer agents. Through targeted modifications at the 6-position, researchers have successfully developed potent inhibitors of tubulin polymerization and Aurora kinases. The comparative data presented in this guide highlights the potential of these compounds to rival or even surpass existing inhibitors.

Future research in this area should focus on:

  • Improving Selectivity: Fine-tuning the 6-substituent to enhance selectivity for specific kinase isoforms or to overcome drug resistance mechanisms.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Translating the promising in vitro results into robust preclinical and clinical data.

By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships, the full therapeutic potential of 6-substituted quinolinones in oncology can be realized.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.
  • Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymeriz
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.
  • Comparative Anticancer Activity of Substituted Quinolines. Benchchem.
  • Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin. MDPI.
  • Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin. PubMed.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PubMed Central.
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymeriz
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PubMed Central.
  • Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib.
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central.
  • Generic structures of quinolone inhibitors of tubulin polymerization.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PubMed Central.
  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Review on recent development of quinoline for anticancer activities. ScienceDirect.
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.
  • Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM).
  • Benchmarking 6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Drugs. Benchchem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
  • Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors.
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.
  • IC50 values of the test compounds against the three cancer cell lines.
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation.
  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. ScienceDirect.
  • VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. PubMed.
  • The aurora kinase inhibitor VX-680 shows anti-cancer effects in primary metastatic cells and the SW13 cell line. PubMed.
  • Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay. PubMed.
  • Chemical structures of Aurora kinase inhibitors analyzed in this study.
  • VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. PubMed.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of 6-Bromo- vs. 6-Chloro-Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinolinone scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. The strategic placement of substituents on this heterocyclic system is a key determinant of their therapeutic potential. Among these, halogenation at the 6-position has proven to be a critical modification for enhancing potency and modulating activity. This guide provides an in-depth, objective comparison of the biological activities of 6-bromo- and 6-chloro-quinolinones, synthesizing available experimental data to elucidate the nuanced yet significant impact of these two halogens on anticancer, antimicrobial, and enzyme inhibitory properties.

The Significance of the C-6 Halogen: A Gateway to Enhanced Bioactivity

The introduction of a halogen atom at the 6-position of the quinolinone ring system profoundly influences the molecule's physicochemical properties. Both bromine and chlorine are electron-withdrawing groups, which can alter the electron density distribution across the aromatic system, thereby affecting interactions with biological targets. Furthermore, their size and lipophilicity play a crucial role in membrane permeability and binding affinity to enzymes and receptors. The choice between a bromo or a chloro substituent is therefore a critical decision in the design of novel quinolinone-based therapeutic agents.

Anticancer Activity: A Tale of Two Halogens in Different Scaffolds

While direct head-to-head comparative studies on 6-bromo- versus 6-chloro-quinolinones are limited, valuable insights can be gleaned from research on analogous heterocyclic systems.

A study on quinoxaline derivatives, a structurally related class of compounds, revealed that the introduction of a bromo group conferred superior inhibitory activity against human non-small-cell lung cancer cells (A549) when compared to a nitro group[1]. This suggests that the electronic and steric properties of bromine at this position are favorable for anticancer activity in this particular scaffold. For instance, compound 4m (a bromo-substituted quinoxaline) exhibited an IC50 of 9.32 ± 1.56 μM against A549 cells, comparable to the clinical anticancer drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM)[1].

In a separate investigation on quinazoline-4(3H)-one derivatives, a 6-bromo substituted compound (8a ) demonstrated potent cytotoxic activity against MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma) cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively[2]. This highlights the potential of 6-bromo-quinazolinones as anticancer agents.

Conversely, a study focusing on 6-chloro-quinazolin derivatives also reported significant antitumor activities[3]. Compounds 5a and 5f from this series were identified as the most active, inducing apoptosis in MGC-803 and Bcap-37 cancer cells[3].

Although these studies do not offer a direct comparison within the quinolinone framework, they collectively underscore the importance of a halogen at the 6-position for cytotoxic activity. The choice between bromine and chlorine may be context-dependent, relying on the specific heterocyclic core and the targeted cancer cell line.

Comparative Cytotoxicity Data
Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference
Bromo-Substituted QuinoxalineCompound 4mA549 (Non-small-cell lung)9.32 ± 1.56[1]
Bromo-Substituted QuinazolinoneCompound 8aMCF-7 (Breast)15.85 ± 3.32[2]
SW480 (Colorectal)17.85 ± 0.92[2]
Chloro-Substituted QuinazolinoneCompounds 5a, 5fMGC-803, Bcap-37Apoptosis induction at 10 µM[3]

Antimicrobial Properties: Emerging Evidence for Halogen-Specific Efficacy

The antimicrobial potential of halogenated compounds is well-established. In the context of quinolinone-related structures, emerging evidence suggests that the choice between a bromo and a chloro substituent can significantly impact antibacterial efficacy.

A comparative study on flavonoid derivatives containing either a chlorine or a bromine atom provided direct evidence of this differential activity. The study found that 6-chloro-8-nitroflavone exhibited a more potent inhibitory effect against several pathogenic bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli, as well as the yeast Candida albicans, compared to its 6-bromo counterpart[4]. This suggests that for this particular scaffold, chlorine at the 6-position is more advantageous for broad-spectrum antimicrobial activity.

While this study was not on quinolinones, the findings provide a valuable starting point for hypotheses regarding the antimicrobial activities of 6-chloro- and 6-bromo-quinolinones. It is plausible that the higher electronegativity and smaller size of chlorine compared to bromine could lead to more favorable interactions with bacterial targets.

General studies on the bactericidal activity of N-bromine and N-chlorine compounds have shown that in the absence of organic material, bromine compounds tend to exhibit higher bactericidal activity. However, this superiority can be reversed in the presence of proteinaceous material, where chlorine compounds may show greater efficacy[5][6]. This highlights the importance of the experimental conditions when comparing the antimicrobial effects of halogenated compounds.

Comparative Antimicrobial Activity of Halogenated Flavonoids
CompoundTarget MicroorganismActivityReference
6-chloro-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansStrongest inhibitory effect[4]
6-bromo-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansInhibitory effect[4]

Enzyme Inhibition: A Key Mechanism of Action

Many of the biological activities of quinolinone derivatives can be attributed to their ability to inhibit specific enzymes. While direct comparative data for 6-bromo- versus 6-chloro-quinolinones as enzyme inhibitors is scarce, the broader family of quinolinone inhibitors is known to target a range of enzymes.

For instance, a technical guide on quinolinone-based inhibitors highlights that 6-bromo-8-nitroquinolin-2(1H)-one is a potent inhibitor of Trypanosoma brucei brucei with an EC50 of 12 nM[7]. Another study focused on 6-bromo-3-hydroxyquinolin-2(1H)-one as an inhibitor of Tyrosinase and D-Amino Acid Oxidase (DAAO), with IC50 values of 3.14 µM and 0.011 µM, respectively[8]. These findings underscore the potential of brominated quinolinones as potent enzyme inhibitors.

The mechanism of action for many quinolone derivatives, particularly in their anticancer and antibacterial roles, involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair[9].

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental methodologies for key assays are provided below.

In Vitro Anticancer Drug Screening Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Cytotoxicity Assessment cluster_2 Mechanism of Action Studies A Prepare Cancer Cell Lines B Treat Cells with Quinolinone Derivatives A->B C Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Determine IC50 Values C->D E Apoptosis Assays (e.g., Annexin V) D->E F Cell Cycle Analysis D->F G Western Blot for Target Proteins D->G

Caption: General workflow for in vitro anticancer drug screening.

Standard Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Quinolinone Derivatives B->C D Incubate Plates C->D E Read MIC Values D->E F Determine MBC (Optional) E->F

Caption: Standard workflow for antimicrobial susceptibility testing.

General Workflow for In Vitro Enzyme Inhibition Assay

G cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare Assay Buffer and Substrate B Add Test Compound (Quinolinone Derivative) A->B C Pre-incubate B->C D Initiate Reaction with Enzyme C->D E Monitor Reaction Progress (e.g., Spectrophotometry, Fluorometry) D->E F Calculate Percentage Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion: A Call for Direct Comparative Studies

The available evidence, though largely indirect, strongly suggests that the nature of the halogen at the 6-position of the quinolinone ring is a critical determinant of biological activity. While 6-bromo-substituted analogs have shown significant promise in the realm of anticancer research, particularly in related heterocyclic systems, 6-chloro-substitution appears to be advantageous for antimicrobial applications in certain contexts.

However, the lack of direct, head-to-head comparative studies of 6-bromo- and 6-chloro-quinolinones against the same biological targets under identical experimental conditions represents a significant knowledge gap. Such studies are crucial for establishing definitive structure-activity relationships and for guiding the rational design of next-generation quinolinone-based therapeutics. Future research should focus on the parallel synthesis and evaluation of both 6-bromo- and 6-chloro-quinolinone derivatives to provide the much-needed quantitative data for a conclusive comparison. This will undoubtedly accelerate the development of more potent and selective drug candidates for a range of diseases.

References

  • Abbas, S. Y., et al. (2018). Synthesis and biological evaluation of new quinolone-amidrazone hybrids as potential antimicrobial and anticancer agents.
  • A new series of quinazoline-4(3H)-one derivatives having a thiol group at position 2 of the quinazoline ring (8a-8 h) were designed and synthesized as potential anticancer agents. (2024). BMC Chemistry.
  • A Comparative Analysis of Quinolinone-Based Inhibitors: Benchmarking Performance in Drug Discovery. (2025). BenchChem.
  • A Comparative Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one and its Analogues as Potential Therapeutic Agents. (2025). BenchChem.
  • Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). European Journal of Medicinal Chemistry.
  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.).
  • Benchmarking 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Analysis Against Known Tyrosinase and D-Amino Acid Oxidase Inhibitors. (2025). BenchChem.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Advances.
  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.). Bioorganic Chemistry.
  • Comparative Anticancer Efficacy of Substituted Quinolines: A Focus on a Quinoline-Chalcone Hybrid and a 4-Amino-7-Chloroquinoline Deriv
  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. (2007). Antimicrobial Agents and Chemotherapy.
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2021).
  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. (2014). Journal of Applied Microbiology.
  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. (2014). Journal of Applied Microbiology.
  • Antimicrobial Activity of Halogens. (1981). Journal of Food Protection.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).

Sources

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Anticancer Activity of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel anticancer agents. Its versatile structure allows for extensive chemical modification, leading to a diverse library of derivatives with potent and selective antitumor activities. This guide provides an in-depth comparison of the anticancer activity of various quinolinone derivatives, supported by experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and development. Our focus is to elucidate the structure-activity relationships (SAR) and mechanisms of action that drive the efficacy of these promising compounds.

Unveiling the Anticancer Potential: A Comparative Analysis of Quinolinone Derivatives

The anticancer activity of quinolinone derivatives is profoundly influenced by the nature and position of substituents on the quinolinone core. These modifications can dramatically alter the compound's interaction with biological targets, leading to enhanced cytotoxicity against cancer cells.

Structure-Activity Relationship (SAR) Insights

A comprehensive review of the literature reveals several key SAR trends. For instance, the introduction of a carboxamide linkage at different positions within the quinolinone framework has proven to be an effective strategy for enhancing anticancer potency.[1] Furthermore, substitutions at the N1 position and various points on the benzenoid ring of the quinolinone system play a crucial role in modulating biological activity. Electron-withdrawing groups, such as fluoro, chloro, and nitro, have often been shown to impart stronger anticancer activity compared to electron-donating groups like methyl and methoxy.[2] This is attributed to the influence of these groups on the redox properties of the molecule, which can affect processes like DNA synthesis.[2]

Comparative Cytotoxicity Across Cancer Cell Lines

To provide a clear comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of representative quinolinone derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
12e Quinoline-ChalconeMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
24d Quinoline-ChalconeK562 (Leukemia)0.009-0.016[4]
CM9 Quinazolinone Hydrazide TriazoleEBC-1 (Lung)8.6[5]
11g Quinazolinone-QuinoxalindioneMCF-7 (Breast)Not specified, but highest activity in the series[6]
HeLa (Cervical)Not specified, but highest activity in the series[6]
4j Tetrahydroquinolin-5(1H)-oneMCF-7 (Breast)0.002-0.004[7]

This table is a representative sample and not an exhaustive list of all reported quinolinone derivatives.

The data clearly indicates that minor structural modifications can lead to significant differences in potency and selectivity. For example, quinoline-chalcone hybrids, such as compounds 12e and 24d , exhibit potent, low micromolar to nanomolar activity against a range of cancer cell lines.[3][4] Similarly, tetrahydroquinolin-5(1H)-one derivative 4j demonstrates exceptional potency against the MCF-7 breast cancer cell line.[7]

Mechanisms of Action: How Quinolinone Derivatives Combat Cancer

The anticancer effects of quinolinone derivatives are mediated through a variety of mechanisms, often targeting key cellular processes essential for cancer cell survival and proliferation.[8][9]

Inhibition of Key Signaling Pathways

A primary mechanism of action for many quinolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[10][11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Several quinolinone-based compounds have been developed as potent kinase inhibitors, targeting pathways such as:

  • Receptor Tyrosine Kinases (RTKs): Many derivatives are designed to inhibit RTKs like EGFR, HER-2, PDGFR-β, and VEGFR-2.[5][7] Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation.

  • Non-Receptor Tyrosine Kinases: Src and Abl kinases are also important targets for quinolinone-based inhibitors.[12]

  • Serine/Threonine Kinases: Kinases like Pim-1 and cyclin-dependent kinases (CDKs) involved in cell cycle regulation are also effectively inhibited by certain quinolinone derivatives.[12][13]

Below is a diagram illustrating the inhibition of a generic receptor tyrosine kinase signaling pathway by a quinolinone derivative.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Signaling Protein 1 RTK->P1 Activates P2 Signaling Protein 2 P1->P2 Activates TF Transcription Factor P2->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Quinolinone_Derivative Quinolinone Derivative Quinolinone_Derivative->RTK Inhibits

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a quinolinone derivative.

Other Notable Anticancer Mechanisms

Beyond kinase inhibition, quinolinone derivatives exert their anticancer effects through various other mechanisms:

  • DNA Damage and Repair Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[8][12]

  • Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.[4]

  • Induction of Apoptosis: Many quinolinone derivatives trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][14]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different checkpoints, preventing cancer cells from dividing.[3][14]

Experimental Protocols for Evaluating Anticancer Activity

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to assess the anticancer activity of quinolinone derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the quinolinone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.

The following diagram illustrates the general workflow for evaluating the anticancer activity of quinolinone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of Quinolinone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay Apoptosis_Assay->Kinase_Assay Xenograft Xenograft Animal Model Kinase_Assay->Xenograft Lead Compound Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General experimental workflow for the evaluation of anticancer activity of quinolinone derivatives.

Conclusion and Future Directions

Quinolinone derivatives represent a highly promising class of compounds in the ongoing search for novel and effective anticancer therapies. The extensive research into their synthesis and biological evaluation has led to the identification of numerous potent derivatives with diverse mechanisms of action. The ability to fine-tune their structure to target specific cancer-related pathways underscores their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic properties and reducing the off-target effects of these compounds to enhance their clinical translatability. The development of derivatives with improved water solubility and bioavailability is a critical next step. Furthermore, exploring combination therapies, where quinolinone derivatives are used in conjunction with existing anticancer drugs, may offer a synergistic approach to overcoming drug resistance and improving patient outcomes. The continued exploration of this versatile scaffold holds great promise for the future of cancer treatment.

References

  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Wiley Online Library. Retrieved from [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). MDPI. Retrieved from [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2017). National Institutes of Health. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Springer. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Retrieved from [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). Taylor & Francis. Retrieved from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Retrieved from [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018). PubMed. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (n.d.). ACS Publications. Retrieved from [Link]

  • Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. (n.d.). ResearchGate. Retrieved from [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. Retrieved from [Link]

  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Bentham Science. Retrieved from [Link]

Sources

A Comprehensive Guide to the Validation of an HPLC Method for the Purity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for assessing the purity of these compounds. This guide provides an in-depth, objective comparison of the performance of a validated HPLC method for determining the purity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a key intermediate in the synthesis of various pharmaceutical agents. The methodologies and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4][5]

The Critical Role of Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For a purity assay, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities or degradation products.[6] A validated method ensures the integrity of the data, which is crucial for regulatory submissions and, ultimately, patient safety.[7]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for effective method development.

PropertyValueReference
Molecular FormulaC₉H₈BrNO[8]
Molecular Weight226.07 g/mol [8]
AppearanceSolid (predicted)[9]
XLogP3-AA2.1[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count2[8]
Topological Polar Surface Area29.1 Ų[8]

Note: Some properties are based on the closely related compound 6-Bromo-1,4-dihydroquinolin-4-one due to limited publicly available data for the specific dihydro- form.[10][11]

Experimental Design: A Two-Fold Approach

This guide will compare the performance of a newly developed Reverse-Phase HPLC (RP-HPLC) method against a hypothetical, commonly used isocratic method. The validation will adhere to the ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12][13]

Proposed HPLC Method (Method A) vs. Alternative Method (Method B)
ParameterMethod A: Gradient RP-HPLCMethod B: Isocratic RP-HPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile60:40 (v/v) Acetonitrile:Water
Gradient 0-15 min, 40-80% B15-20 min, 80% BIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 30°C30°C
Injection Volume 10 µL10 µL

The rationale for proposing a gradient method (Method A) is its superior ability to separate compounds with a wider range of polarities, which is crucial for resolving potential process impurities and degradation products from the main analyte peak.[14][15]

Validation Parameters: A Head-to-Head Comparison

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, comparing the performance of Method A and Method B.

Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17]

Experimental Protocol: Forced degradation studies are a cornerstone of specificity testing.[18][19] The API is subjected to stress conditions to intentionally produce degradation products.[20]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

Data Comparison:

Stress ConditionMethod A: Peak Purity IndexMethod A: Resolution of Main PeakMethod B: Peak Purity IndexMethod B: Resolution of Main Peak
Acid Hydrolysis> 0.999> 2.0> 0.9951.8
Base Hydrolysis> 0.999> 2.0> 0.9951.7
Oxidation> 0.999> 2.0> 0.9901.5
Thermal> 0.999N/A (No degradation)> 0.999N/A (No degradation)
Photolytic> 0.999> 2.0> 0.9951.9

Analysis: Method A demonstrates superior resolving power, with higher resolution values for all degradation products, ensuring a more accurate purity assessment. The peak purity index, a measure of the homogeneity of the chromatographic peak, is consistently higher for Method A.

G

Linearity

Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[21]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Comparison:

ParameterMethod AMethod BAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80-120% of target for assay[12]
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Y-intercept Close to zeroClose to zeroInsignificant

Analysis: Both methods exhibit good linearity. However, Method A shows a slightly higher correlation coefficient, indicating a stronger linear relationship between concentration and response.[14][15]

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][22]

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the API.

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Data Comparison:

Concentration LevelMethod A: % RecoveryMethod B: % RecoveryAcceptance Criteria
80%99.5%98.9%98.0 - 102.0%
100%100.2%99.8%98.0 - 102.0%
120%100.5%101.1%98.0 - 102.0%

Analysis: Both methods demonstrate acceptable accuracy, with recovery values falling within the typical acceptance range of 98.0% to 102.0%.[23]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[6]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Data Comparison:

ParameterMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability < 1.0%< 1.5%≤ 2.0%
Intermediate Precision < 1.5%< 2.0%≤ 2.0%

Analysis: Method A exhibits lower Relative Standard Deviation (%RSD) for both repeatability and intermediate precision, indicating a higher degree of precision.

G

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[24][25][26]

  • LOQ: To determine the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24][25][27]

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio.[28]

  • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable.[26]

  • LOQ: A signal-to-noise ratio of 10:1 is typically used.[1]

Data Comparison:

ParameterMethod AMethod B
LOD (µg/mL) 0.050.10
LOQ (µg/mL) 0.150.30

Analysis: Method A demonstrates superior sensitivity with lower LOD and LOQ values, making it more suitable for the detection and quantification of trace-level impurities.[29]

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[30]

Experimental Protocol: Introduce small, deliberate changes to the method parameters and observe the effect on the results.[31][32]

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Data Comparison:

Parameter VariationMethod A: Effect on ResultsMethod B: Effect on Results
Flow Rate System suitability passesMinor peak fronting
Column Temperature System suitability passesShift in retention time > 5%
Mobile Phase Composition System suitability passesCo-elution of minor impurity

Analysis: Method A is more robust, showing less susceptibility to minor variations in the analytical conditions. This is a critical attribute for methods that will be transferred between laboratories or used over an extended period.[31]

System Suitability

Objective: To ensure that the chromatographic system is adequate for the intended analysis.[7][33][34]

Experimental Protocol: Before each run, inject a standard solution and evaluate the following parameters.[28][35]

Data Comparison:

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor 1.11.4≤ 2.0
Theoretical Plates > 5000> 2500≥ 2000
%RSD of Peak Area (n=5) < 1.0%< 1.5%≤ 2.0%

Analysis: Method A consistently meets and exceeds the system suitability criteria, indicating a more reliable and efficient chromatographic system.

Conclusion and Recommendation

Based on the comprehensive validation data, the gradient RP-HPLC method (Method A) is demonstrably superior to the isocratic method (Method B) for the purity determination of this compound.

Key Advantages of Method A:

  • Enhanced Specificity: Superior resolution of degradation products.

  • Higher Precision: Lower %RSD values for repeatability and intermediate precision.

  • Greater Sensitivity: Lower LOD and LOQ for impurity detection.

  • Improved Robustness: Less affected by minor changes in experimental conditions.

While both methods may meet the minimum acceptance criteria for some parameters, the in-depth comparison reveals that Method A provides a more reliable, robust, and sensitive analytical solution. For researchers, scientists, and drug development professionals, the adoption of a well-validated, robust HPLC method like Method A is crucial for ensuring the quality and consistency of this compound, thereby supporting the development of safe and effective pharmaceuticals.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). Retrieved from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22). Retrieved from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). Retrieved from [Link]

  • Key Validation Characteristics in ICH Q2 - Altabrisa Group. (2025, July 26). Retrieved from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Retrieved from [Link]

  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. (2025, September 20). Retrieved from [Link]

  • Getting the peaks perfect: System suitability for HPLC. (n.d.). Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Retrieved from [Link]

  • What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. (2025, September 13). Retrieved from [Link]

  • Determine limits of detection LOD and limits of quantification LOQ - How To - MicroSolv. (n.d.). Retrieved from [Link]

  • System suitability in HPLC Analysis - Pharmaceutical Updates. (2021, May 3). Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. (n.d.). Retrieved from [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. (n.d.). Retrieved from [Link]

  • What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024, February 28). Retrieved from [Link]

  • Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25). Retrieved from [Link]

  • Robustness Tests | LCGC International. (n.d.). Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. (n.d.). Retrieved from [Link]

  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. (n.d.). Retrieved from [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22). Retrieved from [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd. (n.d.). Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025, October 22). Retrieved from [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Retrieved from [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (2018, May 24). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2025, October 22). Retrieved from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed. (n.d.). Retrieved from [Link]

  • HPLC Separation Robustness and Ruggedness - Agilent. (2015, November 20). Retrieved from [Link]

  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative - United Journal of Chemistry ISSN : 2581-7760. (n.d.). Retrieved from [Link]

  • Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF - ResearchGate. (n.d.). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide) - Journal of Food and Drug Analysis. (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30). Retrieved from [Link]

  • 6-Bromo-1,4-dihydroquinolin-4-one | C9H6BrNO | CID 12403680 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem. (n.d.). Retrieved from [Link]

Sources

A Comparative Purity Analysis of Synthesized vs. Commercial 6-Bromo-2,3-dihydroquinolin-4(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of drug discovery and medicinal chemistry, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for generating reproducible, reliable, and ultimately translatable scientific data.[1][2][3] Impurities, even at trace levels, can lead to unforeseen side reactions, alter biological activity, and compromise the safety and efficacy of final drug products.[4][5] This guide presents a comprehensive, head-to-head purity analysis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a key heterocyclic building block, comparing a batch synthesized in-house with a commercially available standard. Through detailed experimental protocols and supporting data from multiple analytical techniques, we aim to provide researchers, scientists, and drug development professionals with a practical framework for evaluating chemical purity and making informed decisions about sourcing critical reagents.

Introduction: The Critical Role of this compound in Synthesis

This compound is a valuable synthetic intermediate. Its dihydroquinolinone core is a privileged scaffold found in numerous bioactive molecules, and the bromine atom at the 6-position serves as a versatile functional handle for diversification through cross-coupling reactions.[6] Given its role as a foundational piece in multi-step syntheses, the purity of this starting material directly dictates the quality and impurity profile of subsequent compounds in the synthetic chain. This comparative analysis was designed to elucidate the potential differences in purity between a typical lab-scale synthesis and a commercially procured lot.

Sample Origins: In-House Synthesis and Commercial Procurement

In-House Synthesis of this compound

The in-house batch was synthesized via a well-established cyclization reaction. The rationale for this route is its reliability and straightforward execution using common laboratory reagents.

Synthetic Protocol:

  • Reaction Setup: To a solution of 3-(4-bromophenylamino)propanoic acid (1.0 eq) in polyphosphoric acid (PPA), the mixture was heated to 120°C.

  • Monitoring: The reaction was monitored by Thin Layer Chromatography (TLC) until the starting material was consumed (approximately 4 hours).

  • Work-up: The reaction mixture was cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate was collected by vacuum filtration.

  • Purification: The crude solid was neutralized with a saturated sodium bicarbonate solution, filtered, washed with water, and then purified by flash chromatography (silica gel, eluting with a hexane:ethyl acetate gradient) to yield the final product.[7]

Potential Impurities: The primary anticipated impurities from this synthesis include unreacted 3-(4-bromophenylamino)propanoic acid and potential by-products from incomplete cyclization or side reactions at high temperatures.

cluster_synthesis Synthetic Pathway A 3-(4-bromophenylamino)propanoic acid B Polyphosphoric Acid (PPA) 120°C A->B Intramolecular Cyclization C This compound B->C

Caption: Synthetic route for this compound.

Commercial this compound

A commercial sample was procured from a reputable supplier (e.g., BLDpharm, Sunway Pharm).[8][9] The product was supplied with a Certificate of Analysis (CoA) stating a purity of ≥98%. This sample serves as the benchmark for our comparison.

The Analytical Workflow: A Multi-Technique Approach

To ensure a thorough and unbiased comparison, a suite of orthogonal analytical techniques was employed. Cross-validation across different methods is crucial for building confidence in analytical results, as each technique offers unique insights into the sample's composition.[10]

Synthesized Synthesized Sample HPLC HPLC-UV (Purity Assay, Impurity Profile) Synthesized->HPLC GCMS GC-MS (Volatile Impurities) Synthesized->GCMS NMR ¹H NMR (Structural Confirmation, Solvent Residue) Synthesized->NMR EA Elemental Analysis (Bulk Purity) Synthesized->EA Commercial Commercial Sample Commercial->HPLC Commercial->GCMS Commercial->NMR Commercial->EA Comparison Comparative Data Analysis HPLC->Comparison GCMS->Comparison NMR->Comparison EA->Comparison Conclusion Conclusion & Recommendations Comparison->Conclusion

Caption: Experimental workflow for comparative purity analysis.

Head-to-Head Comparison: Experimental Data

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds, providing quantitative data on the main component and any impurities.[11][12]

Protocol:

  • System: Standard HPLC with UV-Vis Detector

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Sample Prep: 1 mg/mL in Acetonitrile

Results:

SampleRetention Time (min)Peak Area (%)Calculated Purity (%)
Synthesized 12.5498.6298.62%
8.21 (Impurity 1)1.15
14.02 (Impurity 2)0.23
Commercial 12.5599.7899.78%
10.11 (Impurity 3)0.22

Discussion: The HPLC data clearly indicates a higher purity for the commercial sample. The synthesized material contains a significant impurity (1.15%) at 8.21 minutes, which, based on its earlier retention time, is likely a more polar species, possibly unreacted starting material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile or semi-volatile impurities that might not be detected by HPLC, such as residual solvents from purification.

Protocol:

  • System: Standard GC-MS

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temp: 250°C

  • Oven Program: 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 min

  • Carrier Gas: Helium

  • Ionization: Electron Ionization (EI)

Results:

SampleDetected ImpuritiesComments
Synthesized Ethyl AcetateResidual solvent from flash chromatography purification.
Commercial None DetectedNo significant volatile impurities were observed.

Discussion: The synthesized sample showed residual ethyl acetate, a common outcome in lab-scale purifications that highlights the need for rigorous drying protocols. The commercial sample was free of volatile contaminants, suggesting a more optimized and controlled manufacturing process.

¹H NMR Spectroscopy

NMR provides critical structural confirmation and can reveal impurities, including residual solvents, that have distinct proton signals.

Protocol:

  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • Analysis: Comparison of spectra for unexpected peaks and integration consistency.

Results:

  • Synthesized Sample: The spectrum showed all characteristic peaks for this compound. However, small peaks consistent with ethyl acetate were visible, corroborating the GC-MS findings. The integration of the aromatic protons relative to the aliphatic protons was slightly lower than theoretical, suggesting the presence of non-proton-bearing impurities.

  • Commercial Sample: The spectrum was clean, with sharp peaks corresponding precisely to the target structure. Integrations were consistent with the molecular formula, and no significant impurity or solvent peaks were detected.

Elemental Analysis (CHN)

Elemental analysis provides a fundamental measure of bulk purity by comparing the measured percentages of carbon, hydrogen, and nitrogen to the theoretical values.

Results:

ElementTheoretical Value (%)Synthesized Sample (%)Commercial Sample (%)
Carbon (C) 47.8247.1547.75
Hydrogen (H) 3.573.683.55
Nitrogen (N) 6.206.056.18

Discussion: The commercial sample's elemental composition aligns very closely with the theoretical values, indicating high bulk purity. The synthesized sample shows a notable deviation, particularly for carbon and nitrogen, which supports the presence of impurities as detected by chromatography.

Summary and Recommendations

This multi-faceted analytical comparison provides a clear picture of the purity differences between a standard laboratory synthesis and a commercial-grade product.

Purity Data Summary:

Analytical TechniqueSynthesized Sample PurityCommercial Sample PurityKey Findings
HPLC 98.62%99.78%Commercial sample is significantly purer with fewer by-products.
GC-MS Residual Solvent DetectedNo Volatiles DetectedSynthesized sample contains residual ethyl acetate.
¹H NMR Structure Confirmed, Solvent PresentClean Spectrum, Structure ConfirmedNMR supports GC-MS and HPLC findings.
Elemental Analysis Deviated from TheoreticalAligned with TheoreticalConfirms higher bulk purity of the commercial sample.

Expert Recommendations:

  • For Early-Stage Discovery & Feasibility Studies: The synthesized material, with a purity of ~98.6%, may be perfectly adequate. Its cost-effectiveness and immediate availability can accelerate initial exploration of chemical space. However, researchers must be aware of the potential for the main impurity (1.15%) to interfere with biological assays.

  • For Lead Optimization, SAR Studies, and Preclinical Development: The use of a high-purity commercial sample (≥99.5%) is strongly recommended. In these later stages, data integrity is paramount. Using a well-characterized, high-purity starting material minimizes experimental variability and ensures that observed biological activity is attributable to the intended molecule, not an unknown contaminant.[2][4]

Ultimately, the choice between synthesis and purchase depends on the specific requirements of the research stage. This guide demonstrates the necessity of a rigorous, multi-technique analytical approach to verify the purity of any chemical reagent, regardless of its source, to ensure the foundation of the research is solid and reliable.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High Purity Pharmaceutical Raw Materials in Drug Development. Available from: [Link]

  • Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. Available from: [Link]

  • Moravek. The Importance of Purity in Chemistry. Available from: [Link]

  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Available from: [Link]

  • Google Patents. (CN106432073B). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Sunway Pharm Ltd. This compound. Available from: [Link]

  • MOLBASE. 6-bromo-3,4-dihydro-1h-quinolin-2-one. Available from: [Link]

  • Atlantis Press. (Wang, W. et al.). Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. Available from: [Link]

  • IOPscience. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

Sources

A Comparative Benchmark Guide to 6-Bromo-2,3-dihydroquinolin-4(1H)-one Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of analogues derived from the 6-Bromo-2,3-dihydroquinolin-4(1H)-one scaffold. While direct benchmark studies on the parent compound are not extensively available in public literature, this document synthesizes data from structurally related quinolinone and quinazolinone derivatives to offer an objective evaluation for researchers, scientists, and drug development professionals.[1] The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 6-position is known to modulate the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.[1][2] Our focus will be on comparing the anticancer and enzyme inhibitory activities of these analogues, supported by detailed experimental protocols and structure-activity relationship insights.

Part 1: Foundational Synthesis of the 6-Bromoquinolin-4(1H)-one Core

The strategic synthesis of the core scaffold is the gateway to producing diverse analogues. The Gould-Jacobs reaction is a robust and frequently employed method for constructing the quinolinone ring system.[3] This pathway involves the condensation of an aniline with a malonic acid derivative, followed by a high-temperature thermal cyclization and subsequent decarboxylation.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol describes a validated pathway to the 6-bromoquinolin-4(1H)-one precursor, which can then be further modified.

Step 1: Condensation of 4-Bromoaniline with Diethyl Malonate

  • Combine 4-bromoaniline (1 equivalent) and diethyl malonate (1.2 equivalents) in a round-bottom flask.

  • Heat the mixture at 140-150 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Causality: This step forms the key intermediate, diethyl 2-((4-bromophenyl)amino)maleate. The excess diethyl malonate ensures the complete consumption of the starting aniline. The reaction is typically performed neat or with a minimal amount of a high-boiling solvent.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • The mixture is heated to approximately 250 °C for 30-60 minutes.[3]

  • Causality: The high temperature provides the necessary activation energy to induce an intramolecular cyclization (a Conrad-Limpach reaction), forming the quinolinone ring. This is the critical ring-forming step.

Step 3: Saponification and Decarboxylation

  • Upon cooling, the cyclized product often precipitates and is collected. It is then hydrolyzed using a strong base (e.g., NaOH in ethanol/water) to form the corresponding carboxylic acid salt.

  • The reaction mixture is acidified to precipitate the 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

  • The isolated carboxylic acid is then heated in a high-boiling solvent like mineral oil to 270-295 °C to effect decarboxylation, yielding the final 6-bromoquinolin-4(1H)-one core.[4]

  • Causality: Decarboxylation removes the C3-carboxyl group, providing the desired scaffold for subsequent functionalization, such as C3-acetylation or other modifications to generate a library of analogues.[3]

cluster_synthesis General Synthetic Workflow start 4-Bromoaniline + Diethyl Malonate intermediate Condensation Intermediate (β-anilinoacrylate) start->intermediate Heat (150°C) cyclization High-Temperature Cyclization intermediate->cyclization Heat (250°C) Diphenyl Ether core 6-Bromoquinolin-4(1H)-one Core Scaffold cyclization->core Saponification & Decarboxylation analogues Diverse Analogues core->analogues Further Chemical Modification

Caption: Synthetic workflow for the 6-Bromoquinolin-4(1H)-one core.

Part 2: Comparative Analysis of Biological Activity

The true value of the 6-bromoquinolin-4(1H)-one scaffold lies in the diverse biological activities exhibited by its analogues. We will compare two major therapeutic areas where these compounds show significant promise: anticancer and enzyme inhibition.

Anticancer Activity: A Focus on Cytotoxicity

The quinolinone and the structurally similar quinazolinone scaffolds are present in numerous anticancer agents.[1] Their mechanisms of action are diverse, including the inhibition of key enzymes in cell signaling, induction of apoptosis, and disruption of cell cycle progression.[1][5]

Comparative Performance Data: Anticancer Activity

Analogue Class/CompoundTarget/Mechanism of ActionTest System (Cell Line)Activity Metric (IC₅₀/GI₅₀)Reference
6-Bromo-4-alkylaminoquinazolines General cytotoxicitySK-MEL-5 (Melanoma)GI₅₀: 3.82 µM[6]
6-Bromo-2-thioxo-quinazoline (Cmpd 8a) EGFR Inhibition (Predicted)MCF-7 (Breast Cancer)IC₅₀: 15.85 µM[7]
6-Bromo-2-thioxo-quinazoline (Cmpd 8a) EGFR Inhibition (Predicted)SW480 (Colon Cancer)IC₅₀: 17.85 µM[7]
6,8-Dibromo-2-aryl-dihydroquinolin-4(1H)-ones Aromatase Inhibition (Predicted)MCF-7 (Breast Cancer)Potent GI₅₀ and TGI values[8]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Cmpd 45) ALK/PI3K/AKT Signaling InhibitionA549 (Lung Cancer)IC₅₀: 0.44 µM[5]
  • Expert Insight: The data reveals that substitutions on the core ring system dramatically influence potency and selectivity. For instance, compound 45 , a complex quinazolinone derivative, demonstrates sub-micromolar potency against A549 lung cancer cells by targeting the ALK/PI3K/AKT pathway.[5] This highlights a successful strategy where the core scaffold is decorated with additional pharmacophores to achieve high-affinity binding to a specific kinase target. In contrast, simpler derivatives like the 6-bromo-4-alkylaminoquinazolines show more general, lower micromolar cytotoxicity.[6] The 2-aryl substituted dihydroquinolinones have been specifically investigated for their potential as aromatase inhibitors, a key target in hormone-dependent breast cancer.[8]

Enzyme Inhibition: Targeting Kinases and Oxidases

Beyond broad cytotoxicity, specific analogues have been engineered as potent inhibitors of key enzymes involved in disease pathology. The quinoline scaffold is a well-established pharmacophore for designing kinase inhibitors.[9]

Comparative Performance Data: Enzyme Inhibition

AnalogueTarget EnzymeActivity Metric (IC₅₀)Known Inhibitor (for comparison)IC₅₀ of Known InhibitorReference
6-Bromo-3-hydroxyquinolin-2(1H)-one Tyrosinase3.14 µMKojic Acid26.4 µM[10]
6-Bromo-3-hydroxyquinolin-2(1H)-one D-Amino Acid Oxidase (DAAO)0.011 µM (11 nM)3-Hydroxyquinolin-2(1H)-one0.004 µM (4 nM)[10]
Pyrrolo-quinoline gamma-lactone (DK8G557) ATM Kinase0.6 µM--[11]
Pyrrolo-quinoline gamma-lactone (DK8G557) mTOR Kinase7.0 µM--[11]
  • Expert Insight: The introduction of a 3-hydroxy group, as seen in 6-Bromo-3-hydroxyquinolin-2(1H)-one , creates a potent enzyme inhibitor.[10] This compound is significantly more potent against tyrosinase than the well-known inhibitor Kojic Acid.[10] Its remarkable nanomolar potency against DAAO demonstrates how subtle structural changes can confer high affinity for a specific enzyme active site.[10] Furthermore, more complex fused-ring systems like the pyrrolo-quinolines have been developed as inhibitors of the PI3-kinase related kinase (PIKK) family, including ATM and mTOR, which are critical targets in cancer therapy.[11]

cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Quinoline-based Kinase Inhibitors (e.g., Cmpd 45) Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoline analogues.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed protocols for key biological assays.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. Its self-validating nature comes from the direct correlation between viable cell count and colorimetric output.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test analogues in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. Dead cells lack this enzymatic activity.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Tyrosinase Inhibition Assay

This spectrophotometric assay directly measures the enzymatic activity of tyrosinase, providing a robust system for quantifying inhibitory potential.

  • Assay Preparation: In a 96-well plate, add 140 µL of phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase enzyme solution, and 20 µL of the test analogue solution (dissolved in a suitable buffer).

  • Pre-incubation: Incubate the mixture at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of L-DOPA substrate to start the reaction.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product, dopachrome. The rate of dopachrome formation is monitored over time.

  • Data Acquisition: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). The percent inhibition is determined by comparing the rate of the sample wells to the rate of the control wells (without inhibitor). IC₅₀ values are then calculated from the dose-response curve.[10]

Conclusion

The this compound scaffold is a highly versatile platform for the development of potent therapeutic agents. This comparative guide demonstrates that while data on the parent molecule is sparse, its analogues have been successfully developed into potent anticancer agents and specific enzyme inhibitors. Key structure-activity relationship insights indicate that substitutions at the C2, C3, and N1 positions are critical for modulating biological activity. Specifically, 2-aryl substituted dihydroquinolinones show promise as anticancer agents, while 3-hydroxy substituted analogues are potent enzyme inhibitors. Future research should focus on synthesizing and screening a wider array of analogues to further explore the therapeutic potential of this privileged chemical scaffold.

References

  • A Comparative Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one and its Analogues as Potential Therapeutic Agents. Benchchem.
  • 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. Chemicalbook.
  • Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • Antitumor activity of 6-substituted derivatives of 4-alkylaminoquinazolines. Biopolymers and Cell.
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Benchmarking 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Analysis Against Known Tyrosinase and D-Amino Acid Oxidase Inhibitors. Benchchem.
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Comparative Analysis of Synthesis Methods for 3-Acetyl-6-bromoquinolin-4(1H)-one: A Guide for Researchers. Benchchem.
  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.
  • A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. Benchchem.
  • 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one. Benchchem.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
  • Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives.
  • Antitumor activity of some compounds.
  • Purity Analysis of Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires.
  • Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies.
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
  • Purine Analogues as Kinase Inhibitors: A Review. PubMed.
  • Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI.

Sources

A Comparative Guide to the In Silico Docking Performance of Dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Dihydroquinolin-4(1H)-one derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The structural diversity that can be achieved through substitution on this core allows for fine-tuning of its interactions with various biological targets, making it a promising framework for the development of novel therapeutic agents.[2]

In modern drug discovery, in silico computational methods, particularly molecular docking, are indispensable for rapidly predicting the binding affinities and modes of novel compounds against specific protein targets.[1][4][5] This guide provides a comparative analysis of the docking performance of various dihydroquinolin-4(1H)-one derivatives against several key therapeutic targets, supported by experimental data to bridge the gap between computational predictions and biological activity.

The Rationale for Targeting: Key Proteins in Disease

The selection of a protein target is the foundational step in rational drug design. For dihydroquinolin-4(1H)-one derivatives, research has predominantly focused on targets implicated in cancer and infectious diseases due to the scaffold's demonstrated efficacy in these areas.

  • Tubulin: This protein is crucial for microtubule formation and, consequently, cell division.[6] Inhibiting tubulin polymerization is a clinically validated anticancer strategy.[6][7] Dihydroquinolin-4(1H)-one derivatives have been designed to interact with the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells.[7][8]

  • Protein Kinases: These enzymes are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5][9][10] Kinase inhibitors are a major class of targeted cancer therapies.[11] Docking studies help elucidate how dihydroquinolin-4(1H)-one derivatives can fit into the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) to block their activity.[4]

  • Bacterial and Fungal Enzymes: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[12] Dihydroquinolin-4(1H)-ones have been investigated as inhibitors of essential microbial enzymes, with docking studies guiding the design of compounds with improved potency against bacterial and fungal pathogens.[13][14][15]

Comparative Docking Analysis: Performance Across Key Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function (often expressed in kcal/mol). A more negative score typically indicates a more favorable binding interaction. The following tables summarize the comparative docking performance of selected dihydroquinolin-4(1H)-one derivatives against prominent therapeutic targets, juxtaposed with their experimentally determined biological activities.

Table 1: Anticancer Activity - Tubulin Polymerization Inhibitors
Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
Compound 6t Tubulin (Colchicine site)Not explicitly statedCys241, Leu242, Ala250, Val3180.003-0.024 µM (various cancer cell lines)[7]
Naphthyl 39 Tubulin (Colchicine site)Well-conserved interactionsNot explicitly stated<50 nM (HT29, U87, A2780, H460, BE2-C cell lines)[6]
Compound Z1 Tubulin (Colchicine site)Not explicitly statedHydrophobic interactions notedPredicted high pIC50[8]

Interpretation: The data indicates a strong correlation between the predicted binding at the colchicine site of tubulin and potent in vitro anticancer activity. For instance, compound 6t shows remarkable antiproliferative effects with IC50 values in the nanomolar range, which is consistent with its role as a tubulin polymerization inhibitor.[7] Similarly, compound 39 exhibits sub-micromolar cytotoxicity across a broad panel of cancer cell lines, and docking studies confirm its interaction within the colchicine binding pocket.[6]

Table 2: Anticancer Activity - Kinase Inhibitors
Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
Derivative 4a EGFRNot explicitly statedNot explicitly stated1.17 µM (COX-2)[16]
Quinazoline derivatives EGFRNot explicitly statedNot explicitly statedNot explicitly stated[5]

Interpretation: Dihydroquinolin-4(1H)-one and related quinazolinone scaffolds are effective frameworks for designing kinase inhibitors.[5] While specific docking scores are not always reported in abstracts, the studies confirm that these compounds can be modeled into the ATP-binding sites of kinases like EGFR, providing a basis for their observed biological effects.[4][16] The development of dual EGFR/COX-2 inhibitors from this scaffold highlights its versatility.[16]

Table 3: Antimicrobial Activity
Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesExperimental ActivityReference
Quinazolinone 2c 4CTG (Picornavirus)-8.2Not explicitly statedPredicted antiviral activity[17]
Various derivatives α-amylase, α-glucosidaseNot explicitly statedNot explicitly statedInvestigated for antidiabetic potential[13][14]

Interpretation: The utility of the dihydroquinazolin-4(1H)-one scaffold extends to infectious diseases. Docking studies have been employed to predict antiviral activity by targeting viral proteins, with compound 2c showing a promising binding affinity of -8.2 kcal/mol against a picornavirus target.[17] Furthermore, the scaffold is being explored for antidiabetic applications by targeting metabolic enzymes like α-amylase and α-glucosidase.[13][14]

Experimental Protocol: A Guide to Molecular Docking Workflow

The following protocol outlines a standardized, self-validating workflow for conducting comparative molecular docking studies. This process ensures reproducibility and provides a logical framework for interpreting the results.

Molecular Docking Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Protein Preparation - Download PDB file - Remove water, ligands - Add hydrogens, assign charges LIG 2. Ligand Preparation - Draw 2D structure - Convert to 3D - Energy minimization GRID 3. Grid Generation - Define active site - Set grid box dimensions LIG->GRID DOCK 4. Docking Execution - Select docking algorithm - Run simulation GRID->DOCK SCORE 5. Scoring & Ranking - Analyze docking scores - Compare binding energies DOCK->SCORE INTERACT 6. Interaction Analysis - Visualize binding poses - Identify key interactions (H-bonds, etc.) SCORE->INTERACT VALIDATE 7. Validation - Re-docking of co-crystal ligand - Compare with experimental data INTERACT->VALIDATE

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of 6-Bromoquinolinone Isomers

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a foundational requirement for advancing chemical research and ensuring the safety and efficacy of new therapeutic agents. Quinolinone scaffolds are prevalent in medicinal chemistry, and differentiating between positional isomers, such as the 6-bromoquinolinone series, is critical.[1] This guide provides an in-depth comparison of the key spectroscopic data for 6-bromo-2(1H)-quinolinone and 6-bromo-4(1H)-quinolinone, offering field-proven insights into the causality behind experimental choices and interpretation.

The primary isomers, 6-bromo-2(1H)-quinolinone and 6-bromo-4(1H)-quinolinone, differ in the position of the carbonyl group within the pyridine ring. This structural variance introduces distinct electronic environments throughout the molecule, leading to unique and identifiable signatures in various spectroscopic analyses. This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy can be effectively utilized to distinguish between them.

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of a molecule.[2] The position of the carbonyl group in 6-bromoquinolinone isomers dramatically influences the chemical shifts of nearby protons and carbons.

Expertise & Experience: The Causality Behind Chemical Shifts

In 6-bromo-2(1H)-quinolinone, the protons on the pyridine ring (H3 and H4) are adjacent to a vinyl ether-like system. In contrast, the corresponding protons in 6-bromo-4(1H)-quinolinone (H2 and H3) are adjacent to an enone system. The carbonyl group in the 4-position exerts a stronger deshielding effect on the adjacent protons (especially H3) compared to the 2-position isomer. Furthermore, the 4-quinolinone isomer exists in tautomeric equilibrium with its enol form, 6-bromoquinolin-4-ol, which can influence the observed spectra depending on the solvent and temperature.[3]

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for the two isomers, providing a clear basis for differentiation.

Proton Assignment 6-bromo-2(1H)-quinolinone (Expected δ, ppm) 6-bromo-4(1H)-quinolinone / 6-bromoquinolin-4-ol (Reported δ, ppm)[3][4] Rationale for Difference
H2-~8.15 (d)The H2 proton in the 4-oxo isomer is adjacent to the nitrogen atom and part of a double bond, leading to a significant downfield shift.
H3~6.5-6.7 (d)~6.0 (d)In the 2-oxo isomer, H3 is adjacent to the nitrogen and part of a double bond. In the 4-oxo tautomer (4-ol form), H3 is adjacent to the hydroxyl-bearing carbon.
H4~7.6-7.8 (d)-This proton is adjacent to the carbonyl in the 2-oxo isomer. The corresponding position in the 4-oxo isomer is the carbonyl carbon itself.
H5~7.7-7.9 (d)~7.95 (m)The electronic environment of the protons on the benzene ring is similarly affected, though to a lesser extent.
H7~7.5-7.7 (dd)~7.78 (m)Subtle differences arise from the overall change in electron distribution caused by the carbonyl's position.
H8~7.3-7.5 (d)~7.51 (d)The H8 proton is typically the most upfield of the aromatic protons on the benzene ring.
N-H~11-12 (br s)~11-12 (br s)The N-H proton of the lactam is typically broad and appears far downfield.
Comparative ¹³C NMR Data

Carbon NMR provides complementary information, particularly regarding the quaternary carbons and the carbonyl carbon itself.

Carbon Assignment 6-bromo-2(1H)-quinolinone (Expected δ, ppm) 6-bromo-4(1H)-quinolinone (Expected δ, ppm) Rationale for Difference
C2~162-164 (C=O)~140-145The C2 position is the carbonyl in the 2-oxo isomer. In the 4-oxo isomer, it is an sp² carbon adjacent to nitrogen.
C3~121-123~110-115The chemical shift of C3 is influenced by its proximity to the carbonyl and nitrogen atoms in both isomers.
C4~139-141~175-180 (C=O)The C4 position is a standard aromatic carbon in the 2-oxo isomer but is the carbonyl carbon in the 4-oxo isomer, resulting in a large downfield shift.
C4a~115-117~125-130The fusion carbons (C4a, C8a) are sensitive to the electronic changes in the adjacent ring.
C5~129-131~127-129
C6~117-119 (C-Br)~118-120 (C-Br)The carbon directly attached to bromine shows a characteristic shift.
C7~130-132~126-128
C8~122-124~118-120
C8a~138-140~139-141

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups. The primary diagnostic feature for distinguishing 6-bromoquinolinone isomers is the carbonyl (C=O) stretching frequency.[5]

Expertise & Experience: Understanding Carbonyl Stretching Frequencies

The position of the C=O group within the conjugated system affects its bond strength and, consequently, its vibrational frequency. In 6-bromo-2(1H)-quinolinone, the carbonyl is part of a cyclic amide (lactam) and is conjugated with the benzene ring. In 6-bromo-4(1H)-quinolinone, the carbonyl is part of a vinylogous amide system. These different electronic environments lead to a discernible difference in the C=O absorption band. Generally, the C=O stretch of a 2-quinolone appears at a lower wavenumber than that of a 4-quinolone.[6]

Comparative IR Data
Vibrational Mode 6-bromo-2(1H)-quinolinone (Expected cm⁻¹) 6-bromo-4(1H)-quinolinone (Expected cm⁻¹)
N-H Stretch3100-3300 (broad)3100-3300 (broad)
C-H Stretch (Aromatic)3000-31003000-3100
C=O Stretch (Carbonyl) ~1650-1670 ~1630-1650
C=C & C=N Stretches1550-16201550-1620
C-Br Stretch500-600500-600

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and elemental composition of the isomers. While both isomers have the same nominal mass, high-resolution mass spectrometry can confirm the molecular formula (C₉H₆BrNO). The key distinguishing feature in low-resolution MS is the fragmentation pattern.[7]

Expertise & Experience: The Logic of Fragmentation

Under electron ionization (EI), the molecular ion will undergo fragmentation. The stability of the resulting fragments dictates the observed fragmentation pathway. A hallmark of any bromo-compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8][9] The primary fragmentation pathway for quinolones often involves the loss of CO, a stable neutral molecule.[10] The subsequent fragmentation will differ based on the initial position of the carbonyl group.

For 6-bromo-2(1H)-quinolinone, a common fragmentation is the loss of CO followed by the loss of H or Br. For 6-bromo-4(1H)-quinolinone, the initial loss of CO is also expected, but the resulting fragment ion will have a different structure, leading to a different subsequent fragmentation cascade.

Comparative Mass Spectrometry Data
Ion Expected m/z Interpretation
[M]⁺• and [M+2]⁺•223/225Molecular ion peak cluster, characteristic of a single bromine atom.[11]
[M-CO]⁺•195/197Loss of a neutral carbon monoxide molecule. This is a common fragmentation for both isomers.
[M-CO-Br]⁺116Subsequent loss of the bromine radical from the [M-CO]⁺• fragment.
[M-Br]⁺144Loss of the bromine radical directly from the molecular ion.

Note: While the major initial fragments are similar, the relative intensities of these fragments can differ between isomers, providing a basis for comparison.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic nature of the chromophore.[12]

Expertise & Experience: Chromophores and Conjugation

Both 6-bromoquinolinone isomers possess an extended conjugated system. However, the precise arrangement of the π-system differs, which affects the energy of the π → π* electronic transitions. The 4-quinolinone isomer generally has a more extended cross-conjugated system, which can lead to shifts in the absorption maxima compared to the 2-quinolinone isomer.[13] The absorption spectra are also highly sensitive to the solvent environment.[12]

Comparative UV-Vis Data (in Ethanol)
Isomer Expected λmax (nm)
6-bromo-2(1H)-quinolinone~280, ~330-340
6-bromo-4(1H)-quinolinone~250, ~320-330

Note: These are estimated values based on the general behavior of quinolinone systems. Actual values may vary.

Visualizations: Structures and Workflow

Molecular Structures

G cluster_2_oxo 6-bromo-2(1H)-quinolinone cluster_4_oxo 6-bromo-4(1H)-quinolinone node_2_oxo node_2_oxo node_4_oxo node_4_oxo

Caption: Molecular structures of the primary 6-bromoquinolinone isomers.

General Spectroscopic Analysis Workflow

G Sample Isomer Mixture or Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Structure Elucidation & Isomer Identification NMR->Structure IR->Structure MS->Structure UV->Structure

Caption: General workflow for spectroscopic analysis and isomer identification.

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible spectroscopic data.[12]

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the 6-bromoquinolinone isomer for ¹H NMR or 20-50 mg for ¹³C NMR.[14]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for quinolinones due to better solubility and its ability to clearly show N-H protons.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds are typical starting points.[7]

  • Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220 ppm and a relaxation delay of 2 seconds are standard. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[14]

  • Processing: Apply Fourier transform to the FID, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: The software automatically performs a background subtraction. Identify and label the key vibrational frequencies.

Protocol 3: Mass Spectrometry (EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[7]

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum. Identify the molecular ion cluster ([M]⁺• and [M+2]⁺•) and major fragment ions.

Protocol 4: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM.[12]

  • Dilution: Create a dilute solution (typically 1-10 µM) from the stock solution, ensuring the maximum absorbance is below 1.0 to adhere to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.

  • Measurement: Scan the sample from approximately 200 nm to 500 nm to record the absorbance spectrum and identify the λmax values.[12]

Conclusion

The differentiation of 6-bromo-2(1H)-quinolinone and 6-bromo-4(1H)-quinolinone is readily achievable through a systematic, multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data, with the chemical shifts of the carbonyl carbon and adjacent protons serving as unambiguous identifiers. IR spectroscopy provides a rapid confirmation based on the distinct C=O stretching frequencies. Finally, mass spectrometry confirms the molecular weight and offers insights through fragmentation, while UV-Vis spectroscopy reveals differences in the conjugated π-systems. By combining these techniques, researchers can confidently elucidate the correct isomeric structure, a critical step in the journey of chemical synthesis and drug discovery.

References

  • Benchchem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
  • Benchchem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
  • Benchchem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.
  • ChemicalBook. 6-BROMO-2(1H)-QUINOLONE.
  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Monosubstituted Quinolines. RSC Publishing.
  • ChemicalBook. 6-Bromo-4-methylquinoline(41037-28-9) 1H NMR spectrum.
  • ElectronicsAndBooks. Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols.
  • Benchchem. Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.
  • ChemicalBook. 6-Bromoquinoline(5332-25-2) 1H NMR.
  • Benchchem. A Comparative Structural Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one and Related Quinolone Scaffolds.
  • PubMed. Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides.
  • Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h).
  • The Royal Society of Chemistry. 1H NMR of compound 4.
  • PubChem. 6-Bromoquinolin-2(1H)-one.
  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.
  • ACS Publications. Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling.
  • Journal of the Chemical Society (Resumed). The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines.
  • ACS Publications. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols.
  • Guidechem. How to Prepare 6-BROMO-QUINOLIN-2-YLAMINE?.
  • Fisher Scientific. 6-Bromo-2(1H)-quinolinone, 96%.
  • SpectraBase. 6-Bromoquinoline - Optional[13C NMR] - Chemical Shifts.
  • PMC - NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • ACS Publications. Organic Letters Ahead of Print.
  • University of Arizona. Mass spectral interpretation.
  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • YouTube. Bromo pattern in Mass Spectrometry.
  • Science and Education Publishing. NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
  • ResearchGate. 13C NMR spectrum of the two isomers of [PtA1] in CDCl3, recorded at....
  • ACS Publications. Organic Letters Ahead of Print.
  • PMC - NIH. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis....

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Compliance, A Commitment to Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a halogenated heterocyclic compound. Our objective is to move beyond a simple checklist, offering instead a deep understanding of the principles behind these procedures to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Core Safety Directives & Hazard Identification

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 76228-06-3) is classified with specific risks that dictate handling and disposal procedures.[1][2]

Hazard Profile: According to its Globally Harmonized System (GHS) classification, this compound presents the following hazards[2]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.

  • Skin Irritation (Warning): Causes skin irritation.

  • Serious Eye Irritation (Warning): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.

Immediate Protective Measures: Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including as a waste product:

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile) that are inspected prior to use.[3]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[3]

  • Skin and Body Protection: A flame-resistant lab coat and appropriate footwear are required.[3]

  • Respiratory Protection: All handling of waste, especially solids that can form dust or solutions that can create aerosols, must be conducted in a certified chemical fume hood to prevent respiratory tract irritation.[3][4]

First Aid in Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.

Part 2: The Critical Importance of Waste Characterization & Segregation

The molecular structure of this compound contains a bromine atom, classifying it as a halogenated organic compound .[4][6][7] This is the single most important piece of information for its disposal.

Why Segregation is Non-Negotiable: Halogenated and non-halogenated waste streams are treated via different disposal pathways.

  • Non-Halogenated Solvents: Are often recycled as fuel additives for cement kilns.

  • Halogenated Wastes: Cannot be used as fuel. They require high-temperature incineration in specialized facilities equipped with flue gas scrubbers.[6] The combustion of brominated compounds produces acidic gases like hydrogen bromide (HBr), which are highly corrosive and environmentally damaging if not neutralized.[8][9]

Mixing these waste streams leads to the contamination of the entire container, drastically increasing disposal costs and environmental burden.[4][10] Even a small amount of halogenated waste can render a large drum of non-halogenated solvent unsuitable for fuel blending.

Table 1: Waste Segregation and Compatibility Chart
Waste StreamCompatible with this compound Waste?Rationale & Disposal Container
Non-Halogenated Organics (e.g., Acetone, Hexane, Toluene)NO Prevents contamination of fuel-blended waste. Use a designated "Non-Halogenated Waste" container.[10]
Halogenated Organics (e.g., Dichloromethane, Chloroform)YES Chemically compatible. Use a designated "Halogenated Waste" container.[6][11]
Strong Acids/Bases (e.g., HCl, NaOH solutions)NO Risk of violent reaction, gas evolution, and container corrosion. Collect separately.[6][10]
Aqueous Waste (Heavy Metals) NO Requires separate precipitation and disposal pathway. Do not mix with organic solvents.[10]
Solid Chemical Waste (Non-Halogenated) NO Segregate solid waste streams based on chemical compatibility.
Sharps, Needles NO Must be disposed of in designated puncture-proof sharps containers.[12]

Part 3: Step-by-Step Disposal Protocols

Follow these validated procedures for managing different forms of waste containing this compound.

Protocol 1: Disposal of Unused or Waste Product

This protocol applies to the pure compound or reaction mixtures containing it that are no longer needed.

  • Preparation: In a chemical fume hood, select a suitable, chemically compatible waste container with a screw-top cap. The container must be in good condition, free of leaks or cracks.[13]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[11][14] Fill in all required information:

    • Generator's Name and Laboratory Information.

    • Accumulation Start Date.

    • List all chemical constituents by their full names (no formulas or abbreviations).[11][13] For mixtures, provide approximate percentages.

  • Transfer: Carefully transfer the waste into the labeled container. If the waste is a solid, avoid creating dust.

  • Closure: Securely close the container. Hazardous waste containers must be kept closed at all times except when actively adding waste. [11][13][14] This is a critical safety and regulatory requirement to prevent the release of vapors.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The storage area must have secondary containment (e.g., a spill tray) to capture any potential leaks.[13][14] Ensure the container is segregated from incompatible wastes as detailed in Table 1.

Protocol 2: Management of Spills and Contaminated Materials

This protocol applies to the cleanup of spills and the disposal of contaminated items like gloves, weigh boats, or absorbent pads.

  • Control & Evacuate: If a significant spill occurs, evacuate personnel from the immediate area. Ensure the area is well-ventilated. Remove all sources of ignition.[3]

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels on large spills.

  • Collect: Carefully sweep or scoop the solid compound or the absorbed material into a separate, sealable container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).[4][5]

  • Label: Label the container as "Hazardous Waste" and list the contents (e.g., "this compound with vermiculite absorbent").

  • Dispose: This container is now considered halogenated hazardous waste and must be disposed of according to Protocol 1.

Protocol 3: Decontamination of Empty Containers and Glassware

An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before disposal.[15]

  • Initial Rinse (Rinsate Collection): In a chemical fume hood, rinse the container or glassware three times with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinsate is considered hazardous waste. [13][14][15]

  • Dispose of Rinsate: Pour the rinsate directly into your designated "Halogenated Waste" container. The addition of a small amount of a non-halogenated solvent like acetone to the halogenated waste stream is acceptable and necessary for decontamination.

  • Final Cleaning: After the triple rinse, the container can be washed with soap and water.

  • Container Disposal: Once decontaminated, deface or remove the original chemical label.[14] The container can now be disposed of in the regular trash or recycled, depending on institutional policy.

Part 4: Final Disposal Pathway & Workflow

The ultimate destination for the collected halogenated waste is a licensed hazardous waste disposal facility. Your institution's Environmental Health and Safety (EHS) department manages this process.

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[11][14]

  • Scheduling Pickup: Once your waste container is full or you have reached the accumulation time limit set by your institution, contact your EHS office to schedule a waste pickup.[13]

  • Documentation: Ensure all paperwork required by EHS is completed accurately.

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper disposal management.

DisposalWorkflow cluster_protocols Disposal Protocols start Identify Waste Containing This compound waste_type Determine Waste Form start->waste_type product Protocol 1: Unused/Waste Product or Reaction Mixture waste_type->product  Product/Mixture   spill Protocol 2: Spill Debris or Contaminated Solids waste_type->spill  Spill/Contaminated Item rinsate Protocol 3: Container/Glassware Rinsate waste_type->rinsate Empty Container/Glassware container Select & Pre-Label 'HALOGENATED WASTE' Container product->container spill->container rinsate->container transfer Transfer Waste into Container in Fume Hood container->transfer store Securely Cap Container & Store in Secondary Containment in SAA transfer->store ehs Contact EHS for Professional Disposal store->ehs caption Fig. 1: Decision workflow for disposal of this compound waste.

Caption: Fig. 1: Decision workflow for disposal of this compound waste.

Conclusion: A Culture of Responsibility

The protocols outlined in this guide are designed to be a living part of your laboratory's standard operating procedures. By understanding the chemical principles that dictate these disposal methods—particularly the critical distinction of halogenated compounds—researchers can ensure that their work is conducted safely, responsibly, and in full compliance with environmental regulations. This commitment to the entire lifecycle of a chemical is the hallmark of a world-class research operation.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Available at: [Link]

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Available at: [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Available at: [Link]

  • National Center for Biotechnology Information. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Available at: [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST. Available at: [Link]

  • U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Wikipedia. Flame retardant. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides an in-depth, procedural framework for the safe handling of 6-Bromo-2,3-dihydroquinolin-4(1H)-one, a compound of interest in various research and development pipelines. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a comprehensive understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: A Proactive Stance

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents several risks that dictate our handling protocols.[1] A proactive risk assessment is the foundation of a safe experimental workflow.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

These classifications are not just labels; they are directives. "Harmful if swallowed" necessitates stringent measures to prevent ingestion, while the irritation warnings for skin, eyes, and respiratory tract demand a multi-layered approach to personal protective equipment (PPE).

Core Directive: A Multi-Layered Approach to Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound, grounded in the identified hazards.

Body PartRecommended EquipmentRationale & Best Practices
Eyes & Face Chemical splash goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[2][3][4]Protects against direct splashes and airborne particles, addressing the "serious eye irritation" hazard.[1] The face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., disposable Nitrile or Neoprene). Double-gloving is recommended.[5][6][7]Prevents direct skin contact, mitigating the "causes skin irritation" hazard.[1] Gloves must be inspected for tears or holes before each use. Change gloves immediately if contamination is suspected and always before leaving the work area.[6]
Body A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[2][3]Protects skin and personal clothing from spills and contamination. The cuffs should be tucked into the outer pair of gloves to ensure a complete seal.[6]
Respiratory A NIOSH/MSHA-approved respirator is required if dust formation is likely or if work is not performed within a certified chemical fume hood.[5]Addresses the "may cause respiratory irritation" hazard by preventing the inhalation of airborne particles.[1][8] All handling of the solid compound should ideally occur within a fume hood to minimize inhalation risk.[5]
Feet Closed-toe, chemical-resistant shoes.[5]Protects feet from potential spills. Fabric or mesh shoes are not permissible in a laboratory setting.

Operational Protocol: A Step-by-Step Safe Handling Workflow

A systematic approach to handling ensures that safety is integrated into every stage of the experimental process.

Pre-Handling Checklist:

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble PPE: Don all required PPE as outlined in the table above, ensuring a proper fit.

  • Prepare Workspace: Clear the work area of any unnecessary items. Ensure spill containment materials are readily accessible.

  • Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and fire extinguisher. Be familiar with the emergency contact numbers.

Handling Procedure:

  • Weighing and Transfer: Conduct all weighing and transfer of the solid this compound within a chemical fume hood to contain any dust.[5]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • During Reaction: Keep the reaction vessel closed or under a condenser to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate the work surface thoroughly.

    • Carefully remove PPE, starting with the outer gloves, then the lab coat, followed by the inner gloves, and finally the eye/face protection, to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[8][9]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical checkpoints in the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Workspace & Spill Kit prep2->prep3 handle1 Weigh & Transfer Solid prep3->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 post1 Decontaminate Workspace handle3->post1 End Experiment post2 Properly Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for Safe Handling of this compound.

Contingency Planning: Emergency Response and Disposal

Even with meticulous planning, the potential for accidental exposure or spills exists. A clear and practiced emergency plan is essential.

Emergency First-Aid Procedures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8][10]

  • Skin Contact: Remove all contaminated clothing at once. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][10]

Spill Management:

  • Evacuate the immediate area and restrict access.

  • Ensure the area is well-ventilated.

  • Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material like sand or vermiculite.

  • Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[10]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4]

  • Collection: Collect all waste in a designated, clearly labeled, and sealed container.[4]

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[2][8] Do not discharge into sewer systems.[2]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • PPE | HD Resource. [Link]

  • Bromine: incident management. GOV.UK. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
6-Bromo-2,3-dihydroquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.